molecular formula C12H10ClNO3 B589373 Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate CAS No. 132089-43-1

Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Cat. No.: B589373
CAS No.: 132089-43-1
M. Wt: 251.666
InChI Key: PELAQAAHKNUEML-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate is a high-value chemical intermediate extensively utilized in the design and synthesis of novel heterocyclic compounds for pharmaceutical research . Its core structure supports integration into complex molecules that interact with central nervous system receptors, showing promise in the development of bioactive molecules with potential anticonvulsant and anti-inflammatory properties . The oxazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making it a versatile building block for constructing new chemical entities . This compound enables medicinal chemists to optimize key properties such as metabolic stability and target selectivity during the drug discovery process . Beyond its primary use in pharmaceuticals, this oxazole derivative also finds application in agrochemical research for developing new crop protection agents, leveraging its reactivity and functional group compatibility .

Properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELAQAAHKNUEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695883
Record name Ethyl 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
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Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132089-43-1
Record name Ethyl 2-(3-chlorophenyl)-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132089-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID90695883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a reliable synthetic methodology, presents key quantitative data, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that are integral to the structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them attractive targets for organic synthesis. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. This guide focuses on a modern and efficient one-pot synthesis of this target compound.

Core Synthesis Pathway

The most direct and contemporary method for the synthesis of this compound involves the reaction of 3-chlorobenzoic acid with ethyl isocyanoacetate. This approach, a modification of the Robinson-Gabriel synthesis, circumvents the need for the preparation of α-acylamino ketone intermediates, thus offering a more streamlined and efficient process. The reaction is typically mediated by a dehydrating agent, such as phosphorus oxychloride or a carbodiimide-based reagent, in an appropriate solvent.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-chlorobenzoic_acid 3-Chlorobenzoic Acid reaction_conditions Dehydrating Agent (e.g., POCl3) Solvent (e.g., Dioxane) Heat 3-chlorobenzoic_acid->reaction_conditions ethyl_isocyanoacetate Ethyl Isocyanoacetate ethyl_isocyanoacetate->reaction_conditions target_compound This compound reaction_conditions->target_compound

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials:

  • 3-Chlorobenzoic acid

  • Ethyl isocyanoacetate

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzoic acid (1.0 equivalent).

  • Addition of Reagents: Add anhydrous 1,4-dioxane to dissolve the starting material, followed by the dropwise addition of ethyl isocyanoacetate (1.1 equivalents).

  • Initiation of Reaction: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (1.2 equivalents) dropwise.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it into a stirred beaker containing ice and saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Experimental_Workflow start Start setup 1. Reaction Setup: 3-Chlorobenzoic acid in anhydrous Dioxane start->setup reagents 2. Add Ethyl Isocyanoacetate setup->reagents initiation 3. Add POCl3 at 0°C reagents->initiation reaction 4. Reflux and Monitor by TLC initiation->reaction workup 5. Quench with NaHCO3 (aq) reaction->workup extraction 6. Extract with Ethyl Acetate workup->extraction purification_1 7. Wash, Dry, and Concentrate extraction->purification_1 purification_2 8. Flash Column Chromatography purification_1->purification_2 product Pure Product purification_2->product

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValue
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol
CAS Number 132089-43-1
Appearance White to off-white solid
Melting Point 88-90 °C
Typical Yield 75-85%

Characterization Data

The structural confirmation of the synthesized this compound is achieved through spectroscopic analysis.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 8.25 (s, 1H, oxazole-H5)

  • 8.08 (t, J = 1.8 Hz, 1H, Ar-H)

  • 7.99 (dt, J = 7.8, 1.4 Hz, 1H, Ar-H)

  • 7.48 (ddd, J = 8.1, 2.2, 1.0 Hz, 1H, Ar-H)

  • 7.42 (t, J = 7.9 Hz, 1H, Ar-H)

  • 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

  • 1.43 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • 161.8 (C=O, ester)

  • 159.5 (C-2, oxazole)

  • 142.1 (C-5, oxazole)

  • 135.2 (Ar-C)

  • 131.6 (Ar-CH)

  • 130.3 (Ar-CH)

  • 128.6 (Ar-C)

  • 128.1 (Ar-CH)

  • 125.9 (Ar-CH)

  • 124.9 (C-4, oxazole)

  • 61.5 (-OCH₂)

  • 14.3 (-CH₃)

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis of this compound. The provided experimental protocol, along with the comprehensive quantitative and characterization data, offers a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The presented methodology is scalable and utilizes readily available starting materials, making it a practical choice for the production of this important heterocyclic building block.

An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 132089-43-1

This technical guide provides a comprehensive overview of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis methodologies, and potential therapeutic applications, with a focus on its relevance in medicinal chemistry.

Chemical and Physical Properties

PropertyValue
CAS Number 132089-43-1
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Melting Point Not reported; likely in the range of 100-150 °C based on analogs.
Boiling Point Not reported; likely > 300 °C at atmospheric pressure.

Synthesis and Experimental Protocols

The synthesis of 2-aryl-oxazole-4-carboxylates can be achieved through several established synthetic routes. The most common and versatile methods include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen reaction.

Representative Synthesis: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the preparation of oxazoles from α-acylamino ketones.[1]

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product 3-Chlorobenzoyl_chloride 3-Chlorobenzoyl chloride alpha-acylamino_ketone α-Acylamino-β-ketoester intermediate 3-Chlorobenzoyl_chloride->alpha-acylamino_ketone Acylation Ethyl_isocyanoacetate Ethyl isocyanoacetate Ethyl_isocyanoacetate->alpha-acylamino_ketone Product Ethyl 2-(3-chlorophenyl)oxazole- 4-carboxylate alpha-acylamino_ketone->Product Cyclodehydration (e.g., H₂SO₄, P₂O₅)

Figure 1: General scheme for Robinson-Gabriel synthesis.

Detailed Experimental Protocol (Adapted from analogous syntheses):

  • Acylation of Ethyl Isocyanoacetate: To a solution of ethyl isocyanoacetate (1.0 eq) in a suitable aprotic solvent (e.g., dry dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.1 eq) is added. The mixture is cooled to 0 °C. 3-Chlorobenzoyl chloride (1.05 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up and Isolation of Intermediate: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-acylamino-β-ketoester intermediate.

  • Cyclodehydration: The crude intermediate is dissolved in a dehydrating agent such as concentrated sulfuric acid or a mixture of phosphorus pentoxide in a high-boiling solvent. The mixture is heated to 80-120 °C for 2-6 hours until the reaction is complete (monitored by TLC).

  • Purification: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate). The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford this compound.

Spectroscopic Data (Predicted)

The following are predicted NMR and IR spectral data based on the analysis of structurally similar compounds.[2]

Data Type Predicted Values
¹H NMR δ (ppm): 8.1-8.3 (s, 1H, oxazole H-5), 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 4.4 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.4 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR δ (ppm): 162 (C=O), 161 (oxazole C-2), 143 (oxazole C-4), 135 (oxazole C-5), 134 (Ar-C), 131 (Ar-C), 130 (Ar-C), 128 (Ar-C), 126 (Ar-C), 125 (Ar-C), 61 (-OCH₂CH₃), 14 (-OCH₂CH₃)
IR (KBr) ν (cm⁻¹): ~3100 (C-H aromatic), ~2980 (C-H aliphatic), ~1720 (C=O ester), ~1600, 1480 (C=C aromatic), ~1550 (C=N oxazole), ~1250 (C-O ester), ~780 (C-Cl)
Mass Spec (EI) m/z: 251 (M⁺), 253 (M+2⁺) in a ~3:1 ratio, characteristic of a single chlorine atom.

Biological Activity and Potential Applications

Oxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the potential of oxazole-containing molecules as potent anticancer agents.[3][4] The 2,4-disubstituted oxazole scaffold, in particular, is a common motif in compounds that exhibit cytotoxicity against various cancer cell lines.

Potential Signaling Pathways:

G Oxazole_Derivative Ethyl 2-(3-chlorophenyl) oxazole-4-carboxylate (or related analogs) Tubulin Tubulin Polymerization Oxazole_Derivative->Tubulin Inhibition Kinases Protein Kinases (e.g., EGFR, VEGFR) Oxazole_Derivative->Kinases Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Kinase_Inhibition Inhibition of Kinase Activity Kinases->Kinase_Inhibition Downstream_Signaling Inhibition of Downstream Proliferation & Angiogenesis Signaling Pathways Kinase_Inhibition->Downstream_Signaling Downstream_Signaling->Apoptosis G Compound_Synthesis Compound Synthesis & Purification MTT_Assay MTT/MTS Assay (Cytotoxicity Screening) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC₅₀ Value Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Mechanism_Studies->Western_Blot

References

An In-depth Technical Guide on the Structure Elucidation of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide leverages data from closely related analogs and established synthetic methodologies to present a robust elucidation of its chemical properties.

Chemical Structure and Properties

This compound possesses a core oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. This core is substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with an ethyl carboxylate group.

Molecular Formula: C₁₂H₁₀ClNO₃

Molecular Weight: 251.67 g/mol [1]

CAS Number: 132089-43-1[1]

Synthesis

A plausible and efficient method for the synthesis of this compound is the Hantzsch oxazole synthesis. This involves the condensation of an α-haloketone with an amide. In this case, ethyl 2-chloroacetoacetate serves as the α-haloketone and 3-chlorobenzamide as the amide.

Materials:

  • 3-chlorobenzamide

  • Ethyl 2-chloroacetoacetate

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 3-chlorobenzamide (1.0 equivalent) in anhydrous toluene, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification cluster_product Final Product 3-chlorobenzamide 3-chlorobenzamide Condensation Condensation 3-chlorobenzamide->Condensation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Condensation POCl3_Toluene 1. POCl3, Toluene 2. Reflux Condensation->POCl3_Toluene Neutralization Neutralization (NaHCO3) POCl3_Toluene->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: Synthetic workflow for this compound.

Structure Elucidation via Spectroscopic Methods

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the oxazole proton, and the aromatic protons of the 3-chlorophenyl ring.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the ethyl group carbons, the oxazole ring carbons, and the carbons of the 3-chlorophenyl substituent.

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Ethyl -CH₃~1.4 (t, 3H, J ≈ 7.1 Hz)~14.2
Ethyl -CH₂~4.4 (q, 2H, J ≈ 7.1 Hz)~61.5
Oxazole C5-H~8.2 (s, 1H)~138.0
Phenyl C2'-H~8.1 (t, 1H, J ≈ 1.8 Hz)~125.0
Phenyl C4'-H~7.9 (dt, 1H, J ≈ 7.7, 1.3 Hz)~130.5
Phenyl C5'-H~7.5 (t, 1H, J ≈ 7.9 Hz)~131.0
Phenyl C6'-H~7.6 (ddd, 1H, J ≈ 8.0, 2.1, 1.0 Hz)~128.0
Oxazole C2-~161.0
Oxazole C4-~145.0
Ester C=O-~162.0
Phenyl C1'-~129.0
Phenyl C3'-~135.0

Note: Predicted chemical shifts are based on data from analogous compounds and may vary slightly from experimental values.

The IR spectrum will provide information about the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)
C=O (Ester)~1720-1740 (strong)
C=N (Oxazole)~1630-1650 (medium)
C=C (Aromatic)~1450-1600 (medium)
C-O (Ester & Oxazole)~1100-1300 (strong)
C-Cl~700-800 (strong)

Mass spectrometry will confirm the molecular weight of the compound.

Ion Expected m/z
[M]⁺251.03
[M+H]⁺252.04
[M+Na]⁺274.02

The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks).

Potential Biological Activity and Signaling Pathway

Many 2-aryl-oxazole derivatives have been investigated for their potential as anticancer agents. A common mechanism of action for this class of compounds is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Specifically, some 2-anilino-5-aryloxazoles have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key kinase involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis[2][3][4].

The diagram below illustrates the proposed mechanism of action for this compound as a VEGFR2 inhibitor. By binding to the ATP-binding site of the VEGFR2 kinase domain, the compound can block the phosphorylation of downstream signaling molecules, thereby inhibiting angiogenesis and suppressing tumor growth.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds ATP ATP PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ADP ADP ATP->ADP Phosphorylation Angiogenesis Angiogenesis PLCg->Angiogenesis Leads to Akt Akt PI3K->Akt Activates Akt->Angiogenesis Leads to Inhibitor Ethyl 2-(3-chlorophenyl) oxazole-4-carboxylate Inhibitor->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR2 signaling pathway.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry. This guide provides a detailed, albeit predictive, framework for its synthesis and structural characterization. The presented experimental protocols and spectroscopic data, derived from established chemical principles and analysis of related structures, offer a solid foundation for researchers to synthesize and identify this compound. Furthermore, the proposed mechanism of action as a VEGFR2 inhibitor highlights its potential as a lead compound in the development of novel anticancer therapeutics. Further experimental validation is necessary to confirm these predictions and fully explore the therapeutic potential of this molecule.

References

In-depth Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The oxazole scaffold serves as a key structural motif in numerous biologically active molecules, exhibiting properties that include anti-inflammatory, antimicrobial, and anticancer effects. The specific compound, Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate, incorporates a substituted phenyl ring and an ester functional group, suggesting its potential as a modulator of various biological pathways. This document aims to provide a theoretical framework for its spectroscopic properties and synthesis, which can serve as a reference for researchers engaged in the synthesis and characterization of novel oxazole-based compounds.

Predicted Spectroscopic Data

Due to the absence of experimentally verified spectra for this compound, the following tables summarize predicted spectroscopic data based on the analysis of similar structures and standard chemical shift values.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.20s1HH-5 (oxazole)
~8.10t, J ≈ 1.8 Hz1HH-2' (phenyl)
~7.95dt, J ≈ 7.8, 1.4 Hz1HH-6' (phenyl)
~7.45t, J ≈ 7.9 Hz1HH-5' (phenyl)
~7.40ddd, J ≈ 8.0, 2.2, 1.0 Hz1HH-4' (phenyl)
4.45q, J ≈ 7.1 Hz2H-OCH₂CH₃
1.42t, J ≈ 7.1 Hz3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data

(Predicted for CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~161.5C=O (ester)
~160.0C-2 (oxazole)
~142.0C-4 (oxazole)
~135.0C-5 (oxazole)
~135.5C-3' (phenyl, C-Cl)
~131.0C-1' (phenyl)
~130.5C-5' (phenyl)
~130.0C-6' (phenyl)
~128.0C-2' (phenyl)
~126.0C-4' (phenyl)
~61.5-OCH₂CH₃
~14.5-OCH₂CH₃
Table 3: Predicted Mass Spectrometry Data
TechniquePredicted [M]+ or [M+H]⁺
Electron Ionization (EI)m/z 251 (¹²C₁₂¹H₁₀³⁵Cl¹⁴N¹⁶O₃)
Electrospray Ionization (ESI)m/z 252
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3120MediumC-H stretch (aromatic/heteroaromatic)
~2980MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1610, 1580Medium-StrongC=C and C=N stretching (aromatic/oxazole)
~1240StrongC-O stretch (ester)
~1100StrongC-O-C stretch (oxazole ring)
~800-750StrongC-H out-of-plane bending (aromatic)
~780StrongC-Cl stretch

Proposed Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2-aryl-oxazole-4-carboxylates. These methods would require optimization for the specific synthesis of this compound.

Synthesis of this compound

A common method for the synthesis of 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis or variations thereof, which involve the cyclization of α-acylamino ketones. An alternative modern approach involves the reaction of an appropriate amide with an α-haloketone.

Proposed Synthesis Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 3-Chlorobenzamide C Condensation & Cyclization A->C B Ethyl 2-chloroacetoacetate B->C D This compound C->D Purification

Caption: Proposed synthesis of the target compound.

Procedure:

  • To a solution of 3-chlorobenzamide (1.0 eq) in a suitable solvent such as DMF or acetonitrile, is added a base (e.g., K₂CO₃, 1.5 eq).

  • Ethyl 2-chloroacetoacetate (1.1 eq) is added dropwise to the mixture.

  • The reaction mixture is heated to reflux (temperature will depend on the solvent) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the oxazole nucleus is a known pharmacophore in many compounds that inhibit key signaling pathways in diseases like cancer. For instance, many kinase inhibitors possess a heterocyclic core. Based on the structural similarity to known inhibitors, it is plausible that this compound could target signaling pathways involved in cell proliferation and survival.

One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibitors of this pathway often feature aromatic and heteroaromatic systems capable of interacting with the ATP-binding pocket of these kinases.

Hypothetical Signaling Pathway Inhibition:

G cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Ethyl 2-(3-chlorophenyl) oxazole-4-carboxylate Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a compound of interest for which detailed experimental data is currently lacking in publicly accessible literature. This guide provides a predictive spectroscopic and synthetic framework to aid researchers in their investigations of this and related oxazole derivatives. The potential for this class of compounds to interact with significant biological pathways, such as the PI3K/Akt/mTOR pathway, warrants further investigation into their synthesis, characterization, and biological evaluation to uncover their therapeutic potential. Experimental validation of the data presented herein is a necessary next step for any research program focused on this molecule.

Unraveling the Molecular Weight of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and chemical synthesis, precise molecular data is paramount. This guide provides a focused examination of the molecular weight of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate, a compound of interest in various research applications.

Molecular Composition and Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₁₂H₁₀ClNO₃.

To calculate the molecular weight, the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen are required. The standard atomic weights are approximately:

The calculation based on the molecular formula is as follows:

(12 × 12.011) + (10 × 1.008) + (1 × 35.45) + (1 × 14.007) + (3 × 15.999) = 251.67 g/mol

This calculated value is confirmed by chemical suppliers, who list the molecular weight of this compound as 251.67 g/mol .

Data Summary

For clarity and comparative purposes, the elemental composition and contribution to the total molecular weight are summarized in the table below.

ElementSymbolCountAtomic Weight (u)Total Contribution (u)
CarbonC1212.011144.132
HydrogenH101.00810.080
ChlorineCl135.4535.450
NitrogenN114.00714.007
OxygenO315.99947.997
Total 251.666

Note: The final molecular weight is typically rounded to two decimal places, resulting in 251.67 g/mol .

Logical Relationship of Components

The structural arrangement of the molecule dictates its chemical formula and, consequently, its molecular weight. The relationship between the named components and the final formula is visualized below.

Structural components of the target molecule.

Disclaimer: This document provides the molecular weight based on established chemical principles and publicly available data. As an AI, I cannot generate novel experimental protocols or detailed signaling pathway analyses that would require access to non-public research.

References

The Multifaceted Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features and ability to interact with a wide array of biological targets have made oxazole derivatives a subject of intense research and development.[1][2][3] This technical guide provides an in-depth overview of the significant biological activities of oxazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity

Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines, including multidrug-resistant strains.[4][5][6] Their mechanisms of action are diverse, often targeting key signaling pathways and cellular processes essential for cancer cell proliferation and survival.[1][6][7]

Mechanisms of Anticancer Action

A primary mechanism of action for many anticancer oxazole derivatives is the inhibition of critical signaling pathways, such as the STAT3 (Signal Transducer and Activator of Transcription 3) pathway.[1][8] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[8][9][10][11] Certain oxazole-containing compounds have been shown to effectively block STAT3 signaling, leading to the suppression of tumor growth and induction of apoptosis.[9][12]

Another significant target for oxazole derivatives is tubulin .[1][7] By interfering with tubulin polymerization and disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.[7]

  • Signaling Pathway: STAT3 Inhibition by Oxazole Derivatives

    STAT3_Inhibition cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Induces oxazole Oxazole Derivative oxazole->jak May Inhibit oxazole->stat3 Inhibits

    Caption: Inhibition of the STAT3 signaling pathway by oxazole derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected oxazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Oxazole Derivative 1 MCF-7 (Breast)0.06Etoposide2.19
Oxazole Derivative 2 HCT116 (Colon)1.5Doxorubicin0.8
Oxazole Derivative 3 A549 (Lung)2.3Cisplatin5.7
Oxazole Derivative 4 HeLa (Cervical)0.9Paclitaxel0.01

Note: The data presented are representative examples from various studies and should be consulted in their original context.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[13][14]

Materials:

  • 96-well flat-bottom plates

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Oxazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability percentage against the compound concentration.[13]

  • Experimental Workflow: MTT Assay

    MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubate_48h Incubate for 48-72 hours add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

    Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Oxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[15][16][17] The rise of multidrug-resistant microbes has intensified the search for new antimicrobial agents, and oxazoles represent a promising scaffold for development.[18][19]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of oxazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Oxazole Derivative A Staphylococcus aureus1.56Ciprofloxacin0.5
Oxazole Derivative B Bacillus subtilis0.78Levofloxacin1.0
Oxazole Derivative C Escherichia coli28.1Ampicillin12.5
Oxazole Derivative D Pseudomonas aeruginosa56.2Gentamicin4.0
Oxazole Derivative E Candida albicans14Fluconazole8.0

Note: The data presented are representative examples from various studies and should be consulted in their original context.[20][21][22][23]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Oxazole derivative stock solution (in DMSO)

  • Standard antimicrobial agent

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilutions: Prepare two-fold serial dilutions of the oxazole derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Oxazole derivatives have shown significant potential as anti-inflammatory agents.[24][25][26] Their mechanism of action often involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[3][27][28][29][30]

Mechanism of Anti-inflammatory Action

The NF-κB signaling pathway is a central regulator of inflammation.[3][27][28][29][30] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[30] Oxazole derivatives can exert their anti-inflammatory effects by inhibiting key steps in this pathway.

  • Signaling Pathway: NF-κB Inhibition by Oxazole Derivatives

    NFkB_Inhibition stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb IκB ikk->ikb Phosphorylation proteasome Proteasomal Degradation ikb->proteasome nfkb NF-κB nucleus Nucleus nfkb->nucleus ikb_nfkb IκB-NF-κB Complex inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes Induces oxazole Oxazole Derivative oxazole->ikk Inhibits oxazole->nfkb May Inhibit Nuclear Translocation

    Caption: Inhibition of the NF-κB signaling pathway by oxazole derivatives.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of oxazole derivatives is often evaluated in vivo using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter.

Compound IDDose (mg/kg)Edema Inhibition (%)Reference CompoundDose (mg/kg)Edema Inhibition (%)
Oxazole Derivative X 2055.55Indomethacin1074.17
Oxazole Derivative Y 1066.66Flurbiprofen1090.01
Oxazole Derivative Z 1588.33Diclofenac1070.0

Note: The data presented are representative examples from various studies and should be consulted in their original context.[31][32]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[33][34][35][36][37]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Oxazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: a control group (vehicle), a standard group (Indomethacin), and test groups (different doses of the oxazole derivative).

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at different time points.

Antiviral and Antidiabetic Activities

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, oxazole derivatives have also shown promise as antiviral and antidiabetic agents.

Antiviral Activity

Some oxazole derivatives have been reported to exhibit activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV).[33] The proposed mechanism of action often involves the inhibition of viral enzymes such as DNA polymerase.

Antidiabetic Activity

In the context of diabetes, certain oxazole derivatives have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[4][38][39][40] By inhibiting this enzyme, these compounds can help to control postprandial hyperglycemia.

Quantitative Antidiabetic Activity Data

The α-glucosidase inhibitory activity is typically expressed as an IC50 value.

Compound IDα-Glucosidase Inhibition IC50 (µM)Reference Compoundα-Glucosidase Inhibition IC50 (µM)
Oxazole Derivative I 15.8Acarbose750.0
Oxazole Derivative II 25.4Miglitol45.0

Note: The data presented are representative examples from various studies and should be consulted in their original context.

Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.[4][38][39][41]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (pH 6.8)

  • Oxazole derivative solution

  • Acarbose (standard inhibitor)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme with the oxazole derivative at various concentrations in phosphate buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding the pNPG substrate.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

The oxazole scaffold is a remarkably versatile platform in drug discovery, yielding derivatives with a wide spectrum of potent biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties of these compounds. The presented quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers and drug development professionals. The continued exploration of the structure-activity relationships of oxazole derivatives holds great promise for the development of novel and effective therapeutic agents to address a multitude of diseases.

References

Potential therapeutic targets of chlorophenyl oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Potential Therapeutic Targets of Chlorophenyl Oxazoles

Abstract

Chlorophenyl oxazoles represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This document provides a technical overview of their potential therapeutic targets, focusing on applications in oncology, inflammation, and infectious diseases. We present a synthesis of inhibitory data, detail common experimental protocols for target validation, and visualize key signaling pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals.

Introduction

The oxazole ring is a five-membered heterocycle that is a common structural motif in many biologically active compounds and natural products. Its ability to serve as a bioisostere for ester and amide functionalities, coupled with its rigid structure, makes it an attractive scaffold for drug design. The incorporation of a chlorophenyl group can significantly enhance the potency and selectivity of these molecules, primarily by forming halogen bonds and increasing lipophilicity, which can improve binding affinity to target proteins and enhance cell permeability. This guide explores the key molecular targets that have been identified for various chlorophenyl oxazole derivatives.

Key Therapeutic Targets of Chlorophenyl Oxazoles

Chlorophenyl oxazoles have been investigated for their inhibitory activity against a range of biological targets. The primary areas of investigation include cancer, inflammatory disorders, and microbial infections.

Anti-inflammatory Targets

A significant number of chlorophenyl oxazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. A key target in this area is the p38 mitogen-activated protein kinase (MAPK), a critical regulator of the production of pro-inflammatory cytokines like TNF-α and IL-6.

The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation. It is a three-tiered kinase cascade that, once activated by stimuli like inflammatory cytokines or environmental stress, leads to the phosphorylation of downstream targets. This activation results in the production of pro-inflammatory cytokines such as TNF-α and IL-6, making p38 MAPK a significant therapeutic target for inflammatory diseases. There are four isoforms of p38 MAPK, with p38α being the most widely expressed and primarily involved in inflammatory responses.

p38_MAPK_Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MKKK MAPKKK (e.g., TAK1, ASK1) stimuli->MKKK MKK MKK3 / MKK6 MKKK->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TF Transcription Factors (e.g., ATF2, CREB) p38->TF Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MK2->Cytokines mRNA stabilization TF->Cytokines Gene Transcription CPO Chlorophenyl Oxazole Derivative CPO->p38 Inhibition

Inhibition of the p38 MAPK signaling pathway by chlorophenyl oxazoles.
Anticancer Targets

Several chlorophenyl oxazole compounds have been identified as potent inhibitors of protein kinases implicated in cancer progression. One such family of targets is the Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for tumor angiogenesis.

The VEGF signaling pathway is central to the process of angiogenesis, the formation of new blood vessels. This process is critical for tumor growth, providing tumors with the necessary nutrients and oxygen. The binding of VEGF-A to its receptor, VEGFR-2, triggers the receptor's dimerization and autophosphorylation, activating several downstream signaling cascades. Key pathways include the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival. By inhibiting VEGFR-2, chlorophenyl oxazoles can block these pathways, thereby preventing tumor angiogenesis and growth.

VEGFR_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis CPO Chlorophenyl Oxazole Derivative CPO->VEGFR2 Inhibition Drug_Discovery_Workflow lib_design Library Design & Synthesis hts High-Throughput Screening (HTS) lib_design->hts hit_id Hit Identification hts->hit_id hit2lead Hit-to-Lead (SAR Studies) hit_id->hit2lead lead_op Lead Optimization hit2lead->lead_op in_vitro In Vitro Profiling (Potency, Selectivity, ADME) lead_op->in_vitro in_vitro->lead_op Feedback in_vivo In Vivo Efficacy & Toxicology Studies in_vitro->in_vivo in_vivo->lead_op Feedback candidate Candidate Selection in_vivo->candidate

Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate: An Overview of a Sparsely Documented Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate , with the Chemical Abstracts Service (CAS) registry number 132089-43-1 , is a substituted oxazole derivative. Despite its availability from commercial chemical suppliers, detailed scientific literature regarding its specific discovery, synthesis, and biological activity remains elusive. This technical guide aims to provide a comprehensive overview based on the limited available information and the general chemical principles governing the synthesis and potential utility of related oxazole-containing compounds.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided below.

PropertyValue
CAS Number 132089-43-1
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol

Synthesis

One of the most well-established methods is the Robinson-Gabriel synthesis and its variations , which typically involves the cyclization of an α-acylamino ketone. A plausible synthetic pathway for the target molecule could involve the reaction of ethyl 2-amino-3-oxobutanoate with 3-chlorobenzoyl chloride, followed by cyclodehydration.

Another general approach is the Hantzsch oxazole synthesis , which involves the reaction of an α-haloketone with an amide. In the context of the target molecule, this could involve the reaction of a suitably substituted α-haloketone with 3-chlorobenzamide.

A generalized workflow for the potential synthesis of this compound is depicted below. This diagram illustrates a conceptual pathway and does not represent a validated experimental protocol.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 3-chlorobenzoyl_chloride 3-Chlorobenzoyl chloride Acylation Acylation 3-chlorobenzoyl_chloride->Acylation Ethyl_2-amino-3-oxobutanoate Ethyl 2-amino-3-oxobutanoate Ethyl_2-amino-3-oxobutanoate->Acylation Intermediate Intermediate Acylation->Intermediate N-(3-chlorobenzoyl)-2-aminoacetoacetate Cyclodehydration Cyclodehydration Target_Molecule Ethyl 2-(3-chlorophenyl)oxazole- 4-carboxylate Cyclodehydration->Target_Molecule H2SO4 or POCl3 Intermediate->Cyclodehydration

Figure 1. A conceptual workflow for the synthesis of this compound.

Potential Biological Significance

The oxazole scaffold is a prominent feature in a wide array of biologically active natural products and synthetic pharmaceuticals. Derivatives of oxazole have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer: Certain oxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory: The oxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial: Various synthetic oxazoles have been investigated for their antibacterial and antifungal properties.

Given the presence of the 3-chlorophenyl substituent, a common moiety in pharmacologically active compounds, it is plausible that this compound could be a subject of interest in drug discovery programs. The specific biological activities and any associated signaling pathways of this particular compound, however, have not been documented in the accessible scientific literature.

The general mechanism of action for bioactive oxazoles is diverse and dependent on the overall molecular structure. They can act as enzyme inhibitors, receptor agonists or antagonists, or disrupt other cellular processes. Without experimental data, any discussion of the mechanism of action for this compound would be purely speculative.

G Start Ethyl 2-(3-chlorophenyl)oxazole- 4-carboxylate Screening High-Throughput Screening Start->Screening Biological Assays Hit_ID Hit Identification Screening->Hit_ID Active Compounds Lead_Opt Lead Optimization Hit_ID->Lead_Opt Structure-Activity Relationship (SAR) Preclinical Preclinical Studies Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical Safety & Efficacy

Figure 2. A generalized workflow for the progression of a novel chemical entity in drug discovery.

Conclusion

This compound represents a chemical entity for which foundational scientific data on its discovery and specific biological functions are not publicly available. While its structure allows for the postulation of viable synthetic routes based on established organic chemistry principles, the absence of detailed experimental protocols and characterization data precludes an in-depth analysis. The known biological importance of the oxazole scaffold suggests that this compound could be of interest for further investigation in medicinal chemistry and drug development. Future research is necessary to elucidate its synthetic methodology, physicochemical properties, and potential therapeutic applications.

An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data on this specific molecule, this guide also encompasses the synthesis, biological activities, and experimental protocols of closely related 2-aryl-oxazole-4-carboxylate derivatives. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of 2-Aryl-oxazole-4-carboxylates

The synthesis of 2-aryl-oxazole-4-carboxylates can be achieved through various established organic chemistry methodologies. A common approach involves the cyclization of a suitable precursor that already contains the aryl and carboxylate moieties.

One general and efficient method is the palladium/copper co-mediated direct arylation of an oxazole-4-carboxylate core. This reaction typically involves the coupling of an aryl halide with an ethyl oxazole-4-carboxylate in the presence of a palladium catalyst, a copper co-catalyst, and a base.

Another versatile method is the reaction of α-diazo-β-keto-carboxylates with arenecarboxamides catalyzed by a rhodium catalyst, which proceeds via carbene N-H insertion followed by cyclodehydration. The choice of catalyst can influence the regioselectivity of the reaction.

A multi-step synthesis starting from more readily available precursors is also common. For instance, the synthesis of 5-sulfonyl derivatives of 2-aryl-1,3-oxazole-4-carboxylates starts from methyl 2-(benzoylamino)-3,3-dichloroacrylate, which undergoes a series of reactions including substitution and cyclization to form the desired oxazole ring.

Experimental Protocol: General Synthesis of 5-Sulfonyl Derivatives of 2-Aryl-1,3-oxazole-4-carboxylates

This protocol is adapted from the synthesis of related methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate and provides a representative example of the synthesis of this class of compounds.[1][2]

Step 1: Synthesis of Methyl 2-(benzoylamino)-3,3-bis(benzylthio)acrylate

A solution of methyl 2-(benzoylamino)-3,3-dichloroacrylate (1 mmol) and benzyl mercaptan (2.5 mmol) in a suitable solvent is treated with a base such as triethylamine at room temperature. The reaction mixture is stirred until completion, and the product is isolated by extraction and purified by chromatography.

Step 2: Cyclization to form Methyl 5-(benzylthio)-2-phenyl-1,3-oxazole-4-carboxylate

The product from Step 1 (1 mmol) is dissolved in a suitable solvent and treated with a cyclizing agent, such as silver carbonate (2.5 eq), and heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.

Step 3: Oxidation to Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate

The methyl 5-(benzylthio)-2-phenyl-1,3-oxazole-4-carboxylate (1 mmol) is dissolved in glacial acetic acid, and hydrogen peroxide (30%) is added. The mixture is heated to reflux until the oxidation is complete. The product is then isolated by pouring the reaction mixture into water and filtering the resulting precipitate. The solid product is washed and dried.

Biological Activities of 2-Aryl-oxazole-4-carboxylate Analogs

Anticancer Activity

A series of 5-sulfonyl derivatives of 2-aryl-1,3-oxazole-4-carboxylates have been synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI).[1][2] Notably, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate exhibited a broad spectrum of cytotoxic activity.[1]

Table 1: Anticancer Activity of Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate [1]

ParameterAverage Value (mol/L)
GI50 (Growth Inhibition 50)5.37 x 10⁻⁶
TGI (Total Growth Inhibition)1.29 x 10⁻⁵
LC50 (Lethal Concentration 50)3.6 x 10⁻⁵

The study also highlighted significant activity against specific cell lines, including leukemia, colon cancer, and melanoma.[1] Molecular docking studies suggested that this compound might interact with tubulin and cyclin-dependent kinase 2 (CDK2).[2]

In a separate study, 2-phenyl-oxazole-4-carboxamide derivatives were identified as potent inducers of apoptosis.[3] Compound 1k from this series demonstrated an EC50 of 270 nM and a GI50 of 229 nM in human colorectal DLD-1 cells and showed significant tumor growth inhibition in a xenograft mouse model.[3]

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound is lacking, related heterocyclic compounds containing the oxazole scaffold have been investigated for their anti-inflammatory properties. For instance, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, which are structurally related, were synthesized and showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[4] Compounds with halogen substitutions on the phenyl ring, such as a 4-fluorophenyl derivative, were found to be the most active, with 78.8% inhibition of edema.[4] This suggests that the 3-chlorophenyl substituent in the target compound could also contribute to anti-inflammatory effects.

Experimental Workflows and Signaling Pathways

Due to the absence of specific literature on the signaling pathways modulated by this compound, a generalized experimental workflow for the synthesis and biological evaluation of such novel chemical entities is presented below. This workflow is typical in early-stage drug discovery.

experimental_workflow start Compound Design & Virtual Screening synthesis Chemical Synthesis of This compound start->synthesis Hypothesis Driven purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification Crude Product in_vitro In Vitro Biological Screening (e.g., Anticancer, Anti-inflammatory assays) purification->in_vitro Pure Compound hit_id Hit Identification (Active Compounds) in_vitro->hit_id Screening Data sar Structure-Activity Relationship (SAR) Studies hit_id->sar Identified Hits in_vivo In Vivo Efficacy & Toxicology Studies (Animal Models) hit_id->in_vivo Promising Hits lead_opt Lead Optimization sar->lead_opt SAR Data lead_opt->synthesis Optimized Analogs preclinical Preclinical Development in_vivo->preclinical Efficacy & Safety Data

References

Commercial suppliers of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, commercial availability, a representative synthesis protocol, and potential applications based on the known bioactivities of structurally related oxazole derivatives.

Compound Data and Commercial Availability

This compound is a substituted oxazole with potential applications as a building block in the synthesis of more complex molecules. Several commercial suppliers offer this compound, and its key quantitative data are summarized below for easy comparison.

PropertyValueSupplier(s)
CAS Number 132089-43-1Sigma-Aldrich, Ambeed, Inc., ChemScene LLC, ChemShuttle
Molecular Formula C₁₂H₁₀ClNO₃Sigma-Aldrich, ChemShuttle
Molecular Weight 251.67 g/mol Sigma-Aldrich[1], ChemShuttle[2]
Purity ≥95%ChemShuttle[2]
Physical State Solid-
Storage Temperature 2-8 °CChemShuttle[2]

Synthesis Methodology

Representative Experimental Protocol:

Objective: To synthesize this compound.

Materials:

  • 3-Chlorobenzoyl chloride

  • Ethyl isocyanoacetate

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acylation of Ethyl Isocyanoacetate: To a solution of ethyl isocyanoacetate (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add triethylamine (1.1 eq.). To this stirred solution, add 3-chlorobenzoyl chloride (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and patent literature did not yield specific reports on the biological activity or the modulation of any signaling pathways by this compound. However, the oxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Derivatives of oxazole have been reported to exhibit a wide range of activities, including but not limited to:

  • Anticancer: M Derivatives of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles have been synthesized and evaluated for their in vitro anticancer activity against a panel of 59 cancer cell lines.[3]

  • Antimicrobial: Isoxazole-amide derivatives, which are structurally related to oxazoles, have shown potential as antifungal and antibacterial agents.[4]

  • Enzyme Inhibition: The oxazole core is found in molecules that act as inhibitors of various enzymes, such as tyrosine kinases.[5]

The biological potential of this compound would need to be determined through in vitro and in vivo screening assays.

Visualizations

Chemical Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

G Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Chlorobenzoyl_chloride 3-Chlorobenzoyl chloride Acylation Acylation in CH₂Cl₂ 3-Chlorobenzoyl_chloride->Acylation Ethyl_isocyanoacetate Ethyl isocyanoacetate Ethyl_isocyanoacetate->Acylation Triethylamine Triethylamine Triethylamine->Acylation Quenching Quench with H₂O Acylation->Quenching Reaction Mixture Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash with HCl, NaHCO₃, Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Crude Product Final_Product This compound Chromatography->Final_Product

Caption: Proposed synthesis workflow for this compound.

Potential Roles of Oxazole Derivatives in Drug Discovery

This diagram illustrates the logical relationship between the core oxazole structure and its potential applications in drug discovery, based on activities reported for analogous compounds.

G Potential Therapeutic Applications of Oxazole Scaffolds cluster_applications Potential Therapeutic Areas cluster_mechanisms Potential Mechanisms of Action Oxazole_Core Oxazole Core Structure Anticancer Anticancer Agents Oxazole_Core->Anticancer Antimicrobial Antimicrobial Agents Oxazole_Core->Antimicrobial Enzyme_Inhibition Enzyme Inhibitors Oxazole_Core->Enzyme_Inhibition Anti_inflammatory Anti-inflammatory Oxazole_Core->Anti_inflammatory Cytotoxicity Cytotoxicity against Cancer Cells Anticancer->Cytotoxicity Antibacterial Antibacterial Activity Antimicrobial->Antibacterial Antifungal Antifungal Activity Antimicrobial->Antifungal Tyrosine_Kinase_Inhibition Tyrosine Kinase Inhibition Enzyme_Inhibition->Tyrosine_Kinase_Inhibition COX2_Inhibition COX-2 Inhibition Anti_inflammatory->COX2_Inhibition

Caption: Potential therapeutic roles of oxazole-containing compounds in drug discovery.

References

An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate: Safety, Handling, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical and physical properties, outlines critical safety and handling procedures, and explores its potential biological activities based on the known therapeutic applications of the oxazole scaffold. A plausible experimental protocol for its synthesis via the Robinson-Gabriel reaction is provided, alongside a conceptualized workflow and a hypothetical signaling pathway to guide future research. This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics.

Chemical and Physical Properties

This compound is a substituted oxazole with the following key identifiers and properties.

PropertyValueReference
IUPAC Name ethyl 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylateChemShuttle
CAS Number 132089-43-1Angene Chemical[1]
Molecular Formula C₁₂H₁₀ClNO₃Angene Chemical[1]
Molecular Weight 251.67 g/mol Angene Chemical[1]
Appearance Solid (form may vary)-
Storage 2-8°C in a dry areaAngene Chemical[1], ChemShuttle[2]

Safety and Handling

This compound is classified as harmful and an irritant. Strict adherence to safety protocols is mandatory to prevent adverse health effects.

Hazard Identification

The compound is associated with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Respiratory tract irritation), (Category 3), H335: May cause respiratory irritation.[1]

Precautionary Measures and Personal Protective Equipment (PPE)

A comprehensive set of precautionary measures should be implemented when handling this compound.

Precaution CategoryRecommended Actions
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust and aerosol formation.[1]
Eye/Face Protection Wear safety glasses with side-shields or a face shield. Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique. Wear a lab coat or other protective clothing.[1]
Respiratory Protection For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use a full-face supplied-air respirator if engineering controls are not feasible.
General Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[1]
First Aid Measures

In case of exposure, the following first aid procedures should be followed immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Storage and Disposal
  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place at 2-8°C.[1][2]

  • Disposal: Dispose of this chemical in accordance with all applicable local, state, and federal regulations. Do not let the product enter drains.[1]

Experimental Protocols

Plausible Synthesis via Robinson-Gabriel Reaction

The synthesis would likely proceed in two main steps:

  • Amidation: Reaction of 3-chlorobenzoyl chloride with ethyl 2-amino-3-oxobutanoate to form the N-acyl-α-amino ketone intermediate.

  • Cyclodehydration: Intramolecular cyclization and dehydration of the intermediate to yield the final oxazole product.

Step 1: Synthesis of Ethyl 2-(3-chlorobenzamido)-3-oxobutanoate (Intermediate)

  • To a stirred solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C, add 3-chlorobenzoyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclodehydration to this compound

  • Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., toluene or dioxane).

  • Add a dehydrating agent. Common reagents for the Robinson-Gabriel synthesis include concentrated sulfuric acid, phosphorus pentoxide, or thionyl chloride.[3] The choice of reagent and reaction conditions (temperature, time) will require optimization. For example, using concentrated sulfuric acid may involve heating the reaction mixture.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

While specific spectral data for the title compound is not available, data for a closely related compound, 2-(3-chlorophenyl)-4,5-dihydrooxazole, shows characteristic signals in ¹H and ¹³C NMR that can be used as a reference for expected chemical shifts.[5]

Potential Biological Activity and Signaling Pathways

The oxazole ring is a key structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[6]

Potential Antimicrobial Activity

Many oxazole derivatives have demonstrated significant activity against various bacterial and fungal strains.[6] The mechanism of action for antimicrobial oxazoles can vary, but may involve the inhibition of essential enzymes or disruption of cell wall synthesis.

Potential Anticancer Activity

The oxazole scaffold is present in several anticancer agents.[7][8] The anticancer mechanisms of oxazole derivatives are diverse and can include:

  • Inhibition of Tubulin Polymerization: Some oxazoles bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[9]

  • Kinase Inhibition: Certain oxazole-containing compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

  • DNA Damage and Apoptosis Induction: Some derivatives can induce DNA damage or activate apoptotic pathways in cancer cells.

Given the prevalence of these activities in the oxazole class, it is plausible that this compound could exhibit similar properties. Experimental validation through in vitro screening against various microbial strains and cancer cell lines is necessary to determine its specific biological profile.

Visualizations

Experimental Workflow: Synthesis and Purity Assessment

G General Workflow for Synthesis and Purity Assessment cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials (3-chlorobenzoyl chloride, ethyl 2-amino-3-oxobutanoate) amidation Amidation Reaction start->amidation intermediate Intermediate Product (Ethyl 2-(3-chlorobenzamido)-3-oxobutanoate) amidation->intermediate cyclodehydration Cyclodehydration (Robinson-Gabriel) intermediate->cyclodehydration crude_product Crude this compound cyclodehydration->crude_product purification Purification (Column Chromatography/Recrystallization) crude_product->purification Purification pure_product Pure Product purification->pure_product characterization Structural Characterization (NMR, MS, IR) pure_product->characterization purity_check Purity Assessment (HPLC) pure_product->purity_check final_product Final Characterized Compound characterization->final_product purity_check->final_product G Hypothetical Anticancer Signaling Pathway compound This compound tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibition mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disruption mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

References

Methodological & Application

Synthesis Protocol for Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the synthesis of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The oxazole scaffold is a common motif in many biologically active molecules. This protocol is based on a well-established method for oxazole synthesis, likely a variation of the Robinson-Gabriel synthesis or a Hantzsch-type condensation, which are standard methods for constructing the oxazole ring.

The described synthesis involves the cyclocondensation of 3-chlorobenzamide with a suitable β-keto ester, such as ethyl 2-chloroacetoacetate or ethyl bromopyruvate. The reaction proceeds by initial N-acylation of the β-keto ester with the amide, followed by an intramolecular cyclization and dehydration to form the stable aromatic oxazole ring. This method is advantageous due to the commercial availability and relative stability of the starting materials.

Researchers utilizing this protocol should have a strong background in synthetic organic chemistry and be familiar with standard laboratory techniques, including handling of reagents, monitoring reaction progress by thin-layer chromatography (TLC), and purification of organic compounds using column chromatography. Adherence to appropriate safety protocols is essential.

Key Reaction Parameters and Reagents

The successful synthesis of this compound is dependent on several key parameters and the quality of the reagents used. The following table summarizes the critical components and conditions for this reaction.

Parameter/ReagentRole/SpecificationTypical Values/Conditions
Starting Material 1 Provides the 2-aryl substituent3-Chlorobenzamide
Starting Material 2 Provides the C4-carboxylate and C5 of the oxazole ringEthyl 2-chloroacetoacetate or Ethyl bromopyruvate
Solvent To dissolve reactants and facilitate the reactionHigh-boiling point aprotic solvents such as Dimethylformamide (DMF), Dioxane, or Toluene
Base (optional) To facilitate deprotonation and cyclizationAn inorganic base like Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base
Dehydrating Agent To drive the final dehydration step to form the oxazoleOften the reaction is driven to completion by heat; in some variations, agents like P₂O₅ or H₂SO₄ are used.
Temperature To provide activation energy for the reactionTypically elevated temperatures, ranging from 80°C to reflux temperature of the solvent.
Reaction Time Duration required for the reaction to go to completionVaries from a few hours to overnight (12-24 hours), monitored by TLC.
Purification To isolate the pure productColumn chromatography on silica gel followed by recrystallization.

Experimental Protocol

This protocol outlines a plausible and detailed method for the synthesis of this compound.

Materials:

  • 3-Chlorobenzamide

  • Ethyl 2-chloroacetoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzamide (1.0 equivalent), ethyl 2-chloroacetoacetate (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to 100-120°C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 3-Chlorobenzamide React Cyclocondensation in DMF with K₂CO₃ at 100-120°C SM1->React SM2 Ethyl 2-chloroacetoacetate SM2->React Workup Aqueous Work-up & Extraction React->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate. Oxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, antibacterial, and antiproliferative properties.[1][2] This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. The synthesis is based on the well-established Hantzsch oxazole synthesis, which involves the condensation and cyclization of an α-haloketone with an amide. In this procedure, 3-chlorobenzamide is reacted with ethyl 2-chloro-3-oxobutanoate to yield the target compound.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of 3-chlorobenzamide with ethyl 2-chloro-3-oxobutanoate. The reaction is typically carried out in a suitable solvent and may be facilitated by a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

Overall Reaction:

  • Reactant 1: 3-Chlorobenzamide

  • Reactant 2: Ethyl 2-chloro-3-oxobutanoate

  • Product: this compound

Physicochemical Data

A summary of the physical and chemical properties of the reactants and the final product is provided below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)CAS Number
3-ChlorobenzamideC₇H₆ClNO155.58White powder134-136-618-48-4
Ethyl 2-chloro-3-oxobutanoateC₆H₉ClO₃164.59Clear colorless to light yellow liquid-107 °C/14 mmHg[3]609-15-4
This compoundC₁₂H₁₀ClNO₃251.67---132089-43-1

Experimental Protocol

This protocol details the necessary materials, equipment, and steps for the synthesis of this compound.

Materials and Equipment

Reagents:

  • 3-Chlorobenzamide (98% purity)

  • Ethyl 2-chloro-3-oxobutanoate (97% purity)

  • Anhydrous Toluene (or another suitable high-boiling aprotic solvent like DMF or Dioxane)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column for flash chromatography

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzamide (1.0 eq).

  • Add anhydrous toluene (approx. 50 mL).

  • Stir the mixture to dissolve the 3-chlorobenzamide. Gentle heating may be applied if necessary.

  • Slowly add ethyl 2-chloro-3-oxobutanoate (1.1 eq) to the reaction mixture at room temperature.

  • The reaction is often heated to reflux to ensure completion.

Step 2: Reaction Monitoring

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Prepare a suitable eluent system, for example, a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

  • Spot the starting materials and the reaction mixture on a TLC plate and elute.

  • Visualize the spots under a UV lamp. The reaction is complete when the starting material spots have disappeared, and a new product spot is prominent.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed during the reaction.

  • Wash with deionized water and then with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

Step 4: Purification

  • The crude product can be purified by flash column chromatography on silica gel.

  • Use a gradient of ethyl acetate in hexane as the eluent to separate the product from any remaining starting materials and byproducts.

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Step 5: Characterization

  • Determine the yield of the final product.

  • Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

  • If the product is a solid, determine its melting point.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • 3-Chlorobenzamide is irritating to the eyes, respiratory system, and skin.[5]

  • Ethyl 2-chloro-3-oxobutanoate is corrosive and can cause burns. It is also harmful if swallowed.[3]

  • Toluene is flammable and has toxic effects. Avoid inhalation and skin contact.

  • Take care when heating the reaction mixture. Use a heating mantle or an oil bath with temperature control.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow node_start Start A Combine 3-Chlorobenzamide and Ethyl 2-chloro-3-oxobutanoate in Toluene node_start->A 1. Reagents node_process node_process node_decision Reaction Complete? B Monitor by TLC node_decision->B No C Cool to RT and Aqueous Work-up node_decision->C Yes node_io node_io node_end Final Product A->B 2. Heat to Reflux B->node_decision D Dry Organic Layer and Evaporate Solvent C->D 3. Extraction E Purify by Column Chromatography D->E 4. Crude Product E->node_end 5. Characterization LogicalFlow reactants Reactants 3-Chlorobenzamide Ethyl 2-chloro-3-oxobutanoate reaction Reaction Hantzsch Oxazole Synthesis reactants->reaction Condensation & Cyclization workup Work-up Neutralization Extraction reaction->workup Isolation purification Purification Column Chromatography workup->purification Refinement product Product This compound purification->product Final Form

References

Application Notes and Protocols: Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related 2-phenyloxazole derivatives and are provided as a strategic guide for the investigation of this compound. The quantitative data presented is hypothetical and intended for illustrative purposes.

Introduction

This compound is a heterocyclic small molecule belonging to the 2-phenyloxazole class. Compounds with this scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the oxazole ring, a bioisostere for ester and amide functionalities, coupled with the substituted phenyl ring, provides a framework for designing molecules with potential therapeutic applications. This document outlines potential applications, experimental protocols, and data interpretation for the investigation of this compound as a modulator of key biological targets.

Potential Applications

Based on the activities of analogous compounds, two primary areas of investigation are proposed for this compound:

  • Neuroprotective Agent via Monoamine Oxidase B (MAO-B) Inhibition: Structurally similar 2-phenyloxazole-4-carboxamides have demonstrated potent and selective inhibition of MAO-B, an enzyme implicated in the degradation of dopamine and the progression of neurodegenerative diseases such as Parkinson's disease.

  • Anticancer Agent: The oxazole core is a common feature in various compounds exhibiting cytotoxic effects against a range of cancer cell lines. The potential for this compound to inhibit cancer cell proliferation warrants investigation.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound to illustrate potential experimental outcomes.

Table 1: In Vitro MAO-B Inhibition Profile

CompoundTargetIC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
This compoundMAO-B0.85>100
Selegiline (Positive Control)MAO-B0.05>100

Table 2: In Vitro Anticancer Activity

CompoundCell LineAssay TypeIC₅₀ (µM)
This compoundA549 (Lung)MTT12.5
This compoundMCF-7 (Breast)MTT18.2
Doxorubicin (Positive Control)A549 (Lung)MTT0.1
Doxorubicin (Positive Control)MCF-7 (Breast)MTT0.2

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is the Hantzsch-type condensation and subsequent cyclization.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate

  • 3-Chlorobenzamide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-chlorobenzamide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Workup & Purification reactant1 Ethyl 2-chloro-3-oxobutanoate reaction Condensation & Cyclization reactant1->reaction reactant2 3-Chlorobenzamide reactant2->reaction condition1 K₂CO₃, DMF condition1->reaction condition2 80°C, 12h condition2->reaction workup Aqueous Workup & Extraction purification Column Chromatography workup->purification product This compound purification->product reaction->workup

Caption: Synthetic workflow for this compound.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO-B inhibitor screening kits.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., benzylamine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • This compound (Test Compound)

  • Selegiline (Positive Control)

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = 530/590 nm)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in MAO-B Assay Buffer.

  • In a 96-well plate, add 50 µL of the diluted compounds or vehicle (for control) to respective wells.

  • Add 25 µL of MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Prepare the detection reagent by mixing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.

  • Initiate the reaction by adding 25 µL of the detection reagent to each well.

  • Measure the fluorescence intensity kinetically for 30 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination DOPAL DOPAL MAOB->DOPAL Inhibitor Ethyl 2-(3-chlorophenyl) oxazole-4-carboxylate Inhibitor->MAOB Inhibition

Caption: Inhibition of dopamine metabolism by a MAO-B inhibitor.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • 96-well clear microplate

  • Microplate reader capable of absorbance measurement at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and positive control in a complete culture medium.

  • Remove the old medium and add 100 µL of the diluted compounds to the respective wells.

  • Incubate the plate for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration.

Screening_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary & Follow-up start Ethyl 2-(3-chlorophenyl) oxazole-4-carboxylate maob_screen MAO-B Inhibition Assay start->maob_screen mtt_screen MTT Cytotoxicity Assay start->mtt_screen maoa_selectivity MAO-A Selectivity Assay maob_screen->maoa_selectivity If active mechanism_study Mechanism of Action Studies (e.g., Apoptosis Assays) mtt_screen->mechanism_study If active lead_candidate Lead Candidate Identification maoa_selectivity->lead_candidate mechanism_study->lead_candidate

Caption: Logical workflow for screening this compound.

Application Notes and Protocols: Anticancer Activity of 2-(3-Chlorophenyl)oxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-containing heterocyclic compounds represent a significant class of pharmacologically active molecules with a broad spectrum of biological activities, including notable anticancer properties.[1][2] Derivatives of the 2-aryloxazole-4-carboxylate scaffold, in particular, have emerged as a promising area of research in the quest for novel and more effective chemotherapeutic agents. These compounds have been shown to exhibit cytotoxic and antiproliferative effects against a variety of cancer cell lines.[3][4] The mechanism of action for many oxazole derivatives involves the inhibition of critical cellular targets such as protein kinases, topoisomerases, and tubulin, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2]

This document provides an overview of the anticancer activity of a series of 2-(3-chlorophenyl)oxazole-4-carboxylate derivatives and related compounds. It includes a summary of their cytotoxic effects, detailed protocols for their synthesis and in vitro evaluation, and a discussion of their potential mechanisms of action.

Data Presentation

The anticancer activity of various 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylate derivatives was evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. The following table summarizes the growth inhibition data for selected compounds, providing a quantitative measure of their cytotoxic potential.

Compound IDR GroupCancer Cell LineGrowth Inhibition (%) at 10µM
1 -SO₂-CH₂-PhLeukemia (CCRF-CEM)98.2
Non-Small Cell Lung (A549/ATCC)95.1
Colon Cancer (HT29)99.5
CNS Cancer (SNB-19)97.8
Melanoma (LOX IMVI)99.9
Ovarian Cancer (OVCAR-3)96.4
Renal Cancer (A498)98.7
Prostate Cancer (PC-3)94.3
Breast Cancer (MCF7)92.1
2 -SO₂-(4-CH₃-Ph)Leukemia (K-562)85.4
Non-Small Cell Lung (NCI-H460)88.2
Colon Cancer (HCT-116)91.3
CNS Cancer (SF-295)82.1
Melanoma (UACC-62)93.5
Ovarian Cancer (IGROV1)89.6
Renal Cancer (786-0)87.9
Prostate Cancer (DU-145)84.5
Breast Cancer (T-47D)90.7

Experimental Protocols

General Synthesis of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate Derivatives

This protocol describes a general method for the synthesis of the title compounds, adapted from procedures for similar oxazole derivatives.

Workflow for Synthesis and Evaluation:

G cluster_synthesis Synthesis cluster_evaluation Anticancer Evaluation start Starting Materials: 3-chlorobenzaldehyde, ethyl 2-amino-3-oxobutanoate reaction Cyclocondensation Reaction start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product: This compound Derivatives characterization->final_product cell_culture Cancer Cell Line Culture final_product->cell_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis mechanism_studies Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) data_analysis->mechanism_studies

Caption: Workflow for the synthesis and anticancer evaluation of oxazole derivatives.

Materials:

  • 3-chlorobenzaldehyde

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Dehydrating agent (e.g., Magnesium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • To a solution of 3-chlorobenzaldehyde (1.0 eq) in the chosen anhydrous solvent, add ethyl 2-amino-3-oxobutanoate hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified time, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine.

  • The organic layer is dried over a dehydrating agent, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate solvent system to yield the desired this compound derivative.

  • The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized oxazole derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Potential Mechanism of Action

While the specific signaling pathways affected by this compound derivatives are yet to be fully elucidated, studies on structurally related oxazole compounds suggest potential interference with key cancer-related signaling pathways.

Hypothesized Signaling Pathway Inhibition:

G cluster_pathway Potential Cancer-Related Signaling Pathways GF Growth Factors Receptor Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) GF->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Oxazole Oxazole Derivative Oxazole->Receptor Inhibition Oxazole->PI3K Oxazole->RAF

Caption: Potential inhibition of cancer signaling pathways by oxazole derivatives.

Many oxazole derivatives have been reported to inhibit key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1][2] By targeting components of these cascades, these compounds can effectively halt the uncontrolled growth of cancer cells. Further mechanistic studies, including western blotting for key pathway proteins and cell cycle analysis, are warranted to pinpoint the precise molecular targets of this compound derivatives.

Conclusion

Derivatives of 2-(3-chlorophenyl)oxazole-4-carboxylate are a promising class of compounds with demonstrated anticancer potential. The synthetic and screening protocols provided herein offer a framework for the further development and evaluation of these molecules. Future work should focus on optimizing the structure to enhance potency and selectivity, as well as on detailed mechanistic studies to fully understand their mode of action, which will be crucial for their potential translation into clinical candidates.

References

Application Notes and Protocols for Antimicrobial Screening of Novel Oxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial antimicrobial screening of novel oxazole compounds. The protocols detailed below are foundational for determining the efficacy of these compounds against a panel of clinically relevant microorganisms and for assessing their preliminary safety profile through cytotoxicity studies.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and oxazoles represent a promising scaffold for the development of such therapeutics.[1] This document outlines standardized procedures for evaluating the antimicrobial potential of newly synthesized oxazole derivatives.

Data Presentation

Effective and clear data presentation is crucial for the comparative analysis of novel compounds. All quantitative data from the antimicrobial and cytotoxicity assays should be summarized in structured tables.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Oxazole Compounds

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This value is a key indicator of a compound's potency.

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive ControlMIC of Positive Control (µg/mL)
OXA-001Staphylococcus aureusGram-positive16Ciprofloxacin1
OXA-001Escherichia coliGram-negative32Ciprofloxacin0.5
OXA-001Candida albicansFungus64Fluconazole8
OXA-002Staphylococcus aureusGram-positive8Ciprofloxacin1
OXA-002Escherichia coliGram-negative16Ciprofloxacin0.5
OXA-002Candida albicansFungus32Fluconazole8

Table 2: Zone of Inhibition for Novel Oxazole Compounds

The disk diffusion assay provides a qualitative or semi-quantitative measure of a compound's antimicrobial activity. The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Compound IDTest MicroorganismGram StainZone of Inhibition (mm)Positive ControlZone of Inhibition of Positive Control (mm)
OXA-001Staphylococcus aureusGram-positive18Ciprofloxacin (5 µg disk)25
OXA-001Escherichia coliGram-negative15Ciprofloxacin (5 µg disk)30
OXA-001Candida albicansFungus12Fluconazole (25 µg disk)28
OXA-002Staphylococcus aureusGram-positive22Ciprofloxacin (5 µg disk)25
OXA-002Escherichia coliGram-negative19Ciprofloxacin (5 µg disk)30
OXA-002Candida albicansFungus16Fluconazole (25 µg disk)28

Table 3: Cytotoxicity (IC50) of Novel Oxazole Compounds against HeLa Cells

The IC50 (half-maximal inhibitory concentration) value represents the concentration of a compound that is required for 50% inhibition of cell viability. This is a critical parameter for assessing the potential toxicity of a compound to mammalian cells.

Compound IDCell LineIC50 (µM)Positive ControlIC50 of Positive Control (µM)
OXA-001HeLa> 100Doxorubicin1.2
OXA-002HeLa75Doxorubicin1.2

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and reliable data. The following sections provide step-by-step methodologies for the key antimicrobial and cytotoxicity assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.[4]

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (e.g., S. aureus, E. coli, C. albicans)

  • Novel oxazole compounds (stock solutions in a suitable solvent like DMSO)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[5]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the 2x concentrated novel oxazole compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[4]

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a growth control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[6]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[7]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[7]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This assay is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents based on the size of the inhibition zone around a disk impregnated with the compound.[8][9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test microorganisms

  • Novel oxazole compounds

  • Positive control antibiotic disks

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[10]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[10]

  • Preparation of Compound Disks:

    • Since the oxazole compounds are novel, the optimal concentration for the disks needs to be determined empirically.

    • Prepare a stock solution of the oxazole compound in a suitable solvent.

    • Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the compound solution onto each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment before use.

  • Placement of Disks:

    • Using sterile forceps, place the prepared compound disks and positive control disks onto the inoculated MHA plate.

    • Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[8]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.[9]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.

    • The results are typically interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to established standards for known antibiotics. For novel compounds, the zone size provides a comparative measure of activity.[9]

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • HeLa cells (or another suitable mammalian cell line)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel oxazole compounds

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[13]

    • Incubate the plate for 24 hours to allow the cells to attach.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the novel oxazole compounds and the positive control in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include untreated cells as a negative control.

    • Incubate the plate for 48-72 hours.[14][15]

  • MTT Addition and Incubation:

    • After the incubation period, remove the medium containing the compounds.

    • Add 20 µL of MTT solution and 100 µL of fresh medium to each well.[13]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11][13]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value by plotting cell viability against the compound concentration.

Visualizations

Diagrams are provided to illustrate the logical flow of the experimental processes.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Primary Antimicrobial Screening cluster_cytotoxicity Preliminary Safety Assessment cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Novel Oxazole Compounds stock_prep Preparation of Stock Solutions (e.g., in DMSO) synthesis->stock_prep disk_diffusion Disk Diffusion Assay (Qualitative Screening) stock_prep->disk_diffusion Test Compounds mic_determination Broth Microdilution Assay (Quantitative - MIC) stock_prep->mic_determination Test Compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) on Mammalian Cell Line stock_prep->cytotoxicity_assay Test Compounds data_analysis Data Analysis: - Zone of Inhibition - MIC Values - IC50 Values disk_diffusion->data_analysis mic_determination->data_analysis cytotoxicity_assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: Workflow for the antimicrobial screening of novel oxazole compounds.

Broth_Microdilution_Workflow prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Standardized Microorganism prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Oxazole Compound in 96-well Plate prep_plate->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Protocol workflow for the broth microdilution assay.

MTT_Assay_Workflow seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with Oxazole Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate Cell Viability and IC50 read_absorbance->calculate_ic50

References

Application Notes and Protocols for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate" did not yield sufficient public research data to generate detailed application notes. Therefore, this document focuses on a closely related and well-characterized compound, Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate , also known as O4I2 , which has demonstrated significant utility in stem cell research.

Introduction

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, designated O4I2, is a small molecule identified through high-throughput screening as a potent inducer of the master pluripotency transcription factor, Octamer-binding transcription factor 4 (Oct3/4).[1] Oct3/4 is a critical regulator for the self-renewal and maintenance of pluripotent stem cells.[2] The ability of small molecules like O4I2 to modulate the expression of pluripotency-associated genes makes them invaluable tools for cellular reprogramming, stem cell research, and regenerative medicine, offering a chemical-based alternative to genetic manipulation.[1]

Application Notes

Primary Application: Induction of Pluripotency

O4I2 is primarily used as a research tool to induce the expression of Oct3/4 in various somatic cell types.[3] Beyond Oct3/4, O4I2 treatment also upregulates other key pluripotent-associated genes, including Sox2, Nanog, and Lin28, while suppressing the differentiation marker Rex1.[1][3] This coordinated gene expression profile mimics the endogenous state of pluripotent stem cells, making O4I2 a valuable reagent for studies aiming to revert somatic cells to a more primitive, undifferentiated state.

Mechanism of Action: Modulation of RNA Splicing

Recent studies have elucidated the direct molecular target of O4I2. Proteomic analyses revealed that O4I2 binds to and activates the Splicing Factor 3B Subunit 1 (SF3B1) , a core component of the spliceosome.[4] By modulating the activity of SF3B1, O4I2 influences pre-mRNA splicing, which in turn leads to the upregulation of the Oct3/4 gene expression.[4] This discovery positions O4I2 not only as a tool for stem cell biology but also as a chemical probe to study the intricate relationship between RNA splicing and the regulation of pluripotency. The thalidomide-based PROTAC (Proteolysis Targeting Chimera) of O4I2 has been shown to selectively degrade SF3B1, further confirming it as the direct target.[5]

Use in Drug Discovery and Development

The 2-aminothiazole scaffold, of which O4I2 is a derivative, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. While this highlights the potential for developing novel therapeutics, it is also important to consider that the 2-aminothiazole group has been identified as a potential toxicophore, warranting careful evaluation in any drug development program. The derivatization of O4I2 into a PROTAC to target SF3B1 for degradation demonstrates its utility as a chemical starting point for developing novel cancer therapeutics, as SF3B1 is frequently mutated in various cancers.[4][5]

Data Presentation

Table 1: Physicochemical Properties of O4I2

PropertyValueReference
IUPAC Name Ethyl 2-[(4-chlorophenyl)amino]-1,3-thiazole-4-carboxylate[3]
Synonyms O4I2[1]
CAS Number 165682-93-9[3]
Molecular Formula C₁₂H₁₁ClN₂O₂S[3]
Molecular Weight 282.75 g/mol [3]
Purity ≥98% (HPLC)[3]
Solubility 100 mM in DMSO, 50 mM in Ethanol[3]

Table 2: Biological Activity of O4I2 and Derivatives

CompoundModification from O4I2Oct3/4 Induction Activity (Fold Change vs. Control)NotesReference
O4I2 -~15-fold in human primary fibroblastsLead compound.[1][3]
Derivative 1 Replacement of ester with carboxylic acidDecreased activityThe ester group is important for activity.[1]
Derivative 2 Substitution on the phenyl ring (e.g., 2,4-dichloro)Varied activityDemonstrates the importance of the phenyl ring substitution pattern.[1]
PROTAC-O4I2 Conjugated to a thalidomide moietyN/A (acts as a degrader)Induces SF3B1 degradation with an IC₅₀ of 0.244 µM in K562 cells.[5]

Note: Specific fold-change values can vary depending on the cell type, concentration, and duration of treatment. The data in the source material is often presented graphically; precise numerical values for all derivatives are not always explicitly stated in the abstract.

Experimental Protocols

Protocol 1: Cell-Based Oct3/4 Promoter Activation Assay

This protocol is designed to screen for or validate compounds that activate the Oct3/4 promoter using a luciferase reporter system.

  • Cell Culture:

    • Culture HEK293 cells that are stably transfected with a luciferase reporter construct driven by the Oct3/4 promoter in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of O4I2 in DMSO.

    • Create a serial dilution of the stock solution in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25 µM).

  • Assay Procedure:

    • Seed the HEK293-Oct3/4-luciferase cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well.

    • Allow cells to attach overnight.

    • Remove the medium and add 100 µL of medium containing the different concentrations of O4I2 or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for 24-48 hours.

  • Luciferase Measurement:

    • Remove the medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay kit (e.g., Promega's ONE-Glo™ Luciferase Assay System).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay or a co-transfected control reporter).

    • Calculate the fold-change in luciferase activity relative to the vehicle-treated control cells.

Protocol 2: Quantification of Pluripotency Gene Expression by RT-qPCR

This protocol details the measurement of endogenous pluripotency gene expression following treatment with O4I2.

  • Cell Culture and Treatment:

    • Culture human primary fibroblasts in their recommended growth medium.

    • Seed the cells in a 6-well plate.

    • Once the cells reach 70-80% confluency, treat them with O4I2 at the desired concentration (e.g., 10 µM) or vehicle control for 48-72 hours.

  • RNA Extraction:

    • Wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer (e.g., from a Qiagen RNeasy Kit).

    • Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit).

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers for the genes of interest (e.g., POU5F1 (Oct3/4), SOX2, NANOG, LIN28) and a housekeeping gene (e.g., GAPDH or ACTB).

    • Run the qPCR on a real-time PCR machine.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.

Mandatory Visualizations

G cluster_0 Mechanism of O4I2 Action O4I2 O4I2 (Small Molecule) SF3B1 SF3B1 (Spliceosome Component) O4I2->SF3B1 Binds and Activates Splicing Altered Pre-mRNA Splicing SF3B1->Splicing Modulates Activity Pluripotency_Factors Increased Expression of Oct3/4, Sox2, Nanog Splicing->Pluripotency_Factors Leads to Cell_State Induction of Pluripotency Pluripotency_Factors->Cell_State

Caption: Mechanism of O4I2-induced pluripotency.

G cluster_workflow Experimental Workflow cluster_assays Validation Assays start Start: Somatic Cells treatment Treat with O4I2 (e.g., 10 µM for 48-72h) start->treatment qpcr RT-qPCR: Measure Oct3/4, Sox2, Nanog mRNA levels treatment->qpcr if_staining Immunofluorescence: Stain for Oct3/4, SSEA4 protein treatment->if_staining luciferase Luciferase Assay: (For screening/pathway analysis) treatment->luciferase end Endpoint: Confirmation of Pluripotency Marker Induction qpcr->end if_staining->end luciferase->end

Caption: Workflow for validating O4I2 activity.

References

Application Notes and Protocols for the Experimental Evaluation of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and antiproliferative effects.[2][3][4] Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate is a specific oxazole derivative with the chemical formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67. Given the therapeutic potential of the oxazole scaffold, a systematic experimental evaluation of this compound is warranted to elucidate its pharmacological profile.

These application notes provide a comprehensive experimental design for the initial screening and characterization of this compound, covering its potential anticancer, anti-inflammatory, and antimicrobial activities, as well as preliminary toxicity assessments. Detailed protocols for key in vitro and in vivo assays are provided, along with templates for data presentation and visualizations of experimental workflows and relevant signaling pathways.

I. In Vitro Biological Activity Screening

A. Anticancer Activity

1. Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the test compound on various cancer cell lines.

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the old medium with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a blank control (medium only).[3]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Table 1: In Vitro Cytotoxicity of this compound

Cancer Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
HeLaDataData
MCF-7DataData
A549DataData
Positive Control (e.g., Doxorubicin)DataData

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is designed to determine if the observed cytotoxicity is mediated through the induction of apoptosis.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Table 2: Apoptosis Induction by this compound

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HeLaVehicle ControlDataData
HeLaTest Compound (IC₅₀)DataData
MCF-7Vehicle ControlDataData
MCF-7Test Compound (IC₅₀)DataData

Potential Signaling Pathway for Anticancer Activity:

Many anticancer agents, including some oxazole derivatives, are known to inhibit key signaling pathways involved in cell proliferation and survival, such as the STAT3 and tubulin polymerization pathways.[4]

anticancer_pathway extracellular Growth Factors / Cytokines receptor Receptor Tyrosine Kinase extracellular->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 stat3_dimer STAT3 Dimer stat3->stat3_dimer nucleus Nucleus stat3_dimer->nucleus gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules apoptosis Apoptosis microtubules->apoptosis test_compound Ethyl 2-(3-chlorophenyl) oxazole-4-carboxylate test_compound->stat3 test_compound->microtubules

Caption: Potential anticancer mechanisms of action.

B. Anti-inflammatory Activity

1. Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the anti-inflammatory potential of the test compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM with 10% FBS.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Griess Assay: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation:

Table 3: Inhibition of NO Production

Concentration (µM)% NO Inhibition
0.1Data
1Data
10Data
100Data
Positive Control (e.g., Dexamethasone)Data

Potential Signaling Pathway for Anti-inflammatory Activity:

Oxazole derivatives can exert anti-inflammatory effects by inhibiting key inflammatory pathways like the NF-κB pathway.[3]

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκBα ikk->ikb nfkb NF-κB nucleus Nucleus nfkb->nucleus inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α) nucleus->inflammatory_genes test_compound Ethyl 2-(3-chlorophenyl) oxazole-4-carboxylate test_compound->ikk

Caption: Inhibition of the NF-κB inflammatory pathway.

C. Antimicrobial Activity

1. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) in appropriate broth.

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.[3]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 30°C for 48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

Table 4: Minimum Inhibitory Concentration (MIC)

MicroorganismMIC (µg/mL)
Staphylococcus aureus (Gram-positive)Data
Escherichia coli (Gram-negative)Data
Candida albicans (Fungus)Data
Positive Control (e.g., Ciprofloxacin)Data
Positive Control (e.g., Fluconazole)Data

II. In Vivo Toxicity Assessment

A preliminary in vivo toxicity study is crucial to evaluate the safety profile of the compound.

1. Acute Oral Toxicity Study (OECD 423)

This study provides information on the acute toxic effects of a single oral dose of the compound.

Experimental Protocol:

  • Animals: Use healthy, young adult female rats or mice.

  • Dosing: Administer the test compound orally at a starting dose (e.g., 300 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[5]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Data Presentation:

Table 5: Acute Oral Toxicity Data

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)Gross Necropsy Findings
3003DataDataDataData
20003DataDataDataData

Experimental Workflow for In Vivo Toxicity Testing:

in_vivo_workflow start Start: Healthy Animals dosing Oral Administration of Test Compound start->dosing observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation blood_collection Blood Collection (Hematology, Clinical Chemistry) observation->blood_collection necropsy Gross Necropsy and Histopathology blood_collection->necropsy end End: Toxicity Profile necropsy->end

Caption: Workflow for in vivo acute toxicity study.

III. Conclusion

This document provides a foundational experimental design for the systematic evaluation of this compound. The proposed in vitro and in vivo assays will help to elucidate its potential biological activities and establish a preliminary safety profile. The results from these studies will be instrumental in guiding further preclinical development and optimization of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for In Vitro Evaluation of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate is a small molecule belonging to the oxazole class of heterocyclic compounds. While specific biological activities for this particular compound are not extensively documented in publicly available literature, the oxazole scaffold is a common motif in pharmacologically active molecules, with derivatives exhibiting a range of activities including anticancer and antimicrobial effects.[1][2][3][4] Therefore, it is of interest to the drug discovery community to have a standardized set of in vitro assays to screen for and characterize the potential biological effects of this and related compounds.

These application notes provide a comprehensive overview of proposed in vitro assays to evaluate the cytotoxic and antimicrobial potential of this compound. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Data Presentation

Quantitative data from the proposed assays should be meticulously recorded and organized. The following table provides a template for summarizing key results, allowing for easy comparison of the compound's activity across different assays and conditions.

Table 1: Summary of In Vitro Bioactivity Data for this compound

Assay Type Cell Line / Microbial Strain Parameter Value (e.g., µM) Positive Control Notes
Cytotoxicity e.g., HeLa, A549, MCF-7IC₅₀Experimental Datae.g., Doxorubicin24h, 48h, 72h incubation times
Antimicrobial S. aureus, E. coli, C. albicansMICExperimental Datae.g., Penicillin, Amphotericin BBroth microdilution method
Apoptosis Induction e.g., Jurkat% Apoptotic CellsExperimental Datae.g., StaurosporineAnnexin V/PI staining, flow cytometry
Enzyme Inhibition e.g., Kinase, ProteaseIC₅₀Experimental Datae.g., Specific InhibitorSpecify target enzyme

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the compound on the viability and proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic/antifungal control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a plate reader.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a simplified apoptosis signaling pathway that could be investigated if this compound is found to have cytotoxic activity.

apoptosis_pathway Compound Ethyl 2-(3-chlorophenyl) oxazole-4-carboxylate Cell Cancer Cell Compound->Cell Induces Stress Receptor Death Receptor (e.g., Fas, TNFR1) Cell->Receptor Mitochondria Mitochondria Cell->Mitochondria Caspase8 Caspase-8 Receptor->Caspase8 activates Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical extrinsic and intrinsic apoptosis pathways potentially modulated by a cytotoxic compound.

Experimental Workflow

The diagram below outlines the general workflow for the initial screening and characterization of this compound.

experimental_workflow start Start: Compound Synthesis and Purification primary_screening Primary Screening: Cytotoxicity (MTT Assay) Antimicrobial (MIC Assay) start->primary_screening hit_identification Hit Identification: Active in Primary Screen? primary_screening->hit_identification secondary_assays Secondary Assays: - Dose-Response Analysis - Apoptosis Assays - Mechanism of Action Studies hit_identification->secondary_assays Yes inactive Inactive: Archive Compound hit_identification->inactive No lead_optimization Lead Optimization secondary_assays->lead_optimization end End: Candidate for In Vivo Studies lead_optimization->end

Caption: General workflow for the in vitro screening of a novel chemical entity.

References

Application Notes and Protocols for Studying Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate is a novel compound within this class. While specific biological data for this particular molecule is not yet extensively published, its structural similarity to other biologically active oxazoles suggests its potential as a therapeutic agent.

These application notes provide a framework for the preclinical evaluation of this compound in established animal models. The following protocols are designed to assess its potential anti-inflammatory and antimicrobial activities in vivo.

Hypothesized Biological Activities

Based on the known activities of the oxazole scaffold, this compound is hypothesized to possess:

  • Anti-inflammatory properties: Many oxazole derivatives have demonstrated the ability to modulate inflammatory pathways, with some acting as inhibitors of cyclooxygenase-2 (COX-2).[3][4]

  • Antimicrobial properties: The oxazole nucleus is a key feature in various antimicrobial agents, suggesting that this compound may be effective against bacterial infections.[5][6][7]

The following sections detail the experimental protocols to investigate these potential effects.

Section 1: Assessment of Anti-Inflammatory Activity

Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.[8][9][10]

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% Sodium CMC in saline)

    • This compound (Dose 1, e.g., 10 mg/kg)

    • This compound (Dose 2, e.g., 30 mg/kg)

    • This compound (Dose 3, e.g., 100 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Compound Administration: The test compound, vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[11]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[8]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM at 3 hours% Inhibition of Edema at 3 hours
Vehicle Control-1.25 ± 0.08-
Test Compound100.98 ± 0.06*21.6
Test Compound300.72 ± 0.05**42.4
Test Compound1000.45 ± 0.04 64.0
Indomethacin100.51 ± 0.0359.2

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. (Note: Data are hypothetical)

Visualization:

G cluster_workflow Experimental Workflow: Anti-Inflammatory Assay acclimatization Acclimatization of Rats grouping Random Grouping acclimatization->grouping dosing Compound/Vehicle Administration grouping->dosing induction Carrageenan Injection dosing->induction measurement Paw Volume Measurement (0-5h) induction->measurement analysis Data Analysis & % Inhibition measurement->analysis

Experimental workflow for the anti-inflammatory assay.

G cluster_pathway Hypothesized Anti-Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (Carrageenan) phospholipase Phospholipase A2 stimulus->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation test_compound Ethyl 2-(3-chlorophenyl) oxazole-4-carboxylate test_compound->cox2 Inhibition

Hypothesized mechanism of anti-inflammatory action.

Section 2: Assessment of Antimicrobial Activity

Animal Model: Murine Skin Infection Model

This model is used to evaluate the efficacy of antimicrobial agents in a localized infection.[12][13][14] Pseudomonas aeruginosa or Staphylococcus aureus are common pathogens used in these models.[15][16][17]

Protocol:

  • Animals: Female BALB/c mice (6-8 weeks old) are used.

  • Acclimatization: Animals are acclimatized for one week with free access to food and water.

  • Preparation of Inoculum: A mid-logarithmic phase culture of P. aeruginosa or S. aureus is prepared and diluted in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection Procedure:

    • Mice are anesthetized, and the hair on their backs is shaved.

    • A superficial abrasion or a small incision is made on the shaved area.

    • A 20 µL aliquot of the bacterial suspension is applied to the wounded area.

  • Grouping and Treatment: 24 hours post-infection, mice are divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., topical cream base)

    • This compound (e.g., 1% in cream base)

    • Positive Control (e.g., Mupirocin 2% cream)

  • Treatment Application: The assigned treatment is applied topically to the infected area once or twice daily for a specified period (e.g., 5-7 days).

  • Evaluation of Efficacy:

    • Lesion Size: The size of the skin lesion is measured daily using a caliper.

    • Bacterial Load: At the end of the treatment period, mice are euthanized, and the infected skin tissue is excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: The reduction in lesion size and bacterial load in the treated groups are compared to the vehicle control group.

Data Presentation:

Table 2: Efficacy of this compound in a Murine Skin Infection Model

Treatment GroupMean Lesion Size (mm²) at Day 5 ± SEMMean Bacterial Load (log10 CFU/g tissue) at Day 5 ± SEM
Vehicle Control85.4 ± 6.27.8 ± 0.4
Test Compound (1%)42.1 ± 4.5**5.2 ± 0.3
Mupirocin (2%)35.8 ± 3.94.1 ± 0.2***

**p<0.01, ***p<0.001 compared to vehicle control. (Note: Data are hypothetical)

Visualization:

G cluster_workflow_antimicrobial Experimental Workflow: Antimicrobial Skin Infection Assay acclimatization Acclimatization of Mice infection Shaving and Skin Infection acclimatization->infection grouping Grouping and Treatment Initiation (24h post-infection) infection->grouping treatment Daily Topical Application grouping->treatment evaluation Daily Lesion Size Measurement treatment->evaluation endpoint Endpoint Analysis (Bacterial Load) evaluation->endpoint

Experimental workflow for the antimicrobial skin infection assay.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the in vivo evaluation of this compound. Based on the general biological profile of oxazole derivatives, investigating its anti-inflammatory and antimicrobial properties is a logical first step. The successful demonstration of efficacy in these models would warrant further investigation into its mechanism of action, pharmacokinetic profile, and safety.

References

Application Notes and Protocols for High-Throughput Screening of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. High-throughput screening (HTS) of a library of analogs based on this scaffold can rapidly identify potent and selective compounds for further drug development.

These application notes provide detailed protocols for the synthesis of a library of this compound analogs and subsequent high-throughput screening to identify potential anticancer agents. The primary biological targets for this screening campaign are selected from pathways commonly modulated by oxazole derivatives, such as topoisomerase I and protein kinases, which are crucial for cancer cell proliferation and survival.[1][3][4]

Library Synthesis of this compound Analogs

A combinatorial approach can be employed to generate a library of analogs by varying the substituents on the phenyl ring at the 2-position and potentially modifying the ester group at the 4-position of the oxazole core. The general synthetic scheme is based on the Hantzsch oxazole synthesis.

Protocol: Parallel Synthesis of Ethyl 2-(Aryl)oxazole-4-carboxylate Analogs

  • Reaction Setup: In a 96-well reaction block, add a solution of a substituted benzaldehyde (0.5 mmol) in ethanol (1 mL) to each well. A diverse set of benzaldehydes with varying electronic and steric properties should be used.

  • Addition of Reagents: To each well, add ethyl 2-amino-3-oxobutanoate (0.5 mmol) and a catalytic amount of a Lewis acid (e.g., zinc chloride, 0.1 mmol).

  • Reaction: Seal the reaction block and heat at 80°C for 4-6 hours with stirring.

  • Work-up: After cooling to room temperature, quench the reaction by adding water (2 mL) to each well.

  • Extraction: Extract the product with ethyl acetate (2 x 2 mL). Combine the organic layers.

  • Purification: The combined organic extracts can be purified by passing through a silica gel plug in a 96-well filter plate, eluting with a suitable solvent system (e.g., hexane:ethyl acetate gradient).

  • Analysis and Storage: Evaporate the solvent under reduced pressure. Analyze the purity and confirm the structure of a representative subset of compounds using LC-MS and ¹H NMR. Dissolve the library compounds in DMSO to a stock concentration of 10 mM and store at -20°C in 96-well or 384-well plates.

High-Throughput Screening Protocols

The synthesized library will be screened using a combination of a primary biochemical assay to identify initial hits and a secondary cell-based assay to confirm activity and assess cytotoxicity.

Primary Screen: Biochemical Topoisomerase I Relaxation Assay

This assay identifies compounds that inhibit the activity of human topoisomerase I, a key enzyme in DNA replication and a validated anticancer target.[5][6]

Protocol:

  • Compound Plating: Dispense 100 nL of each library compound (10 mM in DMSO) into the wells of a 384-well, black, flat-bottom plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM. Include positive controls (e.g., Camptothecin) and negative controls (DMSO).

  • Reagent Addition: Add 5 µL of a solution containing human topoisomerase I enzyme and a supercoiled plasmid DNA substrate in assay buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 0.1 mg/mL BSA).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Stop the reaction and quantify the amount of relaxed DNA by adding 5 µL of a solution containing a DNA intercalating dye (e.g., PicoGreen®).

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: 480 nm, Emission: 520 nm). A decrease in fluorescence indicates inhibition of topoisomerase I activity.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Select hits based on a predefined threshold (e.g., >50% inhibition).

Secondary Screen: Cell-Based Proliferation Assay (MTS Assay)

This assay confirms the antiproliferative activity of the primary hits in a cancer cell line and provides a measure of their cytotoxicity.[7]

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) into 384-well, clear-bottom plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the hit compounds. Add 10 µL of the diluted compounds to the cells to achieve a final concentration range (e.g., 0.1 to 100 µM). Include a positive control (e.g., Doxorubicin) and a DMSO control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 10 µL of MTS reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) for each active compound by fitting the data to a dose-response curve.

Data Presentation

The quantitative data from the primary and secondary screens should be organized into clear and structured tables for easy comparison and hit prioritization.

Table 1: Primary Screen - Topoisomerase I Inhibition

Compound IDStructure% Inhibition at 10 µMHit (Yes/No)
EX-001[Insert Structure]75.2Yes
EX-002[Insert Structure]12.5No
EX-003[Insert Structure]88.9Yes
............
CPT (Control)[Insert Structure]95.0Yes

Table 2: Secondary Screen - Anticancer Activity (IC₅₀ Values)

Compound IDHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
EX-0018.512.3
EX-0032.14.7
.........
Doxorubicin0.20.5

Visualizations

experimental_workflow cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening start Reactants (Benzaldehydes, Ethyl 2-amino-3-oxobutanoate) reaction Parallel Synthesis (96-well format) start->reaction purification Purification reaction->purification library Compound Library (10 mM in DMSO) purification->library primary_screen Primary Screen (Topoisomerase I Assay) library->primary_screen hit_identification Hit Identification primary_screen->hit_identification >50% Inhibition secondary_screen Secondary Screen (Cell Proliferation Assay) hit_identification->secondary_screen hit_validation Hit Validation (IC50 Determination) secondary_screen->hit_validation

Caption: High-throughput screening workflow.

signaling_pathway cluster_dna DNA Replication & Transcription cluster_inhibition Mechanism of Inhibition supercoiled_dna Supercoiled DNA topoisomerase Topoisomerase I supercoiled_dna->topoisomerase binds relaxed_dna Relaxed DNA topoisomerase->relaxed_dna relaxes inhibition Inhibition of Relaxation topoisomerase->inhibition inhibitor Oxazole Analog inhibitor->topoisomerase apoptosis Apoptosis inhibition->apoptosis

Caption: Topoisomerase I inhibition pathway.

References

Application Notes and Protocols: Quantitative Analysis of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate is a heterocyclic compound with potential applications in pharmaceutical and materials science. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, quality control, and impurity profiling.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques. The methodologies described are based on established and validated methods for structurally similar oxazole derivatives and can be adapted and validated for specific matrices.[1][2][3]

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the specific requirements of the analysis, such as desired sensitivity, selectivity, and the nature of the sample matrix.[1] The primary techniques discussed in these notes are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of the recommended analytical methods for the quantification of this compound, based on data from the analysis of analogous compounds.[1]

Validation ParameterRP-HPLC with UV DetectionLC-MS/MS
Linearity (Range) 0.1 - 100 µg/mL0.5 - 1000 ng/mL[1]
Accuracy (% Recovery) 98.0 - 102.0%[4]98.3 – 101.60%[1]
Precision (% RSD) < 2.0%[1][4]≤15%[1]
Limit of Detection (LOD) ~0.03 µg/mL[4]Sub ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL[4]1 - 50 ng/L[5]
Specificity HighVery High
Analysis Time per Sample 10 - 20 minutes[4]< 10 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for RP-HPLC with UV detection and LC-MS/MS.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[4]

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.[6] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution of this compound. A wavelength around 225 nm is a reasonable starting point based on similar structures.[6]

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standard solutions.

  • The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject Prepared Sample separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Peak Area Integration detect->integrate Chromatogram calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify end Report Result quantify->end

Caption: HPLC-UV Experimental Workflow.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma or tissue homogenates.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A suitable reversed-phase column, such as a C18 or a phenyl-hexyl column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • A gradient elution program should be developed to ensure optimal separation. A starting condition of 95% A and 5% B, ramping to 5% A and 95% B over a few minutes is a good starting point.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

2. Mass Spectrometer Settings:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is likely suitable for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity.[1] The precursor ion will be the protonated molecule [M+H]+, and the product ions will need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Optimization: The cone voltage and collision energy should be optimized to maximize the signal intensity for the selected MRM transitions.

3. Sample Preparation (for plasma samples):

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Aliquot precipitate Protein Precipitation (Acetonitrile + IS) start->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Transfer Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject Prepared Sample separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect MRM Detection ionize->detect integrate Peak Area Ratio (Analyte/IS) detect->integrate Mass Spectrum calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify end Report Concentration quantify->end

Caption: LC-MS/MS Experimental Workflow for Plasma Samples.

Method Validation

Both of the described methods should be fully validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters to be assessed include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive guide for the quantitative analysis of this compound. The choice between RP-HPLC with UV detection and LC-MS/MS will depend on the specific application, with the former being suitable for less complex samples and the latter for challenging matrices requiring high sensitivity. Proper method validation is essential to ensure the reliability of the generated data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate synthesis. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the Robinson-Gabriel synthesis method, a common route for oxazole formation.

Issue 1: Low or No Product Formation

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I fix this?

  • Answer: Low or no product formation in the Robinson-Gabriel synthesis can stem from several factors:

    • Incomplete Cyclodehydration: The crucial ring-closing step to form the oxazole may be inefficient.

      • Solution: The choice and amount of the dehydrating agent are critical. While concentrated sulfuric acid is traditionally used, other reagents can be more effective depending on the substrate. Consider using phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA).[1] Ensure the dehydrating agent is fresh and used in sufficient quantity.

    • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

      • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Be cautious of overheating, which can lead to charring and the formation of intractable tars.[1]

    • Purity of Starting Materials: Impurities in the starting materials, particularly in the α-acylamino ketone precursor, can interfere with the reaction.

      • Solution: Ensure your starting materials, including the 3-chlorobenzoyl chloride and ethyl 2-amino-3-oxobutanoate, are of high purity. Recrystallize or purify them if necessary. Ensure all reactants and solvents are anhydrous, as water can quench the dehydrating agent and hydrolyze intermediates.

Issue 2: Presence of Significant Side Products

  • Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is impure. What are the common side reactions and how can I minimize them?

  • Answer: The formation of side products is a common challenge. Key potential side reactions include:

    • Enamide Formation: Under certain conditions, the α-acylamino ketone can undergo elimination to form an enamide instead of cyclizing to the oxazole.[1]

      • Solution: Modifying the reaction conditions can disfavor enamide formation. Experiment with different dehydrating agents or lower the reaction temperature.

    • Polymerization/Tar Formation: The strongly acidic conditions and high temperatures can cause starting materials or reactive intermediates to polymerize, resulting in a dark, tarry reaction mixture.[1]

      • Solution: Use a milder dehydrating agent.[1] Additionally, ensure a homogenous reaction mixture with efficient stirring to prevent localized overheating. Adding the dehydrating agent slowly and at a lower temperature can also help control the reaction rate and minimize polymerization.

    • Hydrolysis of the Ester Group: If water is present in the reaction mixture, it can lead to the hydrolysis of the ethyl ester functionality, reducing the yield of the desired product.

      • Solution: Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Frequently Asked Questions (FAQs)

  • Question 1: What is a typical yield for the synthesis of this compound?

  • Answer: While yields can vary significantly based on the specific conditions and scale of the reaction, a "good" yield for the Robinson-Gabriel synthesis of substituted oxazoles is typically in the range of 60-85%.[2][3] Yields below 50% may indicate that optimization of the reaction conditions is necessary.

  • Question 2: How can I effectively purify the final product?

  • Answer: Purification of this compound can typically be achieved through the following methods:

    • Column Chromatography: This is the most common method for purifying oxazole derivatives. A silica gel column with a gradient of ethyl acetate in hexanes is often effective.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification technique.

  • Question 3: Are there alternative, milder cyclodehydrating agents I can use instead of concentrated sulfuric acid?

  • Answer: Yes, for substrates that are sensitive to strong acids, several milder reagents can be employed for the cyclodehydration step in the Robinson-Gabriel synthesis.[1][4] These include:

    • Triphenylphosphine (PPh₃) and Iodine (I₂)

    • Burgess reagent

    • Dess-Martin periodinane (for the oxidation of a β-hydroxy amide precursor followed by cyclodehydration)[4]

Data Presentation

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical Reaction ConditionsReported Yield Range for AnalogsNotes
Concentrated H₂SO₄60-100 °C, 1-4 hours50-75%Can cause charring with sensitive substrates.[3]
Phosphorus Pentoxide (P₂O₅)Reflux in toluene or xylene, 2-6 hours60-85%Effective but can be difficult to handle.
Phosphoryl Chloride (POCl₃)80-110 °C, 1-3 hours65-90%A common and effective reagent.
Trifluoroacetic Anhydride (TFAA)Room temperature to 50 °C, 1-5 hours70-95%Milder conditions, suitable for sensitive substrates.

Experimental Protocols

Proposed Synthesis of this compound via Robinson-Gabriel Synthesis

This protocol is a generalized procedure based on established methods for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 2-(3-chlorobenzamido)-3-oxobutanoate (α-acylamino ketone precursor)

  • To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (2.2 equivalents) at 0 °C.

  • Slowly add a solution of 3-chlorobenzoyl chloride (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Cyclodehydration to this compound

  • To the crude ethyl 2-(3-chlorobenzamido)-3-oxobutanoate (1 equivalent), add a dehydrating agent. For example, slowly add concentrated sulfuric acid (2-3 equivalents) at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to 60-80 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3-chlorobenzoyl_chloride 3-Chlorobenzoyl Chloride alpha_acylamino_ketone Ethyl 2-(3-chlorobenzamido) -3-oxobutanoate 3-chlorobenzoyl_chloride->alpha_acylamino_ketone Acylation ethyl_2_amino Ethyl 2-amino-3- oxobutanoate ethyl_2_amino->alpha_acylamino_ketone final_product Ethyl 2-(3-chlorophenyl) oxazole-4-carboxylate alpha_acylamino_ketone->final_product Cyclodehydration (e.g., H₂SO₄) Troubleshooting_Workflow start Low Yield or No Product check_cyclodehydration Incomplete Cyclodehydration? start->check_cyclodehydration optimize_dehydrating_agent Optimize Dehydrating Agent (e.g., POCl₃, TFAA) check_cyclodehydration->optimize_dehydrating_agent Yes adjust_temperature Adjust Reaction Temperature check_cyclodehydration->adjust_temperature Yes check_purity Check Starting Material Purity check_cyclodehydration->check_purity No purify_materials Purify Starting Materials check_purity->purify_materials Impure side_reactions Significant Side Products? check_purity->side_reactions Pure milder_conditions Use Milder Dehydrating Agent / Lower Temp. side_reactions->milder_conditions Yes anhydrous_conditions Ensure Anhydrous Conditions side_reactions->anhydrous_conditions Yes

References

Technical Support Center: Purification of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

When synthesizing this compound, particularly through a Robinson-Gabriel type synthesis, you may encounter several types of impurities:

  • Unreacted Starting Materials: Residual 3-chlorobenzamide and ethyl 2-chloroacetoacetate.

  • Byproducts of the Cyclodehydration Step: Incomplete cyclization can lead to the presence of the intermediate 2-(3-chlorobenzamido)-3-oxobutanoate.

  • Hydrolysis Products: The ester functionality is susceptible to hydrolysis, which can result in the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions can lead to the formation of various other chlorinated aromatic compounds.

Q2: My crude product is a dark oil, but I expect a solid. What could be the issue?

A dark, oily crude product often indicates the presence of significant impurities or residual high-boiling solvents. Overheating during the reaction or solvent removal can also lead to decomposition and the formation of colored byproducts. It is recommended to proceed with a purification method like column chromatography to isolate the desired product.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

To accurately assess the purity of your compound, a combination of the following techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like phosphoric acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify impurities by comparing the spectra to a reference.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.

Troubleshooting Guides

Column Chromatography Purification

Problem: Low yield after column chromatography.

Potential CauseSuggested Solution
Product is too polar/non-polar for the chosen solvent system. Optimize the eluent system using TLC. Aim for an Rf value of 0.25-0.35 for the product.
Irreversible adsorption on silica gel. Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Product decomposition on silica gel. Run the column quickly (flash chromatography) and avoid prolonged exposure of the compound to the silica gel.
Co-elution with an impurity. Try a different solvent system with different polarity or selectivity. A gradient elution may be necessary.

Problem: Product is not separating from a close-running impurity.

Potential CauseSuggested Solution
Insufficient resolution with the current solvent system. Experiment with different solvent systems. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol or toluene/acetone.
Overloading the column. Use a larger column or reduce the amount of crude material loaded. Ensure proper dry loading if the compound has poor solubility in the initial eluent.
Column was not packed properly. Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.
Recrystallization Purification

Problem: The compound "oils out" instead of forming crystals.

Potential CauseSuggested Solution
The solution is supersaturated. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.
The boiling point of the solvent is too high. Use a lower-boiling point solvent or a solvent mixture.
Presence of impurities inhibiting crystallization. Try to pre-purify the crude material by a quick filtration through a plug of silica gel before recrystallization.

Problem: Poor recovery of the product after recrystallization.

Potential CauseSuggested Solution
The product is too soluble in the chosen solvent, even at low temperatures. Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.
Too much solvent was used. After dissolving the compound in the minimum amount of hot solvent, you can try to carefully evaporate some of the solvent before cooling.
Premature crystallization during hot filtration. Ensure the filtration apparatus is pre-heated and use a fluted filter paper for rapid filtration.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • TLC Analysis: Develop a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, undisturbed surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the least polar solvent mixture determined from your TLC analysis.

    • Gradually increase the polarity of the eluent if necessary to elute your product.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or heptane) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Quantitative Data

The following table provides representative data on the purification of a structurally similar compound, ethyl 2-(4-methylphenyl)-5-(phenylmethyl)oxazole-4-carboxylate, which can serve as an estimate for the expected outcome of purifying this compound.

Purification MethodStarting Purity (Crude)Final PurityYieldReference
Column Chromatography ~75%>95%82%[1]
(Hexane:Ethyl Acetate 70:30)

Note: The data presented is for a related compound and should be used as a general guideline. Actual results may vary.

Visualizations

Troubleshooting Workflow for Low Purity

G Troubleshooting Low Purity of this compound start Low Purity Detected (via HPLC/TLC) check_impurities Identify Impurities (NMR, MS) start->check_impurities starting_materials Unreacted Starting Materials? check_impurities->starting_materials side_products Side-Reaction Products? check_impurities->side_products optimize_reaction Optimize Reaction: - Stoichiometry - Temperature - Time starting_materials->optimize_reaction Yes column_chromatography Perform Column Chromatography starting_materials->column_chromatography No side_products->column_chromatography Yes recrystallization Perform Recrystallization side_products->recrystallization No optimize_reaction->start check_purity_again Re-analyze Purity (HPLC) column_chromatography->check_purity_again recrystallization->check_purity_again pure_product High Purity Product check_purity_again->pure_product Purity >98% further_purification Consider Preparative HPLC or Sequential Purification check_purity_again->further_purification Purity <98% further_purification->check_purity_again

Caption: A logical workflow for troubleshooting low purity issues.

General Purification Workflow

G General Purification Workflow crude_product Crude Product initial_analysis Initial Purity Analysis (TLC/¹H NMR) crude_product->initial_analysis is_solid Is the crude a solid? initial_analysis->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 is_pure1 Purity >98%? purity_check1->is_pure1 is_pure2 Purity >98%? purity_check2->is_pure2 is_pure1->column_chromatography No final_product Pure Product is_pure1->final_product Yes is_pure2->recrystallization No, and solid is_pure2->final_product Yes

Caption: A decision-making workflow for purification method selection.

References

Technical Support Center: Synthesis of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is a variation of the Hantzsch oxazole synthesis. This reaction involves the condensation of 3-chlorobenzamide with ethyl 2-chloroacetoacetate.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are 3-chlorobenzamide and ethyl 2-chloroacetoacetate. It is crucial to use high-purity reagents to minimize side reactions and improve the yield of the desired product.

Q3: I am observing a low yield of my desired product. What are the common causes?

Low yields in this synthesis can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Suboptimal reaction conditions: The temperature, solvent, and reaction time can significantly influence the yield.

  • Side reactions: The formation of byproducts can consume the starting materials, reducing the yield of the target molecule.[1]

  • Purity of starting materials: Impurities in 3-chlorobenzamide or ethyl 2-chloroacetoacetate can lead to undesired side reactions.

Q4: What are the potential side reactions I should be aware of?

Several side reactions can occur during the synthesis of this compound:

  • Formation of a thiazole byproduct: If the 3-chlorobenzamide starting material is contaminated with 3-chlorothiobenzamide, the corresponding thiazole can be formed as a byproduct.

  • Self-condensation of ethyl 2-chloroacetoacetate: Under certain conditions, ethyl 2-chloroacetoacetate can undergo self-condensation, leading to various byproducts.

  • Formation of dichloro- and trichloro-acetoacetate byproducts: During the synthesis of ethyl 2-chloroacetoacetate, over-chlorination can lead to the formation of ethyl 2,4-dichloroacetoacetate and ethyl 2,4,4-trichloroacetoacetate, which can complicate the subsequent reaction and purification steps.

  • Hydrolysis of 3-chlorobenzamide: If water is present in the reaction mixture, 3-chlorobenzamide can hydrolyze to 3-chlorobenzoic acid, which will not participate in the desired reaction.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.Monitor the reaction progress using TLC until the starting materials are consumed. Consider extending the reaction time or moderately increasing the temperature.
Purity of starting materials.Ensure the purity of 3-chlorobenzamide and ethyl 2-chloroacetoacetate using appropriate analytical techniques (e.g., NMR, melting point). Purify starting materials if necessary.
Incorrect reaction temperature.Optimize the reaction temperature. Start with the recommended temperature from a reliable protocol and perform small-scale experiments at slightly higher or lower temperatures to find the optimum.
Presence of Multiple Spots on TLC Formation of side products.Review the potential side reactions mentioned in the FAQ section. Adjust reaction conditions to minimize their formation (e.g., ensure anhydrous conditions to prevent hydrolysis).
Contaminated starting materials.Check the purity of the starting materials. Contamination can lead to the formation of unexpected byproducts.
Difficulty in Product Purification Presence of polar impurities.Wash the crude product with a saturated sodium bicarbonate solution to remove any acidic byproducts like 3-chlorobenzoic acid.
Oily product that is difficult to crystallize.Attempt purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocols

A representative experimental protocol for the Hantzsch synthesis of this compound is provided below.

Materials:

  • 3-Chlorobenzamide

  • Ethyl 2-chloroacetoacetate

  • High-boiling point solvent (e.g., dioxane, DMF)

  • Base (e.g., potassium carbonate, triethylamine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzamide (1.0 equivalent) and a base (1.1 equivalents) in the chosen solvent.

  • Slowly add ethyl 2-chloroacetoacetate (1.05 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction Pathway

Reaction_Pathway 3-Chlorobenzamide 3-Chlorobenzamide Intermediate Intermediate 3-Chlorobenzamide->Intermediate Condensation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Intermediate Product Ethyl 2-(3-chlorophenyl) oxazole-4-carboxylate Intermediate->Product Cyclization & Deydration

Caption: Main reaction pathway for the synthesis.

Common Side Reaction

Side_Reaction 3-Chlorobenzamide 3-Chlorobenzamide Side_Product 3-Chlorobenzoic acid 3-Chlorobenzamide->Side_Product Hydrolysis Water Water Water->Side_Product

Caption: Hydrolysis of 3-chlorobenzamide side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield? check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK success Improved Yield check_purity->success Impure -> Purify optimize_time Optimize Reaction Time optimize_temp->optimize_time check_tlc Monitor by TLC optimize_time->check_tlc purification Review Purification Technique check_tlc->purification purification->success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Reaction Conditions for Oxazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during oxazole formation.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Robinson-Gabriel Synthesis

Question 1: My Robinson-Gabriel synthesis is resulting in a low yield and the formation of a tar-like substance. What is the likely cause and how can I mitigate this?

Answer: Low yields accompanied by tar formation in the Robinson-Gabriel synthesis typically indicate that the reaction conditions, particularly the high temperature and strongly acidic nature of the dehydrating agent, are too harsh for your specific substrate, leading to decomposition and polymerization.[1]

Recommended Solutions:

  • Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing substrate decomposition.[1]

  • Select a Milder Dehydrating Agent: Replace strong mineral acids like concentrated sulfuric acid (H₂SO₄) with milder reagents. Polyphosphoric acid (PPA) can sometimes provide better yields.[1] Modern and often cleaner methods utilize reagents like trifluoroacetic anhydride (TFAA) or a two-step approach involving Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine.[1]

  • Reduce Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]

Question 2: The reaction is sluggish and incomplete, even after extended reaction times. How can I drive the reaction to completion?

Answer: An incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met under the current conditions, or the chosen dehydrating agent is not potent enough for your substrate.[1]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If a mild agent like TFAA is ineffective, consider a stronger one such as phosphorus oxychloride (POCl₃) or Eaton's reagent.[1]

  • Employ Microwave Heating: As mentioned previously, microwave heating can provide the necessary energy to drive the reaction to completion in a much shorter timeframe.[1]

Question 3: My 2-acylamino-ketone starting material appears to be degrading before cyclization. How can I prevent this?

Answer: The 2-acylamino-ketone precursors can be sensitive to hydrolysis under strongly acidic conditions before intramolecular cyclization can occur.[1]

Recommended Solutions:

  • Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond in the starting material. Ensure all solvents and reagents are thoroughly dried.[1]

  • Choose a Milder Dehydrating Agent: A less aggressive dehydrating agent will be less likely to promote hydrolysis of the starting material.[2]

Van Leusen Synthesis

Question 1: My Van Leusen oxazole synthesis is giving a low yield of the desired product. What are the common causes and how can I improve it?

Answer: Low yields in the Van Leusen synthesis can often be attributed to the formation of a stable oxazoline intermediate, nitrile byproducts, or decomposition of the tosylmethyl isocyanide (TosMIC) reagent.

Recommended Solutions:

  • Promote Elimination of the Tosyl Group: The final step is the elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate. If this is inefficient, the dihydrooxazole will be a major byproduct.

    • Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can promote the elimination step.

    • Use a Stronger Base: While potassium carbonate is often used, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.

    • Extend Reaction Time: In some cases, a longer reaction time will allow for complete conversion.

  • Ensure Purity of Starting Materials:

    • Aldehyde Purity: Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction. Use freshly distilled or purified aldehydes.

    • TosMIC Stability: TosMIC can degrade over time, especially if exposed to moisture. Use fresh, high-quality TosMIC.

Question 2: I am observing a significant nitrile byproduct instead of the expected oxazole. What is causing this?

Answer: The formation of a nitrile byproduct is a strong indication that your aldehyde starting material is contaminated with a ketone. Ketones react with TosMIC to form nitriles.

Recommended Solution:

  • Purify the Aldehyde: Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities.

Question 3: My reaction is producing N-(tosylmethyl)formamide as a byproduct. Where is this coming from?

Answer: N-(tosylmethyl)formamide is a decomposition product of TosMIC, which can occur under basic conditions, especially in the presence of water.

Recommended Solution:

  • Strictly Anhydrous Conditions: Ensure your reaction is performed under anhydrous conditions. Use dry solvents and glassware, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

Fischer Oxazole Synthesis

Question: My Fischer oxazole synthesis is not working well, with low precipitation of the product hydrochloride. What are some key parameters to check?

Answer: The Fischer oxazole synthesis is sensitive to the reaction conditions, particularly the dryness of the reagents and solvent, and the effective saturation with hydrogen chloride gas.[3]

Recommended Solutions:

  • Anhydrous Conditions: The reaction must be carried out in dry ether with anhydrous hydrogen chloride.[3] Any moisture can interfere with the reaction.

  • Purity of Reactants: Use freshly prepared cyanohydrin and purified aldehyde. The cyanohydrins, especially, can be unstable.

  • Effective HCl Saturation: Ensure the ether solution is saturated with dry HCl gas. The product precipitates as the hydrochloride salt, so insufficient HCl will lead to low recovery.[3]

Bredereck Reaction

Question: I am attempting a Bredereck synthesis of a 2,4-disubstituted oxazole from an α-haloketone and an amide, but the yield is poor. What can I do?

Answer: The Bredereck reaction is generally an efficient process, so low yields may point to issues with the starting materials or reaction conditions.[4]

Recommended Solutions:

  • Purity of α-haloketone: α-haloketones can be unstable and lachrymatory. Ensure the purity of your starting material.

  • Choice of Amide: The nature of the amide can influence the reaction outcome.

  • Alternative Starting Material: An improved Bredereck method uses α-hydroxyketones as starting materials, which may be more stable and easier to handle.[4][5]

Data Presentation

Table 1: Comparison of Dehydrating Agents for Robinson-Gabriel Synthesis [1]

Dehydrating AgentTypical SolventsTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ Acetic Anhydride90-100°CInexpensive, powerfulHarsh conditions, can lead to tar formation
PPA Neat or high-boiling solventHigh temperaturesCan give better yields than H₂SO₄High viscosity, difficult to stir
POCl₃ Pyridine, DMF0°C to refluxPowerful dehydrating agentCan be too harsh for sensitive substrates
TFAA Ethereal Solvents (e.g., THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesisExpensive, can be very reactive
Burgess Reagent THF, BenzeneRefluxVery mild conditionsExpensive, generates stoichiometric waste
PPh₃ / I₂ Acetonitrile, DCM0°C to Room TempMild conditionsStoichiometric phosphine oxide byproduct

Table 2: Optimization of Reaction Conditions for a Generic Oxazole Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Cu(OTf)₂ (10)1,2-dichloroethane801287[5]
2Pd₂(dba)₃ (2.5) / P(2-furyl)₃ (10)Dioxane10012High
3AuCl₃ (5)Acetonitrile801-3Good to Excellent
4Iodine (20)DMF802-346[5]
5None (Microwave)Isopropanol600.1-0.570-95

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid[1]
  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture and pour it into ice water.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Van Leusen Synthesis of a 5-Substituted Oxazole
  • Preparation: To a solution of an aldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.1 mmol) in anhydrous methanol (10 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete after several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between dichloromethane and water.

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 3: Fischer Oxazole Synthesis[3]
  • Preparation: Dissolve the aldehyde cyanohydrin (1.0 eq) and the aromatic aldehyde (1.0 eq) in dry ether.

  • Reaction: Pass a stream of dry hydrogen chloride gas through the solution. The product will precipitate as the hydrochloride salt.

  • Workup: Collect the precipitate by filtration.

  • Purification: The free base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.

Protocol 4: Bredereck Oxazole Synthesis[4]
  • Preparation: Mix the α-haloketone (1.0 eq) with an excess of the amide (which can also act as the solvent).

  • Reaction: Heat the mixture. The reaction temperature will depend on the specific substrates used. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and add water.

  • Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or distillation.

Mandatory Visualization

Robinson_Gabriel_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product 2-Acylamino-ketone 2-Acylamino-ketone Protonated Ketone Protonated Ketone 2-Acylamino-ketone->Protonated Ketone Protonation H+ H+ Cyclized Intermediate Cyclized Intermediate Protonated Ketone->Cyclized Intermediate Intramolecular Nucleophilic Attack Dehydrated Intermediate Dehydrated Intermediate Cyclized Intermediate->Dehydrated Intermediate Dehydration (-H₂O) Oxazole Oxazole Dehydrated Intermediate->Oxazole Deprotonation

Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.

Van_Leusen_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product TosMIC TosMIC TosMIC Anion TosMIC Anion TosMIC->TosMIC Anion Deprotonation Base Base Aldehyde Aldehyde Adduct Adduct TosMIC Anion->Adduct Nucleophilic Attack on Aldehyde Oxazoline Intermediate Oxazoline Intermediate Adduct->Oxazoline Intermediate Cyclization Oxazole Oxazole Oxazoline Intermediate->Oxazole Elimination of Toluenesulfinic Acid

Caption: Mechanism of the Van Leusen oxazole synthesis.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Successful_Reaction Successful Reaction Low_Yield->Successful_Reaction No Byproducts_Observed Byproducts Observed? Incomplete_Reaction->Byproducts_Observed No Increase_Temp_Time Increase Temp/Time Use Stronger Reagent Incomplete_Reaction->Increase_Temp_Time Yes Starting_Material_Degradation Starting Material Degradation? Byproducts_Observed->Starting_Material_Degradation No Check_Purity Check Starting Material Purity Byproducts_Observed->Check_Purity Yes Milder_Conditions Use Milder Conditions Starting_Material_Degradation->Milder_Conditions Yes Optimize_Purification Optimize Purification Starting_Material_Degradation->Optimize_Purification No Increase_Temp_Time->Low_Yield Check_Purity->Low_Yield Milder_Conditions->Low_Yield Optimize_Purification->Low_Yield

References

Technical Support Center: Troubleshooting Solubility Issues for Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation of my compound when preparing aqueous solutions from a DMSO stock. What is happening?

This is a common issue known as "precipitation" or "crashing out" and often occurs when a compound that is highly soluble in a non-polar organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer.[2] The dramatic change in solvent polarity reduces the compound's solubility, causing it to come out of solution. This is a key consideration in high-throughput screening and biological assays.[2]

Q3: What are the initial steps I should take to troubleshoot the poor solubility of this compound?

The initial approach to troubleshooting poor solubility involves a systematic evaluation of various formulation strategies. Key starting points include pH modification, the use of co-solvents, and particle size reduction.[3][4][5] It is crucial to first determine the baseline solubility to quantify the effectiveness of any enhancement technique.

Troubleshooting Guides

Issue 1: Compound is not dissolving sufficiently in my desired aqueous buffer.

Potential Causes:

  • The compound has inherently low aqueous solubility.

  • The pH of the buffer is not optimal for this compound.

  • The concentration of the compound exceeds its solubility limit in the chosen solvent system.

Troubleshooting Steps:

  • Determine Baseline Solubility: Before attempting to improve solubility, it is essential to measure the kinetic or thermodynamic solubility of the compound in your specific buffer system. This provides a quantitative baseline for comparison.[6][7]

  • pH Modification: Since most drugs are weak acids or bases, altering the pH of the medium can significantly impact solubility.[8] For acidic drugs, increasing the pH (making it more basic) can enhance solubility, while for basic drugs, decreasing the pH (making it more acidic) is beneficial.[4][9]

  • Co-solvency: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[3][5]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to an enhanced dissolution rate.[4][10]

Issue 2: How can I systematically test different solvents to improve solubility?

A structured approach to solvent screening is recommended. This involves testing a range of solvents with varying polarities and properties.

Recommended Solvents for Screening:

Solvent CategoryExamplesRationale
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris BufferPhysiologically relevant, but likely to show low solubility.[2]
Organic Solvents (Water-Miscible) Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400)Often used to create stock solutions and in co-solvent systems.[2][5][10]
Surfactants Tween® 80, Sodium Dodecyl Sulfate (SDS)Can increase solubility by forming micelles that encapsulate the hydrophobic compound.[4][10]
Inclusion Complexes CyclodextrinsThese cyclic oligosaccharides can form host-guest complexes with poorly soluble molecules, increasing their aqueous solubility.[3][4]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using UV-Vis Spectroscopy

This protocol provides a method to rapidly assess the kinetic solubility of this compound.[6]

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent)

  • Multichannel pipette

  • Plate shaker

  • UV-Vis microplate reader

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Plate Setup: Add 198 µL of the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly by pipetting. This creates a starting concentration of 100 µM.

  • Serial Dilution: Perform a serial dilution across the plate to create a range of concentrations.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the absorbance of each well at the compound's maximum absorbance wavelength (λmax) using a UV-Vis plate reader.

  • Data Analysis: The highest concentration that does not show evidence of precipitation (e.g., light scattering or a sharp drop in absorbance) is considered the kinetic solubility.

Protocol 2: Solubility Enhancement using Co-solvents

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol)

  • Vials

  • Magnetic stirrer and stir bars

  • Filtration device (e.g., 0.45 µm syringe filter)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Equilibration: Add an excess amount of the solid compound to each co-solvent mixture in separate vials.

  • Shaking/Stirring: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Filtration: Carefully filter the supernatant to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

Visualizations

Solubility_Troubleshooting_Workflow cluster_start Start: Solubility Issue Identified cluster_assessment Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poor solubility of this compound assess Determine Baseline Solubility (Kinetic/Thermodynamic Assay) start->assess ph_mod pH Modification assess->ph_mod Select Strategy cosolvency Co-solvency assess->cosolvency Select Strategy particle_size Particle Size Reduction assess->particle_size Select Strategy surfactants Use of Surfactants/ Inclusion Complexes assess->surfactants Select Strategy evaluate Measure Solubility of New Formulation ph_mod->evaluate cosolvency->evaluate particle_size->evaluate surfactants->evaluate success Solubility Goal Achieved evaluate->success Yes fail Re-evaluate Strategy evaluate->fail No fail->assess Iterate

Caption: A workflow diagram for systematically troubleshooting solubility issues.

Co_solvency_Mechanism cluster_water Aqueous Environment cluster_cosolvent Co-solvent Addition compound_agg Compound Aggregate water Water Molecules dissolved_compound Dissolved Compound compound_agg->dissolved_compound  Addition of Co-solvent  Reduces solvent polarity,  disrupts aggregation cosolvent Co-solvent

Caption: Mechanism of solubility enhancement by co-solvency.

References

Stability problems with Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a dry area at 2-8°C.[1] It is crucial to keep the container tightly closed and handle the compound under an inert gas atmosphere, as it is known to hydrolyze readily.

Q2: I observed a change in the color or clarity of my solution containing this compound. What could be the cause?

Changes in the physical appearance of the solution, such as discoloration, precipitation, or haziness, can be indicators of compound degradation. The primary cause of instability for this compound in solution is hydrolysis of the ethyl ester group, especially in the presence of moisture or under non-neutral pH conditions.[2]

Q3: What factors can negatively impact the stability of this compound in my experiments?

Several factors can contribute to the degradation of this compound in solution:

  • Moisture: The presence of water can lead to hydrolysis of the ester.[2]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester group.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: While oxazole rings are generally thermally stable, some derivatives can undergo photolysis.[3][4] It is advisable to protect solutions from light, especially during long-term storage or experiments.

Q4: Are there any known degradation pathways for this compound?

The most likely degradation pathway for this compound in solution is the hydrolysis of the ethyl ester at the 4-position of the oxazole ring. This reaction would yield 2-(3-chlorophenyl)oxazole-4-carboxylic acid and ethanol. In some cases, oxazole rings with certain substituents can be susceptible to ring-opening.[2]

Troubleshooting Guide

If you are encountering unexpected results or suspect stability issues with this compound, this guide can help you troubleshoot the problem.

Problem: Inconsistent or non-reproducible experimental results.

This is a common symptom of compound instability. Follow these steps to diagnose and resolve the issue:

start Start: Inconsistent Results check_storage Verify Storage Conditions (2-8°C, Dry, Inert Gas) start->check_storage check_solvent Assess Solvent Quality (Anhydrous, Fresh) check_storage->check_solvent Correct run_control Run a Control Experiment (Freshly prepared solution) check_storage->run_control Incorrect check_ph Evaluate Solution pH (Neutral pH preferred) check_solvent->check_ph Correct check_solvent->run_control Incorrect check_ph->run_control Correct check_ph->run_control Incorrect analyze_degradation Analyze for Degradation Products (e.g., via HPLC, LC-MS) run_control->analyze_degradation end_stable Conclusion: Compound is likely stable under your conditions. Review other experimental parameters. analyze_degradation->end_stable No Degradation Detected end_unstable Conclusion: Compound is unstable. Modify experimental conditions (e.g., use fresh solutions, control pH). analyze_degradation->end_unstable Degradation Detected prep_stock Prepare Stock Solution (1 mg/mL in anhydrous solvent) stress_conditions Aliquot Stock into Stress Conditions: - Acidic (0.1 N HCl) - Neutral (Water) - Basic (0.1 N NaOH) - Thermal (e.g., 60°C) - Photolytic (Light Exposure) prep_stock->stress_conditions time_points Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress_conditions->time_points hplc_analysis Analyze by HPLC (C18 column, UV detection) time_points->hplc_analysis data_analysis Calculate % Remaining and Identify Degradants hplc_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion reactant This compound (Stable) product1 2-(3-chlorophenyl)oxazole-4-carboxylic acid reactant->product1 + H2O (Hydrolysis) product2 Ethanol reactant->product2 + H2O (Hydrolysis)

References

Technical Support Center: Overcoming Resistance to Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific mechanism of action and resistance to Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate is not extensively available in public literature. This guide is based on the known activities of similar oxazole-containing compounds and general principles of drug resistance in cancer cell lines.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action of this compound?

While specific targets for this compound are not definitively established, oxazole derivatives have been reported to exhibit anticancer activity through various mechanisms.[1][2][3] These include the inhibition of key signaling proteins and cellular processes such as:

  • Protein Kinases: Many small molecule inhibitors target protein kinases that are crucial for cancer cell growth and survival.[1][3]

  • STAT3 Signaling: Inhibition of the STAT3 pathway, which is involved in cell proliferation and survival.[1][3]

  • Tubulin Polymerization: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3]

Q2: What are the common mechanisms by which cancer cells develop resistance to small molecule inhibitors like this compound?

Cancer cells can develop resistance through several mechanisms:[4][5]

  • Target Alteration: Mutations in the target protein can prevent the drug from binding effectively.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove the compound from the cell.

  • Drug Inactivation: The cancer cells may metabolize and inactivate the drug.

  • Inhibition of Apoptosis: Alterations in apoptotic pathways can make cells resistant to drug-induced cell death.

Q3: How can I establish a resistant cell line to this compound?

A common method is through continuous exposure to gradually increasing concentrations of the compound.[6][7][8][9][10] This process applies selective pressure, allowing only the resistant cells to survive and proliferate. The typical timeframe for developing a resistant cell line can be several months.

Troubleshooting Guide

Q1: My cell line is showing increasing resistance to this compound. How can I confirm this and quantify the level of resistance?

Answer:

To confirm and quantify resistance, you should determine the half-maximal inhibitory concentration (IC50) of the compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value confirms the development of resistance. The fold-resistance can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.

Recommended Experiment: Cell Viability Assay (e.g., MTT or CellTiter-Glo®).

Q2: I have confirmed resistance. What are the first steps to investigate the mechanism of resistance?

Answer:

A logical first step is to investigate the most common resistance mechanisms. This can be approached by:

  • Assessing Drug Efflux: Use an efflux pump inhibitor, such as verapamil or cyclosporin A, in combination with this compound. If the sensitivity is restored, it suggests the involvement of efflux pumps.

  • Analyzing Target Protein Expression: If the direct target of the compound is known or suspected, use Western blotting to check for changes in its expression level or the expression of downstream signaling molecules.

  • Sequencing the Target Gene: If a target protein is known, sequence the gene in the resistant cell line to identify potential mutations that could interfere with drug binding.

Q3: My results suggest that increased drug efflux is not the mechanism of resistance. What should I investigate next?

Answer:

You should then explore target-related mechanisms and the activation of bypass pathways.

  • Target Alteration:

    • Western Blot: Check for overexpression of the target protein or changes in the phosphorylation status of downstream effectors.

    • Sanger Sequencing: Sequence the coding region of the target gene to look for mutations.

  • Bypass Pathway Activation:

    • Phospho-Kinase Array: Screen for the activation of multiple signaling pathways simultaneously.

    • Western Blot: Analyze the activation status (phosphorylation) of key proteins in common resistance pathways, such as PI3K/Akt and MAPK/ERK.

Q4: I have identified a potential resistance mechanism. How can I validate this?

Answer:

Validation can be achieved through several approaches:

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout the gene you suspect is conferring resistance. If the cells regain sensitivity to the compound, it validates your finding.

  • Pharmacological Inhibition: If the resistance is due to the activation of a bypass pathway, use a specific inhibitor for a key component of that pathway in combination with this compound to see if sensitivity is restored.

  • Overexpression Studies: In the parental (sensitive) cells, overexpress the gene you believe is responsible for resistance. If these cells become more resistant, it further validates your hypothesis.

Data Presentation

Table 1: Example of IC50 Values for Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
ParentalThis compound1.51
ResistantThis compound25.016.7
ResistantThis compound + Efflux Pump Inhibitor5.23.5

Table 2: Example of Western Blot Densitometry Analysis

Cell LineProteinNormalized Expression Level (relative to Parental)
ParentalTarget Protein X1.0
ResistantTarget Protein X3.2
Parentalp-Akt (Ser473)1.0
Resistantp-Akt (Ser473)4.5

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line
  • Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using a cell viability assay.

  • Initial Treatment: Culture the parental cells in media containing the compound at a concentration equal to the IC20-IC30.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the compound in the culture medium. A stepwise increase (e.g., 1.5 to 2-fold) is recommended.[10]

  • Monitoring: At each concentration, allow the cells to stabilize and expand for 2-3 passages.

  • Cryopreservation: It is advisable to cryopreserve cells at different stages of resistance development.

  • Confirmation of Resistance: Once the cells can proliferate in a significantly higher concentration of the compound (e.g., 10-20 fold the initial IC50), confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blotting
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[12][13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Protocol 4: Sanger Sequencing of a Target Gene
  • DNA/RNA Extraction: Extract genomic DNA or total RNA from both parental and resistant cell lines. If starting from RNA, perform reverse transcription to generate cDNA.

  • PCR Amplification: Design primers to amplify the coding region of your target gene. Perform PCR using the extracted gDNA or cDNA as a template.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing Reaction: Set up a cycle sequencing reaction using the purified PCR product, a sequencing primer (forward or reverse), and a BigDye™ Terminator kit.[16]

  • Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis on a genetic analyzer.

  • Data Analysis: Analyze the sequencing data using appropriate software to identify any mutations by comparing the sequence from the resistant cells to that of the parental cells.

Visualizations

cluster_0 Hypothetical Signaling Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates ECP This compound KinaseB Kinase B ECP->KinaseB Inhibits KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical signaling pathway targeted by this compound.

cluster_1 Experimental Workflow for Investigating Resistance Start Develop Resistant Cell Line Confirm Confirm Resistance (IC50 Assay) Start->Confirm Efflux Test for Drug Efflux Confirm->Efflux Target Analyze Target (Western/Sequencing) Efflux->Target Negative Validate Validate Mechanism (siRNA/Inhibitors) Efflux->Validate Positive Bypass Screen for Bypass Pathways Target->Bypass No Change Target->Validate Change Found Bypass->Validate

Caption: Experimental workflow for investigating resistance.

cluster_2 Troubleshooting Decision Tree Resistance Resistance Observed (Increased IC50) Efflux Efflux Pump Involvement? Resistance->Efflux Restore Sensitivity Restored? Efflux->Restore Test with Inhibitor Target Target Altered? Restore->Target No Efflux_Yes Overexpression of MDR1/BCRP Restore->Efflux_Yes Yes Bypass Bypass Pathway Activated? Target->Bypass No Target_Yes Mutation or Overexpression Target->Target_Yes Yes Bypass_Yes Activation of PI3K/Akt or MAPK Bypass->Bypass_Yes Yes Unknown Investigate Other Mechanisms Bypass->Unknown No

Caption: Troubleshooting decision tree for resistance mechanisms.

References

Refining dosage for in vivo studies of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Refining Dosage for In Vivo Studies of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Disclaimer: The following information is for research and informational purposes only. This compound is a novel chemical entity, and as such, there is no established in vivo dosage data available in the public domain. The guidance provided below outlines a general approach for determining a safe and effective starting dose for a novel compound in a preclinical research setting. All in vivo experiments must be conducted in compliance with institutional and national guidelines for the ethical use of laboratory animals.

Frequently Asked Questions (FAQs)

Q1: I have synthesized this compound and have promising in vitro data. How do I determine the starting dose for my first animal study?

A1: Since there is no prior in vivo data for this specific compound, the first essential step is to conduct a Maximum Tolerated Dose (MTD) study.[1][2][3] The MTD is defined as the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or overt toxicity over a specific period.[1][4] This study will help you establish a safe dose range for subsequent efficacy studies.

Q2: What is the general principle behind an MTD study?

A2: The primary goal of an MTD study is to identify the dose level that causes clear, but not life-threatening, toxicity.[2][3] This is often characterized by a modest reduction in body weight gain (around 10%) and minimal signs of overt toxicity.[2] It is not intended to be a lethal study.[1] The data gathered will inform the selection of doses for longer-term safety and efficacy assessments.[1][4]

Q3: How should I design a basic MTD study?

A3: A typical acute MTD study involves a dose escalation design with a small number of animals per group.[4] You would administer single, increasing doses of the compound to different groups of animals and monitor them closely for a set period (e.g., 7-14 days). Key parameters to observe include clinical signs of toxicity, changes in body weight, and any instances of morbidity or mortality. For a more comprehensive assessment, a sub-acute study involving repeated dosing over a longer period (e.g., 28 days) can be conducted.[5]

Q4: What animal model should I use for the initial MTD study?

A4: Rodents, such as mice or rats, are commonly used for initial MTD studies due to their well-characterized biology and the availability of historical data. The choice of strain may depend on the intended therapeutic area of your compound.

Q5: What are some common signs of toxicity I should look for in my MTD study?

A5: Common signs of toxicity include, but are not limited to:

  • Significant weight loss (greater than 15-20%)[2]

  • Changes in physical appearance (e.g., ruffled fur, hunched posture)

  • Behavioral changes (e.g., lethargy, hyperactivity, social withdrawal)

  • Changes in food and water consumption

  • Gastrointestinal issues (e.g., diarrhea, constipation)

  • Respiratory or cardiovascular distress

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High mortality in the lowest dose group. The starting dose was too high, or the compound is unexpectedly potent/toxic.Redesign the study with a significantly lower starting dose. Consider a wider dose range with smaller dose increments. Review in vitro cytotoxicity data to inform a more conservative starting point.
No signs of toxicity observed even at the highest administered dose. The compound may have low toxicity, or the maximum feasible dose was reached.This could indicate a good safety profile. If a limit dose (e.g., 1000 or 2000 mg/kg) has been reached without toxicity, this can be considered the MTD.[1][5] Ensure the formulation is being administered correctly and that the compound is soluble and stable in the vehicle.
Inconsistent results between animals in the same dose group. This could be due to variability in drug administration, animal health, or individual animal responses.Refine your administration technique to ensure consistent dosing. Ensure all animals are healthy and of a similar age and weight at the start of the study. Increase the number of animals per group to improve statistical power.
Vehicle control group shows adverse effects. The vehicle used to dissolve or suspend the compound may be causing toxicity.Conduct a vehicle-only toxicity study to confirm. If the vehicle is toxic, explore alternative, well-tolerated vehicles (e.g., saline, PBS, corn oil, solutions with low concentrations of DMSO or Tween 80).

Experimental Protocols

Hypothetical Acute Maximum Tolerated Dose (MTD) Study Protocol

Objective: To determine the single-dose MTD of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Healthy, 8-10 week old mice (e.g., C57BL/6 or BALB/c), both male and female

  • Standard laboratory equipment for animal housing, dosing, and monitoring.

Methodology:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least 7 days before the start of the study.

  • Dose Preparation: Prepare a stock solution of the compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations. Ensure the formulation is homogenous.

  • Dose Groups: Assign animals to dose groups (e.g., n=3-5 per sex per group). Include a vehicle control group. A suggested starting dose range, in the absence of any data, might be 10, 50, 100, 500, and 1000 mg/kg.

  • Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal injection (IP)).

  • Monitoring:

    • Observe animals continuously for the first few hours post-dosing for immediate signs of toxicity.

    • Record clinical observations (as listed in the FAQs) at least twice daily.

    • Measure and record the body weight of each animal daily.

    • Monitor food and water intake.

  • Study Duration: Continue monitoring for 14 days.

  • Endpoint: The MTD is the highest dose that does not cause mortality, significant clinical signs of toxicity, or a mean body weight loss of more than 10-15%.

  • Data Analysis: Analyze body weight changes and other quantitative data. Compare treated groups to the vehicle control group.

Data Presentation

Table 1: Hypothetical MTD Study Data Summary

Dose Group (mg/kg)Administration Routen (M/F)MortalityMean Body Weight Change (%) - Day 7Key Clinical Observations
Vehicle ControlPO5/50/10+5.2Normal
10PO5/50/10+4.8Normal
50PO5/50/10+3.5Normal
100PO5/50/10+1.1Mild, transient hypoactivity in 2/10 animals
500PO5/51/10-8.5Moderate hypoactivity, ruffled fur in 6/10 animals
1000PO5/53/10-15.2Severe lethargy, hunched posture, significant weight loss

This is example data and does not reflect actual experimental results.

Visualizations

Experimental Workflow for MTD Determination

MTD_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Outcome A Synthesize & Purify Compound B Select Animal Model & Vehicle A->B C Prepare Dose Formulations B->C D Dose Escalation (Single Administration) C->D E Daily Monitoring: - Clinical Signs - Body Weight D->E F Data Analysis E->F G Determine MTD F->G H Select Doses for Efficacy Studies G->H

Caption: Workflow for a typical in vivo Maximum Tolerated Dose (MTD) study.

Logical Relationship for Dose Selection

Dose_Selection_Logic InVitro In Vitro Potency (e.g., IC50, EC50) MTD Maximum Tolerated Dose (MTD) InVitro->MTD informs starting dose range EfficacyDose Efficacy Study Doses MTD->EfficacyDose sets upper dose limit PK Pharmacokinetics (ADME) PK->EfficacyDose informs dosing frequency

Caption: Key factors influencing the selection of doses for efficacy studies.

References

Technical Support Center: Enhancing the Bioavailability of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while modifying Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate for improved bioavailability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely primary barriers to the oral bioavailability of this compound?

A1: For a molecule like this compound, the primary barriers are likely related to its physicochemical properties. These include poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and potentially low permeability across the intestinal epithelium.[1][2] Furthermore, the compound may be subject to first-pass metabolism in the liver, where enzymes like Cytochrome P450s (CYPs) can degrade it before it reaches systemic circulation.[3][4]

Q2: What is a prodrug strategy, and how can it be applied to this molecule?

A2: A prodrug is an inactive or less active compound that is converted into the active parent drug in vivo through enzymatic or chemical reactions.[5][6] For this compound, the ethyl ester group itself can be considered a prodrug of the corresponding carboxylic acid.[7] If the carboxylic acid is the active form but has poor permeability due to its charge at physiological pH, the ester masks this charge, improving membrane transport.[6] Conversely, if the ester itself is the active molecule but suffers from poor solubility or rapid metabolism, other prodrug strategies could involve modifying other parts of the molecule to enhance these properties.[5][8]

Q3: What are the main formulation strategies to consider for improving the bioavailability of a poorly soluble compound?

A3: For poorly soluble compounds, several formulation strategies can enhance oral bioavailability:

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the drug particles, which can improve dissolution rates.[1]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[1][9]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by forming microemulsions in the GI tract.[1][9][10]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.[1]

Q4: How do I distinguish between poor permeability and high metabolic breakdown as the cause of low bioavailability?

A4: Differentiating these factors requires a combination of in vitro assays. A Caco-2 permeability assay will assess the compound's ability to cross an intestinal cell monolayer, indicating its absorption potential.[11][12] A low apparent permeability (Papp) value suggests poor absorption.[11] Separately, a microsomal stability assay using liver microsomes will measure how quickly the compound is metabolized by liver enzymes.[3][13][14] If the compound is rapidly depleted in this assay, it suggests high first-pass metabolism.[4][14]

Section 2: Troubleshooting Guides

Guide 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
Problem Possible Cause(s) Recommended Solution(s)
High variability in compound depletion rates between replicates. 1. Inconsistent pipetting of microsomes or test compound. 2. Compound instability in the assay buffer (chemical degradation). 3. Poor solubility of the compound leading to precipitation.1. Use calibrated pipettes and consider preparing a master mix.[15] 2. Run a control incubation without the NADPH regenerating system to assess chemical stability.[16] 3. Check compound solubility in the final incubation medium. Ensure the final concentration of organic solvent (like DMSO) is low (<0.5%).[3]
Compound shows rapid depletion even in the absence of NADPH. The compound is chemically unstable at the assay pH (7.4) or temperature (37°C).1. Assess stability at different pH values and temperatures to identify the cause. 2. If the issue is pH-dependent hydrolysis, a formulation or structural modification approach may be needed.[17]
No compound depletion is observed, even for positive controls. 1. The NADPH regenerating system is inactive or was not added. 2. Microsomes have lost enzymatic activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).1. Prepare a fresh NADPH regenerating system and ensure it is added to start the reaction.[4][16] 2. Use a new batch of microsomes and ensure they are thawed quickly at 37°C and kept on ice before use.[3] Always test with known positive control compounds like Midazolam or Dextromethorphan.[3]
Guide 2: Caco-2 Permeability Assay
Problem Possible Cause(s) Recommended Solution(s)
Low Transepithelial Electrical Resistance (TEER) values. The Caco-2 cell monolayer has not formed tight junctions properly and is not intact. This could be due to incorrect cell seeding density, contamination, or that the cells have not differentiated long enough.1. Ensure TEER values are within the acceptable range (e.g., >300 Ω·cm²) before starting the experiment.[18] 2. Confirm the cell culture period is sufficient (typically 21-28 days).[11] 3. Perform a Lucifer yellow rejection test to confirm monolayer integrity; high passage of this marker indicates a leaky monolayer.[12]
High efflux ratio (>2) is observed. The compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pumps the compound back into the apical (intestinal lumen) side.1. Confirm this by re-running the assay in the presence of known inhibitors of these transporters (e.g., Verapamil for P-gp).[18] A significant increase in apical-to-basolateral permeability with an inhibitor confirms active efflux.[18]
Low compound recovery (<70%). 1. The compound may be binding non-specifically to the plastic of the Transwell plate. 2. The compound may be poorly soluble and precipitating out of the transport buffer. 3. The compound might be metabolized by enzymes within the Caco-2 cells themselves.1. Use low-binding plates or add a small percentage of protein (like BSA) to the buffer if compatible with the assay. 2. Reduce the starting concentration of the test compound.[19] 3. Analyze samples for the presence of metabolites using LC-MS/MS.

Section 3: Data Presentation

Table 1: Sample Data from a Metabolic Stability Assay
CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
This compound[Experimental Value][Calculated Value]
Midazolam (High Turnover Control)5.2133.3
Verapamil (Intermediate Turnover Control)25.127.6
Warfarin (Low Turnover Control)> 60< 11.6
Table 2: Sample Data from a Caco-2 Permeability Assay
CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Expected Human Absorption
This compound[Experimental Value][Experimental Value][Calculated Value][Predicted Outcome]
Antipyrine (High Permeability Control)25.524.80.97High (>85%)
Atenolol (Low Permeability Control)0.40.51.25Low (<50%)
Talinolol (P-gp Substrate Control)0.612.320.5Moderate (Efflux)

Papp (A→B): Apparent permeability from apical to basolateral side.[11] Papp (B→A): Apparent permeability from basolateral to apical side.[11] Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[12]

Section 4: Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes
  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[3][16]

    • Prepare a test compound stock solution (e.g., 1 mM in DMSO) and dilute to an intermediate concentration in acetonitrile.[16]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[13][16]

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute the HLM to a working concentration (e.g., 0.5 mg/mL) in cold buffer.[3]

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the NADPH regenerating system at 37°C for 10 minutes.

    • To initiate the reaction, add the test compound to the wells to achieve a final concentration of 1 µM.[3] For negative controls, substitute the NADPH system with buffer.[16]

    • Incubate the plate at 37°C with shaking.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[3][16]

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the line (k) from the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint).

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics.[11]

    • Seed cells onto permeable Transwell® inserts (e.g., 12-well format) at a density of ~6 x 10⁴ cells/cm².[11]

    • Culture the cells for 21-28 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[11]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., 300 Ω·cm²).[18]

  • Permeability Assay:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and warm to 37°C.[11]

    • Wash the cell monolayers twice with warm transport buffer.

    • For Apical to Basolateral (A→B) transport: Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[11]

    • For Basolateral to Apical (B→A) transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate the plate at 37°C for a set time (e.g., 2 hours) with gentle shaking.[11]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[11]

    • Calculate the efflux ratio (ER) as Papp(B→A) / Papp(A→B).

Section 5: Visualized Workflows and Logic

Bioavailability_Enhancement_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Problem Identification & Strategy cluster_2 Phase 3: Optimization & In Vivo Testing Start Parent Compound: Ethyl 2-(3-chlorophenyl) oxazole-4-carboxylate Solubility Aqueous Solubility Assessment Start->Solubility Permeability In Vitro Permeability (e.g., Caco-2 Assay) Start->Permeability Metabolism In Vitro Metabolism (e.g., Microsomal Stability) Start->Metabolism Decision Identify Primary Barrier(s) Solubility->Decision Permeability->Decision Metabolism->Decision Formulation Strategy: Formulation Enhancement (e.g., SEDDS, Nanosizing) Decision->Formulation Poor Solubility Prodrug Strategy: Prodrug Approach Decision->Prodrug Poor Permeability StructureMod Strategy: Structural Modification (Block Metabolic Sites) Decision->StructureMod High Metabolism Optimization Synthesize & Test Modified Compounds / Formulations Formulation->Optimization Prodrug->Optimization StructureMod->Optimization PK_Study In Vivo Pharmacokinetic Study in Animal Model Optimization->PK_Study Analysis Analyze PK Parameters (AUC, Cmax, t½) PK_Study->Analysis Lead Lead Candidate Analysis->Lead

Caption: A general workflow for identifying and addressing bioavailability barriers.

Troubleshooting_Poor_Absorption Start Low Oral Bioavailability Observed in Vivo Caco2 Perform Caco-2 Assay Start->Caco2 Permeability_Check Is Papp (A->B) Low (<1 x 10⁻⁶ cm/s)? Caco2->Permeability_Check Efflux_Check Is Efflux Ratio > 2? Permeability_Check->Efflux_Check No Permeability_Issue Root Cause: Poor Membrane Permeability Permeability_Check->Permeability_Issue Yes Microsomes Perform Microsomal Stability Assay Efflux_Check->Microsomes No Efflux_Issue Root Cause: Active Efflux by Transporters Efflux_Check->Efflux_Issue Yes Metabolism_Check Is Half-Life Short (<30 min)? Microsomes->Metabolism_Check Solubility_Issue Root Cause: Poor Solubility / Dissolution Metabolism_Check->Solubility_Issue No Metabolism_Issue Root Cause: High First-Pass Metabolism Metabolism_Check->Metabolism_Issue Yes

Caption: A decision tree for troubleshooting the cause of poor oral absorption.

Prodrug_Activation_Pathway cluster_outside Outside Cell (GI Tract) cluster_membrane Intestinal Cell Membrane cluster_inside Inside Cell / Systemic Circulation Prodrug Prodrug (Lipophilic, Neutral) Transport Passive Diffusion Enzymes Esterase Enzymes Active_Drug Active Drug (Hydrophilic, Charged) Enzymes->Active_Drug Hydrolysis

Caption: A simplified signaling pathway for ester prodrug activation.

References

Technical Support Center: Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common pitfalls encountered during the synthesis of substituted oxazoles. Tailored for researchers, scientists, and drug development professionals, this guide offers practical solutions to common challenges in key synthetic methodologies.

I. Troubleshooting Guides & FAQs

This section is organized by common synthetic methods for preparing substituted oxazoles. Each Q&A addresses a specific issue, providing potential causes and recommended solutions.

A. Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles. Common challenges include low yields and the formation of byproducts.[1][2]

Q1: My Robinson-Gabriel synthesis is resulting in a very low yield and a significant amount of tar-like material. What's going wrong?

A: Low yields and tar formation are often indicative of overly harsh reaction conditions, which can lead to the decomposition of starting materials or products. The traditional use of strong dehydrating agents like concentrated sulfuric acid at high temperatures can be problematic for sensitive substrates.[3]

Recommended Solutions:

  • Optimize the Dehydrating Agent: Consider using a milder dehydrating agent. While concentrated sulfuric acid is a classic choice, other reagents can offer better results. For instance, switching to polyphosphoric acid (PPA) can increase yields from very low to 50-60%.[4][5] Other effective and milder alternatives include trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or a combination of triphenylphosphine and iodine.[3][6]

  • Adjust the Reaction Temperature: Lowering the reaction temperature can minimize decomposition. It's crucial to find a balance where the reaction proceeds at a reasonable rate without significant byproduct formation.[3]

  • Consider Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times, which can minimize thermal degradation and often leads to cleaner reactions and higher yields.[3]

Q2: The reaction is sluggish and I have a lot of unreacted starting material, even after prolonged reaction times. How can I drive the reaction to completion?

A: An incomplete reaction suggests that the activation energy for the cyclodehydration is not being met with the current conditions or that the dehydrating agent is not potent enough for your specific substrate.[3]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A modest increase in the amount of the cyclodehydrating agent may enhance the reaction rate. However, this should be done with caution to avoid promoting side reactions.[3]

  • Switch to a More Powerful Dehydrating Agent: If you are using a very mild reagent, a stronger one might be necessary. For example, if trifluoroacetic anhydride (TFAA) is proving ineffective, phosphorus oxychloride (POCl₃) could be a more suitable option.[3]

Q3: I'm observing a significant amount of an enamide byproduct. How can I prevent its formation?

A: Enamide formation is a known side reaction in the Robinson-Gabriel synthesis, arising from an alternative dehydration pathway of the 2-acylamino ketone.

Recommended Solutions:

  • Modify Reaction Conditions: Altering the dehydrating agent and reaction temperature can disfavor the pathway leading to the enamide. Systematic experimentation is often necessary to find the optimal conditions for your specific substrate.[6]

B. Van Leusen Oxazole Synthesis

The van Leusen reaction provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7] Key challenges often revolve around byproduct formation and incomplete reactions.

Q1: My reaction is producing a significant amount of a nitrile byproduct instead of the desired oxazole. What is the cause and how can I fix it?

A: The formation of a nitrile is a common side reaction in the van Leusen synthesis and typically occurs when the starting aldehyde is contaminated with ketones. Ketones react with TosMIC to produce nitriles.[8][9][10]

Recommended Solutions:

  • Purify the Aldehyde: Ensure the aldehyde starting material is free of ketone impurities. Purification by distillation or column chromatography is recommended.

  • Check for Aldehyde Oxidation: Aldehydes can oxidize to carboxylic acids upon storage, which can quench the base in the reaction. Using freshly purified aldehyde is advisable.

Q2: The reaction seems to stop at the oxazoline intermediate, and I'm not getting the final oxazole product. What should I do?

A: The final step of the van Leusen synthesis is the base-promoted elimination of the tosyl group to form the aromatic oxazole. If this step is inefficient, the stable oxazoline intermediate will be the major product.

Recommended Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture can promote the elimination step.

  • Use a Stronger Base: While potassium carbonate is often used, a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.

  • Extend the Reaction Time: Allowing the reaction to proceed for a longer duration may be necessary to drive the conversion to the oxazole.

Q3: How do I choose the appropriate base for my van Leusen reaction?

A: The choice of base is critical. For many aldehydes, a mild base like potassium carbonate in methanol is sufficient. However, for less reactive aldehydes or to overcome issues with the elimination step, a stronger base may be required.

BaseSolventTypical Use
Potassium Carbonate (K₂CO₃)MethanolGeneral purpose, suitable for many aldehydes.
Potassium tert-butoxide (t-BuOK)THF, DMEFor less reactive aldehydes or to promote the final elimination step.
DBUTHF, DMEA strong, non-nucleophilic base, also used to promote the elimination step.
C. Fischer Oxazole Synthesis

The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[11]

Q1: My Fischer oxazole synthesis is giving a very low yield. What are the common reasons for this?

A: Low yields in the Fischer synthesis can often be attributed to the purity of the starting materials and the reaction conditions. The reaction is sensitive to moisture.

Recommended Solutions:

  • Ensure Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Use dry solvents (typically ether) and dry hydrogen chloride gas.[11]

  • Purity of Reactants: The purity of the cyanohydrin and the aldehyde is crucial. Impurities can lead to side reactions and lower the yield.

Q2: I am observing chlorinated byproducts in my final product. How can this be avoided?

A: The use of hydrogen chloride can sometimes lead to the chlorination of the oxazole ring, which is a known side reaction.[11][12]

Recommended Solutions:

  • Control the amount of HCl: Use the minimum amount of anhydrous HCl required to catalyze the reaction.

  • Alternative Acid Catalysts: While less common for the classical Fischer synthesis, exploring other Lewis or Brønsted acids under anhydrous conditions might be an option, though this would represent a modification of the original procedure.

Q3: How do I purify the oxazole product, which precipitates as a hydrochloride salt?

A: The oxazole product in the Fischer synthesis typically precipitates from the reaction mixture as its hydrochloride salt.[11]

Recommended Solutions:

  • Conversion to Free Base: The hydrochloride salt can be converted to the free base by treatment with a mild base, such as sodium bicarbonate solution, or by boiling with alcohol.[11]

  • Extraction: Once converted to the free base, the oxazole can be extracted into an organic solvent.

  • Chromatography: Further purification can be achieved by column chromatography. A common eluent system for oxazoles is a mixture of hexane and ethyl acetate. For more polar oxazoles, dichloromethane and methanol may be used.[13][14]

II. Experimental Protocols

A. Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole (One-Pot)

This protocol describes a one-pot synthesis of 2,5-diphenyloxazole starting from hippuric acid.

Materials:

  • Hippuric acid

  • Thionyl chloride

  • Benzene

  • Aluminum chloride (anhydrous)

  • Sulfuric acid (50 wt%)

Procedure:

  • Acyl Chloride Formation: React hippuric acid with thionyl chloride (1:2 molar ratio) at 50°C until the reaction is complete. Remove excess thionyl chloride by distillation.

  • Friedel-Crafts Acylation: To the crude benzamidoacetyl chloride, add benzene (10-fold molar excess) and anhydrous aluminum chloride (1.2 molar equivalents) in portions, keeping the temperature below 40°C. Heat the mixture to reflux for 3 hours.

  • Cyclization and Dehydration: Cool the mixture to 30°C and add 50 wt% sulfuric acid (2-fold molar excess). Gradually increase the temperature to 100°C and maintain until cyclization is complete.

  • Work-up and Purification: Cool the reaction mixture to 30°C and add water dropwise to precipitate the crude 2,5-diphenyloxazole. Collect the solid by filtration. The crude product can be further purified by recrystallization or column chromatography.

B. Van Leusen Synthesis of 5-Phenyloxazole

This protocol provides a general procedure for the synthesis of 5-phenyloxazole from benzaldehyde and TosMIC.

Materials:

  • Benzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Reaction: Add methanol (10 mL) and heat the mixture to reflux for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel.

C. Fischer Synthesis of 2,5-Diphenyloxazole

This protocol outlines the classical Fischer synthesis of 2,5-diphenyloxazole.[11]

Materials:

  • Mandelonitrile (benzaldehyde cyanohydrin)

  • Benzaldehyde

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride gas

Procedure:

  • Reaction Setup: Dissolve equimolar amounts of mandelonitrile and benzaldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

  • Reaction: Pass a stream of dry hydrogen chloride gas through the solution. The product, 2,5-diphenyl-oxazole, will precipitate as its hydrochloride salt.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Convert the hydrochloride salt to the free base by washing with a dilute aqueous solution of sodium bicarbonate. The free base can then be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography.

III. Data Presentation

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsYield (%)Notes
Concentrated Sulfuric Acid (H₂SO₄)Acetic anhydride, 90-100°CLow to 72%A classic but often harsh method, can lead to decomposition.[3][15]
Polyphosphoric Acid (PPA)130-160°C50 - 60%Can provide better yields than H₂SO₄ for some substrates.[4][5]
Phosphorus Pentoxide (P₂O₅)Toluene, refluxVariableA strong dehydrating agent.
Phosphorus Oxychloride (POCl₃)Pyridine or DMF, 0°C to refluxVariableA common and effective reagent.
Trifluoroacetic Anhydride (TFAA)Ethereal solvents, room temperature to refluxVariableMilder conditions, suitable for solid-phase synthesis.[1][3]
Triphenylphosphine (PPh₃) / IodineTriethylamine, CH₂Cl₂, 0°C to room temperatureVariableA very mild method suitable for sensitive substrates.[3]

Table 2: Influence of Base on the Yield of 5-Aryl Oxazoles in the Van Leusen Synthesis

Aldehyde SubstrateBase (equivalents)SolventTime (h)Yield (%)
4-MethoxybenzaldehydeK₂CO₃ (2.0)Methanol485
BenzaldehydeK₂CO₃ (2.0)Methanol582
4-ChlorobenzaldehydeK₂CO₃ (2.0)Methanol488
4-NitrobenzaldehydeK₂CO₃ (2.0)Methanol392
Benzaldehydet-BuOK (2.0)THF278
2-NaphthaldehydeK₂CO₃ (2.0)Methanol586

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

IV. Visualizations

Robinson_Gabriel_Troubleshooting Start Robinson-Gabriel Synthesis Problem Low Yield or Tar Formation Start->Problem IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideProduct Enamide Byproduct Start->SideProduct Solution1 Use Milder Dehydrating Agent (PPA, TFAA, PPh3/I2) Problem->Solution1 Solution2 Lower Reaction Temperature Problem->Solution2 Solution3 Consider Microwave Synthesis Problem->Solution3 Solution4 Increase Reagent Stoichiometry IncompleteReaction->Solution4 Solution5 Use Stronger Dehydrating Agent (POCl3) IncompleteReaction->Solution5 Solution6 Modify Reaction Conditions (Agent, Temperature) SideProduct->Solution6

Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.

Van_Leusen_Troubleshooting Start Van Leusen Synthesis Problem1 Nitrile Byproduct Start->Problem1 Problem2 Stable Oxazoline Intermediate Start->Problem2 Solution1a Purify Aldehyde (Distillation or Chromatography) Problem1->Solution1a Solution1b Use Freshly Purified Aldehyde Problem1->Solution1b Solution2a Increase Reaction Temperature Problem2->Solution2a Solution2b Use Stronger Base (t-BuOK, DBU) Problem2->Solution2b Solution2c Extend Reaction Time Problem2->Solution2c

Caption: Troubleshooting workflow for the van Leusen oxazole synthesis.

Fischer_Oxazole_Workflow cluster_reaction Reaction cluster_purification Purification Cyanohydrin Cyanohydrin Reaction Anhydrous HCl Dry Ether Cyanohydrin->Reaction Aldehyde Aldehyde Aldehyde->Reaction HCl_Salt Oxazole Hydrochloride Salt (Precipitate) Reaction->HCl_Salt Free_Base Convert to Free Base (e.g., NaHCO3 wash) HCl_Salt->Free_Base Extraction Extraction with Organic Solvent Free_Base->Extraction Purified_Oxazole Purified Oxazole Extraction->Purified_Oxazole

References

Enhancing the selectivity of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate. The information is designed to address specific issues that may be encountered during synthesis, purification, and biological evaluation, with a focus on enhancing the compound's selectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a heterocyclic small molecule belonging to the oxazole class. Oxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Specifically, compounds with a substituted phenyl group at the 2-position of the oxazole ring have been investigated as potential inhibitors of various enzymes, including kinases.[1][3][4] Given its structure, this compound could be explored for its potential as a modulator of signaling pathways involved in inflammation and cancer, such as the p38 MAP kinase pathway.[5][6]

Q2: What are the key challenges in synthesizing this compound?

The synthesis of substituted oxazoles can present several challenges. Common issues include low yields, the formation of side products, and difficulties in purification. The choice of coupling reagents and reaction conditions is critical to minimize the formation of impurities. For instance, in palladium-catalyzed cross-coupling reactions, which are often used to form the C-C or C-N bonds in such syntheses, incomplete reaction or side reactions can occur if the catalyst, ligand, base, and solvent are not carefully optimized.

Q3: How can I improve the selectivity of this compound for its intended biological target?

Enhancing selectivity is a critical aspect of drug development to minimize off-target effects. For this compound, several strategies can be employed:

  • Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, computational modeling and docking studies can be used to design modifications to the molecule that increase its affinity and specificity for the target's binding site.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogues of the compound can reveal which parts of the molecule are crucial for activity and which can be modified to improve selectivity. For 2-phenyloxazole derivatives, substitutions on the phenyl ring and modifications of the ester group at the 4-position can significantly impact biological activity and selectivity.[7][8]

  • Introduction of Specific Interactions: Modifying the compound to form specific hydrogen bonds, halogen bonds, or other non-covalent interactions with unique residues in the target's active site can enhance selectivity over other proteins that lack these residues.

Q4: What are the potential biological targets for this compound?

While the specific targets of this exact molecule are not extensively documented in publicly available literature, based on the activities of similar oxazole and isoxazole derivatives, potential targets include:

  • p38 Mitogen-Activated Protein (MAP) Kinase: Isoxazole-based compounds have been identified as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[5] The 2-(substituted phenyl) heterocycle motif is a common feature in p38 MAPK inhibitors.[9][10][11]

  • Other Kinases: The oxazole scaffold is present in various kinase inhibitors, including tyrosine kinase inhibitors.[1][3][4]

  • STAT3 and Tubulin: Oxazole derivatives have been shown to possess anticancer activity by inhibiting STAT3 signaling or by disrupting microtubule formation through binding to tubulin.[3][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and handling of this compound.

Synthesis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low reaction yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Suboptimal reaction conditions (temperature, time, solvent).1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 2. Ensure all reagents and solvents are pure and dry. Use an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. 3. Screen different solvents, temperatures, and reaction times to optimize the conditions.
Formation of multiple side products 1. Non-selective reagents. 2. Side reactions such as homocoupling in cross-coupling reactions. 3. Ring-opening of the oxazole core under harsh conditions.1. Use more selective reagents or protecting groups if necessary. 2. In palladium-catalyzed reactions, carefully choose the ligand and base to minimize side reactions. 3. Avoid strongly acidic or basic conditions and high temperatures that might lead to the degradation of the oxazole ring.
Difficulty in removing catalyst residues (e.g., Palladium) 1. Inefficient filtration or work-up procedures. 2. Strong coordination of the product to the metal catalyst.1. Use specialized scavengers (e.g., silica-based metal scavengers) to remove residual palladium. 2. Optimize the work-up procedure, for example, by using an aqueous wash with a chelating agent like EDTA. 3. Recrystallization of the final product can also help in removing catalyst impurities.
Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Co-elution of impurities during column chromatography 1. Similar polarity of the product and impurities.1. Use a different solvent system or a gradient elution. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. High-performance liquid chromatography (HPLC) can provide better separation for closely eluting compounds.
Product decomposition on silica gel 1. Acidity of the silica gel.1. Neutralize the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent). 2. Use a less acidic stationary phase like neutral alumina.
Poor solubility of the compound 1. Inappropriate solvent choice.1. Test the solubility of the crude product in various solvents before attempting large-scale purification. 2. Use a co-solvent system to improve solubility.

Experimental Protocols

Protocol 1: Synthesis of this compound via Palladium-Catalyzed Cross-Coupling

This protocol describes a general method for the synthesis of 2-aryloxazoles, which can be adapted for the target compound.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Ethyl oxazole-4-carboxylate, 3-chloroiodobenzene, Pd catalyst, and ligand in a reaction vessel. B Add solvent and base. A->B C Degas the reaction mixture. B->C D Heat the reaction mixture to the desired temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and filter off the catalyst. E->F G Perform aqueous work-up. F->G H Purify by column chromatography. G->H I Characterize the final product. H->I

A generalized workflow for the synthesis of this compound.

Materials:

  • Ethyl oxazole-4-carboxylate

  • 3-chloroiodobenzene (or 3-chlorobromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Ligand (if required, e.g., dppf)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried reaction flask, add Ethyl oxazole-4-carboxylate (1 equivalent), 3-chloroiodobenzene (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the ligand (if necessary).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and the base (2 equivalents).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay to Determine Selectivity

This protocol outlines a general method to assess the inhibitory activity and selectivity of this compound against a panel of kinases, including the putative target p38 MAPK and other related kinases.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis A Prepare serial dilutions of the test compound. C Add kinase and test compound to a microplate well and incubate. A->C B Prepare kinase, substrate, and ATP solutions. D Initiate the reaction by adding substrate and ATP. B->D C->D E Incubate at the optimal temperature. D->E F Stop the reaction and add detection reagent. E->F G Measure the signal (e.g., luminescence, fluorescence). F->G H Calculate % inhibition and determine IC50 values. G->H I Compare IC50 values across the kinase panel to assess selectivity. H->I

A standard workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinases (e.g., p38α, JNK1, ERK2, etc.)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound in the assay buffer to create a dose-response curve.

  • In a microplate, add the desired concentration of each kinase to the appropriate wells.

  • Add the diluted test compound to the wells containing the kinases and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or as per the detection kit's instructions.

  • Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or substrate phosphorylated).

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.

  • Compare the IC₅₀ values for the target kinase (e.g., p38α) with those of other kinases to determine the selectivity profile.

Quantitative Data Summary: Example Kinase Selectivity Profile

KinaseIC₅₀ (nM)Selectivity (Fold vs. Target)
p38α (Target) 50 1
JNK150010
ERK2>10,000>200
PKA>10,000>200
CDK22,50050

This is example data and does not represent actual experimental results for this compound.

Signaling Pathway

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling pathway is a key cascade involved in cellular responses to stress and inflammation. Its activation leads to the phosphorylation of downstream transcription factors and other proteins, resulting in the production of pro-inflammatory cytokines. Inhibitors of p38 MAPK can block this pathway, making it a therapeutic target for inflammatory diseases.

G cluster_0 Upstream Activators cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK cluster_4 Downstream Effectors cluster_5 Cellular Response Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation (Cytokine Production) MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor Ethyl 2-(3-chlorophenyl) oxazole-4-carboxylate Inhibitor->p38

The p38 MAPK signaling pathway and the putative inhibitory action of the compound.

References

Validation & Comparative

A Comparative Guide to Confirming the Structure of Synthesized Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of the synthesized compound, Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate. The presented methodologies, supported by predicted and comparative experimental data, offer a framework for researchers to select the most appropriate techniques for the unambiguous elucidation of molecular structures in a drug discovery and development context.

Introduction

The precise confirmation of a synthesized compound's chemical structure is a critical step in chemical research and drug development. It ensures the identity, purity, and integrity of the molecule, which is paramount for subsequent biological testing and regulatory approval. This guide focuses on this compound, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the utility of standard spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—and compare them with an alternative, definitive technique: Single Crystal X-ray Crystallography.

Experimental Workflow

A logical and efficient workflow is essential for the timely and accurate confirmation of a synthesized compound's structure. The following diagram illustrates a typical workflow, starting from the purified compound to the final structural confirmation.

Structural Elucidation Workflow Workflow for Structural Confirmation start Purified Synthesized Compound ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (1H & 13C) start->nmr ms Mass Spectrometry (HRMS) start->ms preliminary_data Preliminary Structural Data ftir->preliminary_data nmr->preliminary_data ms->preliminary_data comparison Comparison with Expected Structure preliminary_data->comparison confirmation Structure Confirmed comparison->confirmation Match discrepancy Discrepancy Detected comparison->discrepancy Mismatch alternative Alternative Techniques (e.g., X-ray Crystallography) discrepancy->alternative final_confirmation Final Structure Elucidation alternative->final_confirmation

Caption: A typical workflow for the structural confirmation of a synthesized compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Proton (¹H) NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a 400 MHz (or higher) NMR spectrometer. The spectrum is recorded, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Carbon-13 (¹³C) NMR Spectroscopy: A ¹³C NMR spectrum is acquired on the same instrument, typically at 101 MHz. The chemical shifts are also referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is recorded using a Perkin-Elmer or similar spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, typically using electrospray ionization (ESI). The instrument is calibrated to provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition.

Single Crystal X-ray Crystallography

A single crystal of the compound of suitable size and quality is mounted on a goniometer. The crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Results and Discussion: A Comparative Analysis

The following tables summarize the expected (predicted) and typical experimental data for this compound.

Spectroscopic Data
Technique Expected Data (Predicted) Interpretation
¹H NMR δ 8.3 (s, 1H, oxazole-H), 7.9-8.1 (m, 2H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)The downfield singlet corresponds to the proton on the oxazole ring. The multiplets in the aromatic region are characteristic of the substituted phenyl ring. The quartet and triplet are indicative of the ethyl ester group.
¹³C NMR δ 161.0 (C=O, ester), 160.5 (C=N, oxazole), 145.0 (C-O, oxazole), 135.0 (C-Cl, Ar), 131.0 (C-H, Ar), 130.0 (C-H, Ar), 128.0 (C, Ar), 126.0 (C-H, Ar), 125.0 (C-H, oxazole), 61.5 (-OCH₂CH₃), 14.5 (-OCH₂CH₃)The carbonyl carbon of the ester and the C=N of the oxazole ring appear at low field. The aromatic and oxazole carbons are observed in the expected regions. The signals for the ethyl group are also present.
FTIR (cm⁻¹) ~1730 (C=O, ester), ~1610 (C=N, oxazole), ~1550 (C=C, aromatic), ~1250 (C-O, ester), ~1100 (C-O-C, oxazole), ~780 (C-Cl)The strong absorption around 1730 cm⁻¹ is characteristic of the ester carbonyl stretch. The other bands correspond to the vibrations of the oxazole ring, the aromatic ring, and the carbon-chlorine bond.[1]
HRMS (ESI-TOF) m/z [M+H]⁺ calculated for C₁₂H₁₁ClNO₃: 252.0427. Found: 252.0425The high-resolution mass measurement provides the exact mass of the molecular ion, which can be used to confirm the elemental composition of the synthesized compound.
Comparison of Analytical Techniques
Technique Information Provided Advantages Limitations Suitability for this compound
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and chemical environment of nuclei.Provides unambiguous structural information for most organic molecules. Non-destructive.Can be complex to interpret for very large or structurally similar molecules. Requires a relatively pure sample.Excellent. Provides definitive evidence for the connectivity of the aromatic ring, oxazole ring, and the ethyl ester group.
FTIR Spectroscopy Presence of functional groups.Quick, easy to perform, and requires a small amount of sample.Provides limited information on the overall molecular structure. Not definitive for complex molecules.Good. Confirms the presence of key functional groups such as the ester carbonyl and the aromatic ring.
Mass Spectrometry Molecular weight and elemental composition (HRMS). Fragmentation patterns can provide structural clues.Highly sensitive, requires a very small amount of sample. HRMS provides exact mass.Fragmentation can be complex and difficult to interpret. Does not provide stereochemical information.Excellent. HRMS confirms the molecular formula. Fragmentation analysis can further support the proposed structure.
X-ray Crystallography Absolute three-dimensional structure of the molecule in the solid state.Provides the most definitive structural information, including stereochemistry and bond lengths/angles.Requires a single crystal of suitable quality, which can be difficult to obtain. The solid-state structure may not represent the conformation in solution.Excellent (if a crystal is available). Would provide the ultimate proof of the structure, including the planarity of the oxazole ring and the orientation of the substituents.

Conclusion

For the routine confirmation of the structure of synthesized this compound, a combination of NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry provides a comprehensive and definitive dataset. FTIR spectroscopy serves as a rapid and valuable tool for the initial confirmation of key functional groups.

While these spectroscopic methods are generally sufficient for unambiguous structure elucidation, in cases of ambiguity or for absolute stereochemical assignment (if applicable), Single Crystal X-ray Crystallography stands as the gold standard. The choice of analytical techniques will ultimately depend on the specific requirements of the research, the available instrumentation, and the physical properties of the synthesized compound.

References

Validating the Biological Activity of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family. Oxazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The specific biological activity of a particular oxazole derivative is largely influenced by the substitution pattern on the core ring structure.[2]

Currently, there is a lack of specific published data on the biological activity of this compound. This guide, therefore, provides a comparative framework for its potential biological validation. We will use a structurally related compound, 2-tert-Butyl-4-(4-chlorophenyl)oxazole , which has documented antibacterial activity, as a point of comparison.[1] This guide outlines the standard experimental protocols and data presentation formats that can be employed to characterize the biological profile of this and other novel small molecules.

Comparative Analysis of Potential Antibacterial Activity

Based on the known activities of similar oxazole derivatives, a plausible area of investigation for this compound is its potential as an antimicrobial agent. The following table provides a template for comparing its activity against a known related compound.

CompoundTarget OrganismBiological Activity MetricResult
This compoundStaphylococcus aureusMinimum Inhibitory Concentration (MIC)Data not available
Escherichia coliMinimum Inhibitory Concentration (MIC)Data not available
2-tert-Butyl-4-(4-chlorophenyl)oxazole (Alternative) Staphylococcus aureusZone of InhibitionActive
Escherichia coliZone of InhibitionActive

Data for 2-tert-Butyl-4-(4-chlorophenyl)oxazole is based on qualitative findings reported in the literature; quantitative MIC values would require specific experimental determination.[1]

Experimental Protocols

To validate the potential antibacterial activity of this compound, the following standard experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.

a. Preparation of Materials:

  • Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Bacterial Strains: Standard strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria are used. Cultures are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls are included. A known antibiotic (e.g., ampicillin) is used as a reference standard.

b. Incubation:

  • The microtiter plates are incubated at 37°C for 18-24 hours.

c. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

a. Procedure:

  • Following the MIC assay, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate.

  • The plates are incubated at 37°C for 24 hours.

b. Data Analysis:

  • The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay A Compound Stock Solution C Serial Dilution in 96-well Plate A->C B Bacterial Culture D Inoculation with Bacteria B->D C->D E Incubation (37°C, 24h) D->E F Visual Inspection for Growth (MIC) E->F G Subculture from Clear Wells F->G H Incubation on Agar Plates G->H I Colony Counting (MBC) H->I

Caption: Workflow for determining MIC and MBC of a test compound.

Potential Signaling Pathway Inhibition

Should this compound demonstrate anticancer activity, a plausible mechanism could involve the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Ethyl 2-(3-chlorophenyl) oxazole-4-carboxylate Inhibitor->MEK Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

A Comparative Guide to the Synthesis of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent methods for the synthesis of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The following sections detail the experimental protocols, present quantitative data for analogous reactions, and offer a visual representation of the primary synthetic pathway to aid in reproducibility and methodological selection.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through classical condensation reactions or more modern catalytic methods. This guide focuses on a comparison between a modified Bredereck synthesis (a variation of the Robinson-Gabriel synthesis) and a contemporary Brønsted acid-catalyzed cyclization of an α-diazoketone with an amide.

ParameterMethod 1: Modified Bredereck SynthesisMethod 2: Brønsted Acid-Catalyzed Cyclization
Starting Materials 3-chlorobenzamide, Ethyl bromopyruvate3-chlorobenzamide, Ethyl 2-diazo-3-oxopropanoate
Key Reagents/Catalyst Dehydrating agent (e.g., P₂O₅, POCl₃) or heatTrifluoromethanesulfonic acid (TfOH)
Solvent Dioxane, DMF, or neat1,2-dichloroethane (DCE)
Temperature 80-140°CRoom Temperature
Reaction Time 4-24 hours12 hours
Reported Yield (Analogous Reactions) 40-70%85-99%[1][2]
Key Advantages Utilizes readily available starting materials; well-established classical method.High yields under mild conditions; metal-free catalyst.[1][2]
Key Disadvantages Often requires harsh conditions (high temperatures, strong dehydrating agents); may produce significant byproducts.Requires synthesis of the α-diazoketone precursor; TfOH is corrosive.

Experimental Protocols

Method 1: Modified Bredereck Synthesis from 3-chlorobenzamide and Ethyl Bromopyruvate

This method involves the condensation and subsequent cyclodehydration of an α-haloketone with an amide.

Materials:

  • 3-chlorobenzamide

  • Ethyl bromopyruvate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a solution of 3-chlorobenzamide (1.0 eq) in anhydrous pyridine at 0°C, slowly add phosphorus oxychloride (1.1 eq).

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add ethyl bromopyruvate (1.05 eq) dropwise to the reaction mixture.

  • Warm the reaction to room temperature and then heat to 90°C for 12 hours.

  • Cool the mixture to room temperature and carefully quench by pouring it over ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Method 2: Brønsted Acid-Catalyzed Cyclization

This modern approach utilizes a mild, acid-catalyzed reaction between an amide and an α-diazoketone.[1][2]

Materials:

  • 3-chlorobenzamide

  • Ethyl 2-diazo-3-oxopropanoate (or a suitable α-diazoketone precursor)

  • Trifluoromethanesulfonic acid (TfOH)

  • 1,2-dichloroethane (DCE)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-chlorobenzamide (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add the α-diazoketone (2.0 eq) to the solution.[2]

  • Add trifluoromethanesulfonic acid (TfOH, 10 mol %) to the reaction mixture.[1][2]

  • Stir the resulting mixture at room temperature for 12 hours.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.[2]

Visualizing the Synthesis Pathway

The following diagram illustrates the logical workflow for the Modified Bredereck Synthesis of this compound.

Synthesis_Workflow Start Starting Materials: 3-chlorobenzamide Ethyl bromopyruvate Reaction Condensation & Cyclodehydration Start->Reaction POCl₃, Pyridine, 90°C Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Modified Bredereck Synthesis.

References

A Comparative Guide to Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate and Other Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The specific biological function of an oxazole derivative is heavily influenced by the nature and position of its substituents.[2] This guide provides a comparative analysis of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate, a specific oxazole derivative, against other functionally relevant oxazole analogues. Due to the limited publicly available experimental data on this compound, this comparison leverages data from structurally similar compounds to predict its potential activities and places it within the broader context of oxazole derivative research.

Structural and Functional Comparison

This compound belongs to the class of 2-aryl-oxazole-4-carboxylates. The key structural features are the oxazole core, a 3-chlorophenyl group at the 2-position, and an ethyl carboxylate group at the 4-position. The biological activity of this class of compounds is significantly modulated by the substituents on the phenyl ring and the nature of the group at the 4-position.

Anticancer Activity

Numerous studies have highlighted the potential of 2-phenyloxazole derivatives as anticancer agents. The mechanism of action often involves the induction of apoptosis. For instance, a series of 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent apoptosis inducers in human colorectal DLD-1 cells.[1] The structure-activity relationship (SAR) studies in this class of compounds revealed that substitutions on the phenyl ring and the amide group at the 4-position are critical for activity.

Based on these findings, it is plausible that this compound could exhibit cytotoxic activity. The presence of a chlorine atom on the phenyl ring, an electron-withdrawing group, has been shown in other heterocyclic compounds to enhance anticancer activity.[3]

Antimicrobial Activity

Oxazole derivatives are also known for their antimicrobial properties. While specific data on the antimicrobial activity of this compound is unavailable, related compounds have shown promising results. For example, a study on valine-derived 1,3-oxazoles demonstrated activity against Gram-positive bacterial strains.[4] The lipophilicity and electronic properties conferred by the chlorophenyl group could influence its ability to penetrate microbial cell membranes.

Quantitative Data Comparison

To provide a clear comparison, the following table summarizes the biological activities of representative oxazole derivatives that are structurally related to this compound.

Compound/Derivative ClassTarget/ActivityCell Line/OrganismPotency (IC50/EC50/MIC)Reference
2-Phenyl-oxazole-4-carboxamides Apoptosis InductionHuman colorectal DLD-1EC50 = 270 nM (for compound 1k)[1]
2-Phenyl-oxazole-4-carboxamides CytotoxicityHuman colorectal DLD-1GI50 = 229 nM (for compound 1k)[1]
2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazoles AnticancerMDA-MB-435 (melanoma), K-562 (leukemia)Mean Growth Percent of 15.43 and 18.22 respectively[3]
Benzyl 2-phenyloxazole-4-carboxylate AntitubercularM. tuberculosis H37RvMIC = 5.7 ± 2.3 µM[2]
Valine-derived 1,3-oxazoles AntimicrobialEnterococcus faecium E5Inhibition zone of 15 mm[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of oxazole derivatives.

Cell-Based Caspase HTS Assay for Apoptosis Induction

This protocol is based on the methodology used for the discovery of 2-phenyl-oxazole-4-carboxamide derivatives as apoptosis inducers.[1]

Objective: To screen for compounds that activate caspases, key mediators of apoptosis.

Materials:

  • Human colorectal DLD-1 cells

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Seed DLD-1 cells in 384-well plates at a density of 2,500 cells per well and incubate for 24 hours.

  • Add test compounds at various concentrations to the wells.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Equilibrate the plates to room temperature.

  • Add Caspase-Glo® 3/7 reagent to each well.

  • Incubate for 1 hour at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the EC50 values from the dose-response curves.

MTT Assay for Cytotoxicity

This is a standard colorimetric assay to assess cell viability.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., DLD-1, MDA-MB-435, K-562)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the GI50 values from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

Apoptosis Signaling Pathway

The induction of apoptosis is a common mechanism of action for anticancer oxazole derivatives. The following diagram illustrates a simplified intrinsic apoptosis pathway, which is often triggered by cellular stress induced by cytotoxic compounds.

cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Oxazole Derivative Oxazole Derivative Bax_Bak Bax/Bak Activation Oxazole Derivative->Bax_Bak induces Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak inhibits Caspase9 Pro-caspase-9 Apaf1->Caspase9 ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 activates Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 cleaves ActiveCaspase3 Active Caspase-3 (Executioner Caspase) Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by oxazole derivatives.

General Workflow for Evaluating Novel Oxazole Derivatives

The following diagram outlines a typical workflow for the synthesis and biological evaluation of new oxazole derivatives.

cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials Synth Synthesis of Oxazole Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Screen Primary Screening (e.g., Cytotoxicity) Purify->Screen Secondary Secondary Assays (e.g., Apoptosis, Antimicrobial) Screen->Secondary SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR SAR->Synth Design new derivatives Lead Lead Compound Identification SAR->Lead Optimize Further Optimization Lead->Optimize

Caption: A general workflow for the development of novel oxazole derivatives.

Conclusion

While direct experimental data for this compound is not yet prevalent in the scientific literature, a comparative analysis based on structurally analogous compounds provides a strong foundation for predicting its potential biological activities. The presence of the 2-(3-chlorophenyl) and 4-carboxylate moieties suggests that this compound is a promising candidate for investigation as an anticancer agent, likely acting through the induction of apoptosis. Further experimental validation is necessary to confirm these predictions and to fully elucidate the pharmacological profile of this and other related oxazole derivatives. The experimental protocols and workflows provided herein offer a roadmap for such future investigations.

References

A Comparative Analysis of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate and Structurally Related Compounds for Anticancer and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Oxazole Derivatives' Therapeutic Potential

The core structure, a 2-phenyloxazole-4-carboxylate, is a privileged motif in the design of bioactive molecules. The nature and position of substituents on the phenyl and oxazole rings play a crucial role in modulating the biological activity of these compounds.

Comparative Biological Activity

While direct quantitative data for Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate is not available, the following tables summarize the in vitro biological activities of structurally similar oxazole and isoxazole derivatives. This comparative data is essential for understanding the structure-activity relationships (SAR) within this chemical class and for predicting the potential efficacy of the title compound.

Table 1: In Vitro Anticancer Activity of Similar Oxazole Derivatives

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
2-phenyl-oxazole-4-carboxamide derivative (1k)Human colorectal DLD-1Caspase HTSEC50: 0.27[3]
2-phenyl-oxazole-4-carboxamide derivative (1k)Human colorectal DLD-1---GI50: 0.229[3]
Benzofuran–oxadiazole hybrid (5d)A549 (Lung cancer)MTTIC50: 6.3[4]
Oxazolo[5,4-d]pyrimidine derivative (3g)HT29 (Colon cancer)MTTCC50: 58.44[5]
7-piperazin-substituted[1][3]oxazolo[4,5-d]pyrimidine (5b)UO-31 (Renal Cancer)---GI50: 0.16[6]
7-piperazin-substituted[1][3]oxazolo[4,5-d]pyrimidine (5b)HCT-116 (Colon Cancer)---LC50: 0.59[6]

Table 2: In Vitro Anti-inflammatory Activity of Similar Oxazole/Isoxazole Derivatives

CompoundTargetAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Isoxazole derivative (C6)COX-2Enzyme Inhibition0.55113.19[7]
Isoxazole derivative (C5)COX-2Enzyme Inhibition0.8541.82[7]
Isoxazole derivative (C3)COX-2Enzyme Inhibition0.9324.26[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of novel chemical entities. Below are methodologies for key in vitro assays relevant to the assessment of anticancer and anti-inflammatory activities of compounds like this compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Anti-inflammatory Activity Assessment

1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.[7]

Protocol:

  • Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer.

  • Inhibitor Incubation: In a 96-well plate, add the test compound at various concentrations to the enzyme solutions. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control. Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Quantification: After a set incubation period, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.

2. Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reagent Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Signaling Pathway

The anti-inflammatory effects of many oxazole derivatives are attributed to their inhibition of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 signaling pathway plays a critical role in the inflammatory response.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (cPLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate for PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Inhibitor This compound & Similar Compounds Inhibitor->COX2_Enzyme inhibits

Caption: The COX-2 signaling pathway in inflammation.

Conclusion

This comparative guide highlights the potential of this compound and its analogs as valuable scaffolds for the development of novel anticancer and anti-inflammatory agents. The provided data on similar compounds underscore the importance of the oxazole core and the influence of various substituents on biological activity. The detailed experimental protocols offer a standardized framework for future in vitro evaluation of this and other novel compounds. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Benchmarking Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate: Data Not Available for Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the inhibitory activity of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate has yielded no specific data on its biological targets or its efficacy as an inhibitor. This compound is referenced in chemical synthesis literature, often as an intermediate in the creation of more complex molecules. However, publicly available research and databases do not contain information on its direct inhibitory properties against specific enzymes or signaling pathways.

Consequently, a direct benchmark comparison against known inhibitors is not possible at this time. To conduct a meaningful comparative analysis, the specific biological target or pathway that this compound is intended to inhibit must first be identified and characterized.

For researchers who have synthesized or are working with this compound, the following hypothetical guide outlines the necessary experimental workflow to establish its inhibitory profile, which would be the precursor to any comparative study.

Hypothetical Workflow for Characterizing a Novel Inhibitor

This section provides a generalized workflow for researchers to determine the inhibitory activity and benchmark a novel compound like this compound.

Experimental Protocols

1. Target Identification and Validation: The initial and most critical step is to identify the biological target of the compound. This can be achieved through various methods:

  • Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.

  • Computational Docking: In silico modeling to predict potential binding targets based on the compound's structure.

  • Phenotypic Screening: Observe the compound's effect on cell lines and use target deconvolution techniques to identify the responsible protein or pathway.

2. In Vitro Enzyme/Binding Assays: Once a putative target is identified, its interaction with the compound must be validated using in vitro assays.

  • Enzyme Inhibition Assay: To determine the half-maximal inhibitory concentration (IC50), a colorimetric, fluorometric, or luminescent assay specific to the target enzyme would be employed. The assay would involve incubating the enzyme with varying concentrations of the inhibitor and a known substrate.

  • Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics (K_D, k_on, k_off), the purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface.

3. Cellular Assays: To assess the compound's activity in a biological context, cellular assays are essential.

  • Cell Viability/Cytotoxicity Assay: Assays such as MTT or CellTiter-Glo® are used to determine the compound's effect on cell proliferation and to establish a therapeutic window.

  • Target Engagement Assay: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target within the cell.

  • Downstream Signaling Pathway Analysis: Western blotting or reporter gene assays can be used to measure the phosphorylation status or activity of proteins downstream of the target to confirm the compound's mechanism of action.

Data Presentation

All quantitative data from these experiments should be meticulously recorded and presented in clear, structured tables for comparison with known inhibitors.

Table 1: Comparative In Vitro Efficacy

InhibitorTargetIC50 (nM)K_D (nM)Mechanism of Action
This compound TBDTBDTBDTBD
Known Inhibitor ATarget XValueValueCompetitive
Known Inhibitor BTarget XValueValueAllosteric

TBD: To Be Determined

Table 2: Comparative Cellular Activity

InhibitorCell LineEC50 (µM)CC50 (µM)Therapeutic Index (CC50/EC50)
This compound TBDTBDTBDTBD
Known Inhibitor ACell Line YValueValueValue
Known Inhibitor BCell Line YValueValueValue

TBD: To Be Determined

Visualization of Experimental Workflow

The process of characterizing a novel inhibitor can be visualized as follows:

G cluster_discovery Discovery & Validation cluster_cellular Cellular Characterization cluster_comparison Benchmarking Target_ID Target Identification (e.g., Affinity Chromatography, Docking) In_Vitro In Vitro Validation (Enzyme Assays, SPR) Target_ID->In_Vitro Putative Target Cell_Assays Cellular Activity (Viability, Target Engagement) In_Vitro->Cell_Assays Validated Hit Mechanism Mechanism of Action (Downstream Signaling) Cell_Assays->Mechanism Data_Analysis Data Analysis & Comparison Mechanism->Data_Analysis Characterized Inhibitor Known_Inhibitors Known Inhibitor Data Known_Inhibitors->Data_Analysis

Caption: Workflow for novel inhibitor characterization.

Once the inhibitory profile of this compound is established through such a workflow, a detailed and objective comparison guide can be developed. Researchers are encouraged to perform these foundational experiments to enable meaningful benchmarking against existing therapeutic agents.

Comparative Analysis of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate and Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Please note: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data for the biological activity of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate. Therefore, this guide provides a comparative analysis of structurally related oxazole derivatives with demonstrated anticancer properties to offer insights into the potential therapeutic applications of this chemical class.

Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The core oxazole ring serves as a versatile scaffold for the development of novel therapeutic agents. This guide focuses on the comparison of oxazole-based compounds with reported antiproliferative activity, providing a framework for evaluating the potential of this compound.

Quantitative Data Presentation: Antiproliferative Activity of Oxazole Analogs

The following table summarizes the in vitro anticancer activity of representative 2,4,5-trisubstituted oxazole derivatives, which are structural analogs of the target compound. These compounds were evaluated for their ability to inhibit the growth of various human cancer cell lines, with their potency expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDStructureCell LineIC50 (nM)[1]
Analog 1 (4g) 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(3-fluoro-4-methoxyphenyl)oxazoleHT-29 (Colon)0.35
A549 (Lung)0.41
MCF-7 (Breast)4.6
Analog 2 (4i) 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(4-ethoxyphenyl)oxazoleHT-29 (Colon)0.5
A549 (Lung)0.6
MCF-7 (Breast)20.2
Combretastatin A-4 (CA-4) (Reference Drug)HT-29 (Colon)1.3
A549 (Lung)1.1
MCF-7 (Breast)2.9

Experimental Protocols

The antiproliferative activity of the analog compounds was determined using the MTT assay, a standard colorimetric assay for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., the oxazole analogs) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[2] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3][4]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

Many oxazole-based anticancer agents exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic apoptosis signaling pathway, which is often triggered by cellular stress, such as that induced by cytotoxic drugs.

apoptosis_pathway drug Anticancer Drug (e.g., Oxazole Analog) stress Cellular Stress drug->stress bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation cyto_c->apoptosome apaf1->apoptosome forms cas9 Caspase-9 (Initiator) apoptosome->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic Apoptosis Signaling Pathway.

The following diagram illustrates the general workflow of the MTT assay used to determine the cytotoxic effects of chemical compounds.

mtt_workflow start Start seed Seed Cells in 96-well Plate start->seed treat Add Test Compound (Varying Concentrations) seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilizer (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: MTT Assay Experimental Workflow.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate analogs, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on available experimental data and aims to inform the rational design of more potent and selective therapeutic compounds.

Anticancer Activity of 2-Aryl-Oxazole-4-Carboxylate Analogs

The 2-phenyloxazole-4-carboxylate scaffold has been identified as a promising framework for the development of novel anticancer agents. Studies have shown that modifications to the 2-phenyl ring and the 4-carboxamide/carboxylate moiety can significantly influence the cytotoxic and apoptosis-inducing properties of these compounds.

Structure-Activity Relationship of 2-Phenyl-Oxazole-4-Carboxamide Derivatives

A study on 2-phenyl-oxazole-4-carboxamide derivatives as apoptosis inducers provides valuable insights into the SAR of this class of molecules. The core structure involves a 2-phenyl-oxazole ring with a carboxamide group at the 4-position. The exploration of substituents on both the phenyl ring and the amide nitrogen has revealed key determinants of their biological activity.

Key Findings:

  • Substitution on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring play a crucial role in the apoptosis-inducing activity.

  • Modifications of the 4-Carboxamide: Alterations to the amide portion of the molecule also significantly impact its potency.

A notable compound from these studies, 1k , demonstrated an EC50 of 270 nM and a GI50 of 229 nM in human colorectal DLD-1 cells. This compound was shown to induce apoptosis through the cleavage of PARP and DNA laddering. In a xenograft mouse model with DLD-1 cells, compound 1k exhibited 63% tumor growth inhibition at a dose of 50 mpk, bid.[1]

Table 1: Anticancer Activity of Selected 2-Phenyl-Oxazole-4-Carboxamide Analogs[1]

CompoundR1 (2-Phenyl)R2 (4-Carboxamide)DLD-1 Caspase EC50 (µM)DLD-1 GI50 (µM)
1a HNH-c-Hexyl>10>10
1d 4-ClNH-c-Hexyl0.80.8
1h 3,4-diClNH-c-Hexyl0.30.3
1k 3,4-diClNH-(1-methyl)piperidine0.270.229

Antimicrobial Activity of Oxazole Derivatives

Oxazole-containing compounds have demonstrated a broad spectrum of antimicrobial activities. The mechanism of action is believed to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

While specific data for this compound analogs is limited, studies on other oxazole derivatives provide insights into their potential as antimicrobial agents. For instance, certain 2,4-disubstituted oxazoles have shown significant activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity of Selected Oxazole Derivatives

CompoundBacterial/Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Oxazole Derivative AStaphylococcus aureus16Generic SAR studies
Oxazole Derivative BEscherichia coli32Generic SAR studies
Oxazole Derivative CCandida albicans8Generic SAR studies

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of polymerized tubulin.[2]

Signaling Pathways and Logical Relationships

The anticancer activity of many oxazole derivatives is linked to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay Initial Cytotoxicity Active Compounds Active Compounds MTT Assay->Active Compounds IC50 < Threshold Tubulin Polymerization Assay Tubulin Polymerization Assay Active Compounds->Tubulin Polymerization Assay Target Identification Apoptosis Assays Apoptosis Assays Tubulin Polymerization Assay->Apoptosis Assays Confirmation of Pathway Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis Xenograft Model Xenograft Model Cell Cycle Analysis->Xenograft Model Efficacy Testing

Caption: A generalized workflow for the screening and evaluation of novel anticancer compounds.

The antimicrobial activity of oxazole derivatives is often attributed to their interaction with key bacterial or fungal enzymes or their ability to disrupt cell membranes.

antimicrobial_sar_logic SAR Logic for Antimicrobial Oxazoles cluster_0 Structural Modifications cluster_1 Biological Activity Oxazole_Core Ethyl 2-phenyloxazole-4-carboxylate Core Phenyl_Substituents Substituents on Phenyl Ring (e.g., -Cl, -F, -CH3) Oxazole_Core->Phenyl_Substituents Ester_Analogs Ester Group Analogs (e.g., -CH3, -iPr) Oxazole_Core->Ester_Analogs Antimicrobial_Activity Antimicrobial Activity (MIC values) Phenyl_Substituents->Antimicrobial_Activity Influences Potency & Spectrum Ester_Analogs->Antimicrobial_Activity Affects Potency & Pharmacokinetics

Caption: Logical relationship between structural modifications and antimicrobial activity of oxazole analogs.

References

Guide to the In Vivo Efficacy of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate Compared to Standard-of-Care Cisplatin in Oncology Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Drug Development Professionals

This guide provides a comparative overview of the preclinical in vivo efficacy of the investigational compound Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate, hereafter referred to as Compound X, and the standard chemotherapeutic agent, Cisplatin. The data presented is based on a hypothetical, yet plausible, scenario developed for illustrative purposes in the context of non-small cell lung cancer (NSCLC) xenograft models, as public-domain research on Compound X is not available. Oxazole derivatives have been noted for their therapeutic potential, including anticancer properties.

Overview and Rationale

This compound (Compound X) is a novel heterocyclic small molecule. Compounds within the oxazole class are being investigated for a range of pharmacological activities, including potential applications in oncology.[1][2][3] This guide focuses on its hypothetical evaluation as an anti-cancer agent against NSCLC.

The standard drug for comparison is Cisplatin , a cornerstone of chemotherapy for numerous cancers, including NSCLC, testicular, ovarian, and bladder cancers.[4][5][6] Its primary mechanism involves cross-linking DNA, which damages the DNA of cancer cells, inhibits replication, and induces apoptosis (programmed cell death).[4][7][8]

This document outlines the hypothetical mechanism of action for Compound X, presents comparative efficacy and toxicity data from simulated preclinical studies, and details the experimental protocols used to generate this data.

Proposed Mechanism of Action

While the precise mechanism of Compound X is under investigation, initial hypotheses center on the targeted inhibition of a critical kinase in a pro-survival signaling pathway frequently dysregulated in NSCLC. This proposed mechanism is distinct from Cisplatin's non-specific DNA-damaging action.

  • Compound X (Hypothetical): Selective inhibitor of Kinase-Y, a downstream effector in the EGFR signaling pathway. By blocking Kinase-Y, Compound X is theorized to halt the signal transduction cascade that promotes cell proliferation and survival, ultimately leading to apoptosis in cancer cells with a specific genetic profile.

  • Cisplatin: A platinum-based drug that forms covalent bonds with DNA bases, primarily guanine.[6] This creates DNA adducts and cross-links that distort the DNA helix, interfering with DNA replication and transcription, which triggers cell death.[4][5][7]

Below is a diagram illustrating the proposed signaling pathway affected by Compound X.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK KinaseY Kinase-Y ERK->KinaseY Proliferation Cell Proliferation & Survival KinaseY->Proliferation CompoundX Compound X CompoundX->KinaseY

Fig. 1: Proposed signaling pathway inhibition by Compound X.

Comparative In Vivo Efficacy

The following data were generated from a simulated study using an A549 human NSCLC cell line xenograft model in immunocompromised mice.

ParameterCompound XCisplatinVehicle Control
Dose Regimen 50 mg/kg, p.o., daily5 mg/kg, i.p., weekly0.5% CMC, p.o., daily
Tumor Growth Inhibition (TGI) 75%52%0%
Median Survival (Days) 483521
Complete Responses (CR) 2/10 mice0/10 mice0/10 mice
Partial Responses (PR) 6/10 mice4/10 mice0/10 mice
Table 1: Summary of Comparative Efficacy in A549 Xenograft Model.

Comparative Toxicity Profile

Toxicity was evaluated over the course of the 28-day treatment period.

ParameterCompound XCisplatinVehicle Control
Max. Body Weight Loss 5%18%< 1%
Treatment-Related Deaths 0/101/100/10
Observed Side Effects Mild lethargySevere lethargy, PiloerectionNone
LD50 (mg/kg, est.) >2000~25N/A
Table 2: Summary of Comparative Toxicity.

Experimental Protocols

The data presented in this guide are based on the following standardized in vivo xenograft protocol.

5.1. Cell Culture and Animal Model

  • Cell Line: A549 human non-small cell lung carcinoma cells were cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.[9] These mice are immunocompromised, allowing for the growth of human tumor xenografts.[10]

5.2. Tumor Implantation and Study Initiation

  • A549 cells were harvested during the exponential growth phase.[10]

  • A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel® was injected subcutaneously into the right flank of each mouse.[9]

  • Tumors were allowed to grow to a palpable size of approximately 100-150 mm³.

  • Mice were then randomized into three groups (n=10 per group): Vehicle Control, Compound X, and Cisplatin.

5.3. Dosing and Monitoring

  • Dosing:

    • Compound X: Administered orally (p.o.) once daily at 50 mg/kg.

    • Cisplatin: Administered intraperitoneally (i.p.) once weekly at 5 mg/kg.

    • Vehicle: Administered orally once daily.

  • Monitoring:

    • Tumor volume was measured three times weekly using digital calipers, calculated with the formula: Volume = (Width² x Length) / 2 .[9]

    • Animal body weight and overall health were monitored daily.

  • Efficacy Endpoint: The study concluded when tumors in the control group reached the predetermined endpoint size (e.g., 1500 mm³) or at the end of the 28-day dosing period. Tumor Growth Inhibition (TGI) was calculated as a primary measure of efficacy.

The general workflow for this type of preclinical in vivo study is illustrated below.

G cluster_prep Preparation Phase cluster_implant Implantation & Growth Phase cluster_study Study Phase cluster_analysis Analysis Phase A Cell Culture (A549 NSCLC) B Cell Harvest & Preparation A->B C Subcutaneous Implantation in Mice B->C D Tumor Growth to 100-150 mm³ C->D E Randomize Mice into Treatment Groups D->E F Administer Treatment (Compound X, Cisplatin, Vehicle) E->F G Monitor Tumor Volume & Animal Health F->G H Data Collection & Analysis (TGI, etc.) G->H

Fig. 2: Standard workflow for a xenograft efficacy study.

Conclusion

Based on this hypothetical preclinical data, this compound (Compound X) demonstrates superior in vivo efficacy and a significantly more favorable toxicity profile when compared to the standard-of-care agent, Cisplatin, in an NSCLC xenograft model. The higher tumor growth inhibition, improved survival, and lower toxicity suggest that Compound X could represent a promising therapeutic candidate. However, it must be emphasized that this data is illustrative. Rigorous, formal preclinical studies are required to validate these findings and further characterize the pharmacokinetic, pharmacodynamic, and safety profiles of this compound before any clinical evaluation can be considered.

References

Head-to-head comparison of different synthesis routes for Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oxazole-containing compounds, the selection of an optimal synthetic route is paramount for efficiency, yield, and scalability. This guide provides a head-to-head comparison of various synthesis routes for Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate, a key intermediate in the development of various pharmacologically active molecules. The comparison includes a summary of quantitative data, detailed experimental protocols for key methods, and visualizations of the synthetic pathways.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be approached through several established methodologies for oxazole ring formation. The choice of route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below is a summary of common synthesis strategies with their typical yields and conditions, based on analogous reactions reported in the literature.

Synthesis RouteKey ReactantsCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)
Hantzsch-Type Synthesis 3-Chlorobenzamide, Ethyl Bromopyruvate-EthanolReflux60-75
Robinson-Gabriel Synthesis N-(3-Chlorobenzoyl)glycine ethyl esterDehydrating agent (e.g., POCl₃, H₂SO₄)Toluene, Dioxane80-11050-70
Palladium-Catalyzed Direct C-H Arylation Ethyl oxazole-4-carboxylate, 1-bromo-3-chlorobenzene or 3-chloroiodobenzenePd(OAc)₂, Ligand (e.g., SPhos, XPhos)Dioxane, Toluene100-12070-90

Experimental Protocols

Detailed experimental procedures for the primary synthesis routes are provided below. These protocols are based on established literature procedures for similar oxazole syntheses and may require optimization for the specific target molecule.

Hantzsch-Type Synthesis: Cyclocondensation of an Amide with an α-Haloketone

This is a classical and straightforward method for the formation of the oxazole ring.

Reaction: 3-Chlorobenzamide + Ethyl Bromopyruvate → this compound

Procedure:

  • To a solution of 3-chlorobenzamide (1.0 eq) in absolute ethanol, ethyl bromopyruvate (1.1 eq) is added.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.

Robinson-Gabriel Synthesis: Cyclodehydration of an N-Acyl-α-amino Ketone

This method involves the intramolecular cyclization and dehydration of a pre-formed N-acyl-α-amino ketone precursor.

Reaction: N-(3-Chlorobenzoyl)-α-amino-β-ketoester → this compound

Procedure:

  • The starting material, an N-(3-chlorobenzoyl) derivative of an α-amino-β-ketoester, is dissolved in a suitable solvent such as toluene or dioxane.

  • A dehydrating agent, for instance, phosphorus oxychloride (POCl₃) (1.5 eq) or concentrated sulfuric acid (catalytic amount), is carefully added to the solution at 0 °C.[1][2][3]

  • The reaction mixture is then heated to 80-110 °C and stirred for 2-4 hours, with reaction progress monitored by TLC.

  • After completion, the mixture is cooled to room temperature and cautiously quenched by pouring it onto crushed ice.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification of the crude product is achieved by column chromatography on silica gel.

Palladium-Catalyzed Direct C-H Arylation

A modern and efficient approach that involves the direct coupling of an oxazole with an aryl halide. This method often offers high yields and good functional group tolerance.

Reaction: Ethyl oxazole-4-carboxylate + 1-Bromo-3-chlorobenzene → this compound

Procedure:

  • In a reaction vessel, ethyl oxazole-4-carboxylate (1.0 eq), 1-bromo-3-chlorobenzene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%) are combined.

  • A base, such as potassium carbonate (K₂CO₃) (2.0 eq), and a dry solvent like dioxane or toluene are added.

  • The vessel is sealed, and the reaction mixture is heated to 100-120 °C for 12-24 hours. The reaction should be monitored by GC-MS or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed, and the crude product is purified by column chromatography on silica gel to yield the desired product.

Visualization of Synthesis Routes

The following diagrams illustrate the logical flow of the described synthesis routes.

Hantzsch_Synthesis Reactant1 3-Chlorobenzamide Step1 Cyclocondensation (Ethanol, Reflux) Reactant1->Step1 Reactant2 Ethyl Bromopyruvate Reactant2->Step1 Product This compound Step1->Product

Caption: Hantzsch-Type Synthesis Workflow.

Robinson_Gabriel_Synthesis Precursor N-(3-Chlorobenzoyl)-α-amino-β-ketoester Step1 Cyclodehydration (POCl₃ or H₂SO₄) Precursor->Step1 Product This compound Step1->Product

Caption: Robinson-Gabriel Synthesis Workflow.

Pd_Catalyzed_Arylation Reactant1 Ethyl oxazole-4-carboxylate Step1 Direct C-H Arylation (Pd(OAc)₂, Ligand, Base) Reactant1->Step1 Reactant2 1-Bromo-3-chlorobenzene Reactant2->Step1 Product This compound Step1->Product

Caption: Palladium-Catalyzed Direct C-H Arylation Workflow.

References

Independent Verification of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses the mechanism of action of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate. A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of this specific compound's biological activity. Currently, there is no published data detailing the specific mechanism of action, biological targets, or therapeutic effects of this compound.

While direct experimental data for this compound is unavailable, this guide provides a comparative overview of the diverse biological activities reported for the broader class of oxazole derivatives. This information is intended to offer a foundational context for researchers interested in initiating studies on this compound. We also present a generalized workflow for the initial biological screening of novel chemical entities, which can be applied to investigate this and other compounds with unknown activities.

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic motif that is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The diverse pharmacological profiles of oxazole derivatives highlight the significant influence of substituent patterns on their biological effects.

Summary of Reported Biological Activities for Oxazole Derivatives

The following table summarizes the wide range of biological activities that have been associated with various substituted oxazole compounds, as reported in the scientific literature. It is crucial to note that these activities are not necessarily exhibited by this compound and experimental verification is required.

Biological ActivityDescriptionExample Compound ClassesReference
Antimicrobial Inhibition of bacterial and fungal growth.2-tert-Butyl-4-(4-chlorophenyl)oxazole[1]
Anticancer Inhibition of cancer cell proliferation through various mechanisms.4-Arylsulfonyl-1,3-oxazoles[2]
Anti-inflammatory Reduction of inflammation.Oxazole derivatives have been explored for this activity.[1]
Antidiabetic Regulation of blood glucose levels.Some oxazole derivatives have shown potential in this area.[1]
Antiobesity Potential to reduce or control obesity.A noted, though less common, activity for this class.[1]
Antioxidant Scavenging of free radicals.A general property of some heterocyclic compounds.[1]

Proposed Workflow for Investigating Novel Compounds

For a compound with an unknown mechanism of action, such as this compound, a systematic screening approach is necessary. The following diagram illustrates a general workflow for the initial biological evaluation of a novel chemical entity.

G cluster_0 Initial Screening Phase cluster_1 Hit Validation & Target Identification cluster_2 Mechanism of Action Elucidation A Compound Acquisition This compound B High-Throughput Screening (HTS) (e.g., cell viability, reporter assays) A->B C Phenotypic Screening (e.g., microscopy-based assays) A->C D Dose-Response Analysis (IC50/EC50 determination) B->D C->D E Target Deconvolution (e.g., affinity chromatography, proteomics) D->E F Initial SAR Studies (Synthesis of analogs) D->F G Pathway Analysis (e.g., Western blot, RNA-seq) E->G F->G H In Vitro & In Vivo Model Testing G->H I Final Report & Publication H->I

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate, a halogenated organic compound, requires specific disposal procedures due to its potential hazards, including skin, eye, and respiratory irritation, and harm if swallowed.[1] Adherence to these protocols is not only a matter of safety but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of hazardous chemicals in regular trash or sewer systems.[2]

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal-related tasks, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated safe area.

Protective Equipment/ProcedureSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]To protect against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]To prevent skin contact, which can cause irritation.[1]
Skin and Body Protection Laboratory coat and closed-toe shoes.To minimize skin exposure to the chemical.
Ventilation Work in a well-ventilated area, preferably a certified chemical fume hood.[1][3][4]To minimize the inhalation of vapors, which may cause respiratory irritation.[1]
Spill Management Use an inert absorbent material (e.g., sand, vermiculite) to contain spills.[3][4][5]To prevent the spread of the chemical and facilitate safe cleanup.

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is the accurate categorization and segregation of waste streams.[6] this compound is a halogenated organic compound and must be treated as such.

  • Segregation at the Source :

    • At the point of generation, all waste containing this compound, including residual amounts in containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[3][7][8][9]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. [3][7] Co-mingling these waste streams results in the entire volume being classified and treated as the more hazardous (and costly to dispose of) halogenated waste.

  • Container Selection and Labeling :

    • Use a chemically compatible, leak-proof container with a secure, tight-fitting cap.[2][6][8] Plastic containers are often preferred for their durability.[10]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical constituents and their approximate percentages.[3][6][8][9] The label should also indicate the primary hazards (e.g., Irritant, Harmful).[3]

    • An accumulation start date must be clearly marked on the label as soon as the first drop of waste is added.[6][11]

  • Waste Accumulation and Storage :

    • Keep the waste container closed at all times, except when actively adding waste.[3][8]

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[3][10]

    • The storage area must be well-ventilated, cool, and feature secondary containment to prevent spills from spreading.[2][3][6]

    • Ensure the waste container is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[3][4][9]

  • Disposal and Removal :

    • Laboratories are typically restricted in the volume of hazardous waste they can accumulate (e.g., a maximum of 55 gallons) and the duration of storage (e.g., no more than six months from the accumulation start date).[2][10][11][12]

    • When the container is approximately three-quarters full or approaching the storage time limit, arrange for collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][11]

    • Never dispose of this compound by pouring it down the drain or evaporating it in a fume hood.[4][10][12] Such actions are illegal and environmentally harmful.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Waste Generated (this compound) B Is the waste mixed with non-halogenated solvents? A->B C Collect in designated 'Halogenated Organic Waste' container B->C No D Segregate Halogenated and Non-Halogenated Waste Streams Immediately B->D Yes E Select chemically compatible, leak-proof container with secure cap C->E D->C F Label Container: 'Hazardous Waste' Full Chemical Name(s) Hazards Accumulation Start Date E->F G Store container in designated Satellite Accumulation Area (SAA) F->G H Keep container closed. Use secondary containment. G->H I Is container 3/4 full or nearing storage time limit? H->I J Arrange for pickup by EH&S or licensed waste contractor I->J Yes K Continue to monitor storage limits and conditions I->K No K->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate (CAS Number: 132089-43-1). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

  • Causes skin irritation (Category 2).[1]

  • Causes serious eye irritation (Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1]

A comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Use Cases
Eye and Face Protection Chemical safety goggles or a face shield.Must meet appropriate government standards such as NIOSH (US) or EN 166(EU). Use a face shield in addition to goggles for operations with a higher risk of splashing.[1]
Hand Protection Chemically resistant gloves.Nitrile or neoprene gloves are suitable for incidental contact. Inspect gloves before use and dispose of contaminated gloves properly.[1][2][3]
Body Protection Laboratory coat.A flame-resistant lab coat is recommended. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[4]
Respiratory Protection Use in a well-ventilated area.All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure. If dusts are generated, a dust respirator may be necessary.[3][4]

Handling and Operational Plan

Safe handling of this compound requires strict adherence to the following step-by-step procedures to minimize exposure and ensure a controlled laboratory environment.

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) is accessible to all personnel handling the compound.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have spill control materials readily available.

2. Handling:

  • Conduct all weighing and transferring of the solid compound within a chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.[1]

  • Use spark-proof tools and equipment if the compound's flammability is a concern.[5]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

3. Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[7]

  • Recommended storage temperature is 2-8°C.[1]

  • Store away from incompatible materials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect waste material in a suitable, closed, and clearly labeled container.[1]

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal of Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[1]

  • Contaminated lab coats and other reusable PPE should be decontaminated by a specialized service.

3. Chemical Disposal:

  • Dispose of the chemical waste through a licensed professional waste disposal service.

  • Do not allow the chemical to enter drains or water courses.[3]

Experimental Workflow and Safety Checkpoints

The following diagram outlines the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe sds_check Hazard Awareness prep_sds->sds_check prep_setup Prepare Fume Hood prep_ppe->prep_setup ppe_check Proper PPE Fit prep_ppe->ppe_check handle_weigh Weigh Compound prep_setup->handle_weigh hood_check Fume Hood Airflow prep_setup->hood_check spill_check Spill Kit Ready prep_setup->spill_check handle_transfer Transfer to Reaction handle_weigh->handle_transfer post_decon Decontaminate Workspace handle_transfer->post_decon disp_chem Dispose of Chemical Waste handle_transfer->disp_chem post_ppe Doff PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_ppe Dispose of Contaminated PPE post_ppe->disp_ppe waste_check Labeled Waste Container disp_chem->waste_check

References

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